molecular formula C23H21FO3 B15604928 Tug-891

Tug-891

Numéro de catalogue: B15604928
Poids moléculaire: 364.4 g/mol
Clé InChI: LPGBXHWIQNZEJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tug-891 is a useful research compound. Its molecular formula is C23H21FO3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGBXHWIQNZEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tug-891: A Deep Dive into its Mechanism of Action as a Potent FFA4/GPR120 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tug-891, with the chemical name 3-(4-((4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methoxy)phenyl)propanoic acid, has emerged as a pivotal pharmacological tool for elucidating the physiological roles of the Free Fatty Acid Receptor 4 (FFA4), previously known as G protein-coupled receptor 120 (GPR120)[1]. This synthetic agonist demonstrates high potency and selectivity for FFA4, enabling detailed investigation into its downstream signaling cascades and therapeutic potential in metabolic and inflammatory diseases[1][2][3]. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

This compound functions as a potent and selective agonist for the long-chain free fatty acid receptor, FFA4[1][2][3]. Its mechanism of action is centered on the activation of this G protein-coupled receptor (GPCR), which subsequently initiates a cascade of intracellular signaling events. The signaling properties of this compound are comparable to those of endogenous long-chain fatty acids like α-linolenic acid, but it offers greater potency and selectivity, making it a valuable research tool[1][4].

The binding of this compound to FFA4 primarily activates the Gq/11 family of G proteins[4][5]. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[5]. IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event in many of the downstream physiological effects[5][6].

In addition to G protein-dependent signaling, this compound also potently recruits β-arrestin-1 and β-arrestin-2 to the activated FFA4 receptor[1][4]. This recruitment is a critical step in receptor desensitization, phosphorylation, and internalization, which modulates the duration and intensity of the signal[1][4]. The recruitment of β-arrestins can also initiate G protein-independent signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK)[1][4].

The multifaceted signaling initiated by this compound culminates in a range of cellular responses with therapeutic implications. These include the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells, enhanced glucose uptake in adipocytes, and the inhibition of pro-inflammatory mediator release from macrophages[1][7]. Furthermore, in brown adipose tissue (BAT), this compound has been shown to stimulate mitochondrial respiration and uncoupling protein 1 (UCP1) activation, partly through GPR120-dependent intracellular calcium release[6][8]. It is noteworthy that some studies suggest that this compound may also exert certain effects through GPR120-independent mechanisms[6].

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and efficacy of this compound in various functional assays.

Table 1: Potency of this compound at Human and Mouse FFA4 Receptors

AssaySpeciespEC50 / pIC50Reference
Ca2+ MobilizationHuman7.36[3]
Ca2+ MobilizationMouse7.77[3]
β-arrestin-2 RecruitmentHumanNot specified[1]
ERK PhosphorylationHumanNot specified[1]
Inhibition of TNFα secretionMouse (RAW264.7)5.86 ± 0.29[9]

Table 2: Selectivity of this compound for FFA Receptors

ReceptorpEC50Reference
FFA4 (GPR120)7.36 (human)[3]
FFA1 (GPR40)4.19[3]
FFA2 (GPR43)No activity[3]
FFA3 (GPR41)No activity[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a general workflow for assessing its activity.

Tug891_Signaling_Pathway This compound Signaling Pathway via FFA4/GPR120 Tug891 This compound FFA4 FFA4/GPR120 Receptor Tug891->FFA4 Binds and Activates Gq Gαq/11 FFA4->Gq Activates beta_arrestin β-arrestin 1/2 FFA4->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Physiological_effects Physiological Effects: - GLP-1 Secretion - Glucose Uptake - Anti-inflammatory Effects Ca_release->Physiological_effects ERK ERK Phosphorylation beta_arrestin->ERK Promotes Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization ERK->Physiological_effects

Caption: this compound activates FFA4, leading to Gq-PLC signaling and β-arrestin recruitment.

Experimental_Workflow Experimental Workflow for this compound Activity Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_culture Cell Line Expressing FFA4 (e.g., HEK293, STC-1) Tug891_treatment Treatment with this compound (Dose-Response) Cell_culture->Tug891_treatment Ca_assay Intracellular Ca2+ Assay (e.g., Fluo-4 AM) Tug891_treatment->Ca_assay Arrestin_assay β-arrestin Recruitment Assay (e.g., BRET, FRET) Tug891_treatment->Arrestin_assay ERK_assay ERK Phosphorylation Assay (e.g., Western Blot, ELISA) Tug891_treatment->ERK_assay GLP1_assay GLP-1 Secretion Assay (e.g., ELISA) Tug891_treatment->GLP1_assay Animal_model Animal Model (e.g., Mouse) Tug891_admin This compound Administration Animal_model->Tug891_admin Metabolic_studies Metabolic Studies (e.g., Glucose Tolerance Test) Tug891_admin->Metabolic_studies Inflammation_studies Inflammation Studies (e.g., LPS Challenge) Tug891_admin->Inflammation_studies

Caption: A generalized workflow for characterizing the in vitro and in vivo activity of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Intracellular Calcium Mobilization Assay
  • Objective: To measure the ability of this compound to stimulate an increase in intracellular calcium concentration ([Ca2+]i) via FFA4 activation.

  • Cell Line: HEK293 cells stably or transiently expressing human or mouse FFA4.

  • Protocol:

    • Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Wash cells with a buffered salt solution (e.g., HBSS) supplemented with 20 mM HEPES.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffered salt solution for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the this compound dilutions to the cells and immediately begin recording the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the increase in [Ca2+]i. Data are typically normalized to the baseline and expressed as a percentage of the maximal response to a reference agonist.

β-Arrestin Recruitment Assay (BRET-based)
  • Objective: To quantify the recruitment of β-arrestin-2 to the FFA4 receptor upon agonist stimulation.

  • Cell Line: HEK293 cells co-transfected with FFA4 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).

  • Protocol:

    • Seed co-transfected cells in a 96-well white-walled, white-bottom plate.

    • The following day, wash the cells with assay buffer.

    • Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to the cells.

    • Measure the baseline Bioluminescence Resonance Energy Transfer (BRET) signal by simultaneously reading the luminescence emitted by Rluc (donor) and YFP (acceptor).

    • Add serial dilutions of this compound to the wells.

    • Measure the BRET signal again after a defined incubation period.

    • An increase in the YFP/Rluc ratio indicates the recruitment of β-arrestin-2 to the FFA4 receptor.

ERK Phosphorylation Assay (Western Blot)
  • Objective: To determine the effect of this compound on the phosphorylation of ERK1/2.

  • Cell Line: Cells endogenously or exogenously expressing FFA4.

  • Protocol:

    • Plate cells and serum-starve them overnight to reduce basal ERK phosphorylation.

    • Treat cells with various concentrations of this compound for a specific time course (e.g., 5-30 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

GLP-1 Secretion Assay
  • Objective: To measure the ability of this compound to stimulate the secretion of GLP-1 from enteroendocrine cells.

  • Cell Line: Murine STC-1 or GLUTag enteroendocrine cell lines.

  • Protocol:

    • Seed cells in a 24-well plate and culture to confluence.

    • Wash the cells with a secretion buffer (e.g., KRB).

    • Pre-incubate the cells in the secretion buffer for 1-2 hours.

    • Replace the buffer with fresh secretion buffer containing different concentrations of this compound or vehicle control.

    • Incubate for a defined period (e.g., 2 hours).

    • Collect the supernatant.

    • Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.

    • Normalize the amount of secreted GLP-1 to the total protein content of the cells in each well.

This comprehensive guide provides a detailed understanding of the mechanism of action of this compound, equipping researchers with the necessary information to effectively utilize this compound in their studies of FFA4 signaling and its physiological consequences.

References

Tug-891: A Technical Guide to a Selective FFA4/GPR120 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Tug-891 [3-(4-((4-fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)phenyl)propanoic acid], a potent and selective synthetic agonist for Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] this compound has emerged as a critical pharmacological tool for elucidating the physiological roles of FFA4 and exploring its therapeutic potential in metabolic and inflammatory diseases.[1][3]

Pharmacological Profile

This compound distinguishes itself through its high potency and selectivity for FFA4, particularly the human ortholog, when compared to other free fatty acid receptors.[4][5] Its development was a significant step forward from previous agonists which suffered from modest potency and limited selectivity.[4]

The pharmacological activity of this compound has been characterized across various in vitro assays, demonstrating its efficacy in activating downstream signaling pathways. It is significantly more potent than the endogenous fatty acid agonist α-linolenic acid (aLA) and other synthetic agonists like GW9508 and NCG21.[1][6]

Table 1: Potency of this compound at Human and Mouse FFA4/GPR120

Receptor Assay Potency (pEC50) Reference
Human FFA4 Calcium Mobilization 7.36 [5]
Mouse FFA4 Calcium Mobilization 7.77 [5]
Human FFA4 β-Arrestin-2 Recruitment 7.85 ± 0.08 [1]

| Human FFA4 | ERK Phosphorylation | 6.81 ± 0.04 |[1] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Selectivity Profile of this compound

Receptor Potency (pEC50) Selectivity (over hFFA1) Reference
Human FFA4 7.36 >1000-fold [2][5]
Human FFA1 4.19 - [5]
Human FFA2 No Activity - [5]

| Human FFA3 | No Activity | - |[5] |

Note: While highly selective for human FFA4 over FFA1, this compound shows limited selectivity over mouse FFA1, which can be a complicating factor in murine in vivo studies.[1][7]

Activation of FFA4 by this compound mimics many of the beneficial therapeutic properties attributed to long-chain fatty acids.[1][8] These include:

  • Stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[2][9]

  • Enhancement of glucose uptake in adipocytes.[1][2]

  • Inhibition of pro-inflammatory mediators, such as lipopolysaccharide (LPS)-induced TNF-α release in macrophages.[1][2]

  • Activation of brown adipose tissue (BAT), leading to increased fat oxidation and reduced fat mass in mice.[10][11]

Signaling Pathways

This compound activates FFA4, leading to the engagement of multiple intracellular signaling cascades. The primary pathways involve Gαq/11-protein coupling and β-arrestin recruitment, which mediate distinct physiological outcomes.[12][13]

The canonical signaling pathway for FFA4 involves its coupling to Gαq/11 proteins.[14] Upon activation by this compound, this pathway leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a response readily observed in vitro.[1][15] This cascade can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[4][12]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 Binds Gq Gαq/11 FFA4->Gq Activates PLC PLC Gq->PLC Activates ERK ERK Phosphorylation Gq->ERK Leads to IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 expressing FFA4) Plating 2. Plate Cells (e.g., 96-well plate) Cell_Culture->Plating Dye_Loading 3. Load with Reagent (e.g., Calcium Dye) Plating->Dye_Loading Compound_Add 4. Add this compound (Concentration Gradient) Dye_Loading->Compound_Add Incubate 5. Incubate (Specified Time/Temp) Compound_Add->Incubate Read_Plate 6. Measure Signal (e.g., Fluorescence) Incubate->Read_Plate Normalize 7. Normalize Data Read_Plate->Normalize Curve_Fit 8. Dose-Response Curve Normalize->Curve_Fit EC50 9. Calculate pEC50 Curve_Fit->EC50

References

Downstream Signaling Pathways of Tug-891 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tug-891 is a potent and selective synthetic agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. As a G protein-coupled receptor (GPCR), FFA4 activation by this compound initiates a cascade of intracellular signaling events with significant therapeutic potential, particularly in the context of metabolic diseases such as type 2 diabetes and obesity. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades to facilitate further research and drug development in this area.

Core Signaling Pathways of this compound Activation

Activation of FFA4 by this compound elicits a bifurcated signaling response, primarily engaging Gq/11- and β-arrestin-mediated pathways. These pathways culminate in distinct cellular responses, including intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and receptor internalization and desensitization.

Gq/11-Mediated Calcium Mobilization

Upon binding of this compound, FFA4 undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein subunit Gαq/11[1][2]. This interaction catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, leading to its activation and dissociation from the Gβγ dimer. The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[1][2]. This rapid increase in intracellular calcium concentration is a key signaling event that mediates various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells[3].

Gq_Pathway Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 Gq11 Gαq/11 FFA4->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Responses (e.g., GLP-1 Secretion) Ca2_release->Cellular_Response

This compound induced Gq/11-mediated calcium mobilization.
β-Arrestin Recruitment and Receptor Internalization

In addition to G protein coupling, agonist-bound FFA4 serves as a scaffold for the recruitment of β-arrestin-1 and β-arrestin-2[1][4]. This interaction is a critical step in the process of receptor desensitization and internalization. Upon recruitment, β-arrestins facilitate the clustering of FFA4 into clathrin-coated pits, leading to the endocytosis of the receptor from the plasma membrane. This process effectively attenuates G protein-mediated signaling. Following internalization, the receptor can be dephosphorylated and recycled back to the cell surface, allowing for the resensitization of the signaling response upon subsequent agonist exposure[1].

B_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 B_Arrestin β-Arrestin 1/2 FFA4->B_Arrestin recruits Clathrin_Pit Clathrin-Coated Pit FFA4->Clathrin_Pit B_Arrestin->Clathrin_Pit Desensitization Signal Desensitization B_Arrestin->Desensitization Endosome Endosome Clathrin_Pit->Endosome Recycling Recycling to Membrane Endosome->Recycling Recycling->FFA4

β-arrestin recruitment and FFA4 internalization.
ERK Phosphorylation

This compound stimulation of FFA4 also leads to the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK1/2), a key downstream effector in many cellular processes[1][4]. The activation of ERK by this compound is primarily mediated through the Gq/11 pathway. However, a more sustained ERK phosphorylation response has been observed, which involves epidermal growth factor (EGF) receptor transactivation pathways. Notably, studies have indicated that β-arrestin-2 is not significantly involved in FFA4-mediated ERK activation[1][5].

ERK_Pathway Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 Gq11 Gαq/11 FFA4->Gq11 EGFR_Trans EGFR Transactivation FFA4->EGFR_Trans MEK MEK Gq11->MEK Initial Peak EGFR_Trans->MEK Sustained Response ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Cellular_Response Cellular Responses (Proliferation, Differentiation) pERK->Cellular_Response

References

Tug-891: A Comprehensive Technical Guide to its Role in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tug-891 is a potent and selective synthetic agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). This receptor has emerged as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This compound mimics the action of endogenous long-chain fatty acids, activating downstream signaling pathways that regulate glucose homeostasis, lipid metabolism, and inflammation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated effects in preclinical models of metabolic disease. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to this compound and FFA4/GPR120

Free Fatty Acid Receptor 4 (FFA4/GPR120) is a G protein-coupled receptor that is activated by medium and long-chain fatty acids. It is expressed in various tissues crucial for metabolic regulation, including adipose tissue, macrophages, and enteroendocrine cells. Activation of FFA4 has been shown to exert multiple beneficial metabolic effects, such as stimulating the secretion of glucagon-like peptide-1 (GLP-1), enhancing insulin (B600854) sensitivity, and promoting anti-inflammatory responses.

This compound has been identified as a potent and selective agonist for FFA4, demonstrating significantly greater potency and selectivity compared to endogenous ligands like α-linolenic acid (aLA) and other synthetic agonists.[1] Its utility as a research tool has been pivotal in elucidating the physiological roles of FFA4 and in validating this receptor as a viable target for the treatment of metabolic disorders.

Quantitative Data on this compound Activity

The following tables summarize the in vitro potency and in vivo metabolic effects of this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound at Human FFA4/GPR120

Assay End PointpEC50 / pIC50 (Mean ± SEM)Cell LineReference
Ca²⁺ Mobilization7.3 ± 0.1Flp-In T-REx 293[2]
β-arrestin-2 Recruitment7.0 ± 0.1HEK293T[2]
β-arrestin-1 Recruitment6.7 ± 0.1HEK293T[2]
ERK 1/2 Phosphorylation6.2 ± 0.1Flp-In T-REx 293[2]
Inhibition of TNFα Secretion5.86 ± 0.29 (pIC50)RAW264.7[3]
Glucose Uptake5.86 ± 0.293T3-L1 Adipocytes[3]

Table 2: In Vivo Effects of this compound in Mice

ParameterTreatment DetailsEffectMouse ModelReference
Body Weight35 mg/kg daily for 2.5 weeksReduced total body weightC57Bl/6J[4]
Fat Mass35 mg/kg daily for 2.5 weeks~73% reductionC57Bl/6J[4]
Lean Mass35 mg/kg daily for 2.5 weeks~9.9% reductionC57Bl/6J[4]
Fat OxidationAcute injectionAcutely increasedC57Bl/6J[4]
Glucose ToleranceTreatment for last 2 weeks of a 6-week studyAmeliorated responseMale mice with chronic sleep fragmentation[5]
Insulin ToleranceTreatment for last 2 weeks of a 6-week studyAmeliorated responseMale mice with chronic sleep fragmentation[5]
Liver SteatosisHigh-fat dietInhibited progressionapoE-/-[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound via FFA4/GPR120

This compound binding to FFA4 primarily initiates a Gαq/11-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This increase in intracellular Ca²⁺ is a key event that triggers various downstream cellular responses. Additionally, FFA4 activation can lead to the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling, such as the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2][7]

Tug891_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 Binds to Gaq11 Gαq/11 FFA4->Gaq11 Activates beta_arrestin β-arrestin FFA4->beta_arrestin Recruits PLC Phospholipase C (PLC) Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Metabolic_effects Beneficial Metabolic Effects Ca_release->Metabolic_effects ERK ERK Phosphorylation beta_arrestin->ERK Mediates ERK->Metabolic_effects

This compound signaling through the FFA4/GPR120 receptor.
Experimental Workflow for In Vitro Assays

The characterization of this compound involves a series of in vitro assays to determine its potency and efficacy in activating FFA4 and downstream signaling pathways. A general workflow for these experiments is depicted below.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay and Data Analysis cell_culture 1. Cell Culture (e.g., HEK293, 3T3-L1) transfection 2. Transfection (if necessary) cell_culture->transfection seeding 3. Seed cells in assay plates transfection->seeding stimulation 5. Stimulate cells with this compound seeding->stimulation compound_prep 4. Prepare this compound dilutions compound_prep->stimulation measurement 6. Measure specific endpoint (e.g., Ca²⁺, BRET, phosphorylation) stimulation->measurement data_analysis 7. Data analysis (e.g., dose-response curves) measurement->data_analysis results 8. Determine pEC50/pIC50 data_analysis->results

General experimental workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted for use with Flp-In T-REx 293 cells engineered to express human FFA4 (hFFA4) upon doxycycline (B596269) induction.[2]

  • Cell Culture and Induction:

    • Culture Flp-In T-REx 293 hFFA4 cells in DMEM supplemented with 10% FBS, blasticidin (15 µg/mL), and hygromycin (100 µg/mL).

    • To induce hFFA4 expression, treat cells with 1 µg/mL doxycycline for 24 hours prior to the assay.

  • Assay Procedure:

    • Seed the doxycycline-induced cells into black-walled, clear-bottom 96-well plates.

    • On the day of the assay, wash the cells with HBSS buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 1 hour at 37°C.

    • Wash the cells again with HBSS to remove excess dye.

    • Prepare serial dilutions of this compound in HBSS.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the this compound dilutions to the cells and immediately begin measuring fluorescence changes over time.

    • Record the peak fluorescence intensity for each concentration.

  • Data Analysis:

    • Normalize the fluorescence response to the baseline.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC50 value.

β-Arrestin Recruitment Assay (BRET)

This protocol describes a bioluminescence resonance energy transfer (BRET) assay in transiently transfected HEK293T cells.[2][8]

  • Transfection:

    • Co-transfect HEK293T cells with plasmids encoding for hFFA4 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-1 or β-arrestin-2 fused to a BRET acceptor (e.g., Venus).

    • Culture the transfected cells for 24-48 hours.

  • Assay Procedure:

    • Harvest the transfected cells and resuspend them in a suitable assay buffer (e.g., HBSS).

    • Add the BRET substrate (e.g., coelenterazine (B1669285) h) to the cell suspension.

    • Dispense the cell suspension into a white-walled 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Measure the light emission at two wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC50 value.

ERK 1/2 Phosphorylation Assay

This protocol is for measuring ERK phosphorylation in hFFA4-expressing Flp-In T-REx 293 cells.[2][6]

  • Cell Culture and Starvation:

    • Culture and induce hFFA4 expression in Flp-In T-REx 293 cells as described for the calcium mobilization assay.

    • Prior to the assay, serum-starve the cells for 4-12 hours in serum-free DMEM.

  • Assay Procedure:

    • Treat the serum-starved cells with various concentrations of this compound for a specified time (e.g., 5 minutes).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysates.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Incubate with a secondary antibody conjugated to a detectable label (e.g., HRP).

    • Detect the signal using an appropriate method (e.g., chemiluminescence).

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK signal against the logarithm of the this compound concentration to determine the pEC50.

GLP-1 Secretion Assay

This protocol uses the murine enteroendocrine STC-1 cell line.[7][9]

  • Cell Culture:

    • Culture STC-1 cells in DMEM supplemented with 10% FBS.

    • Seed the cells in 24-well plates and grow to confluency.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., HEPES buffer).

    • Pre-incubate the cells in the buffer for a defined period.

    • Replace the buffer with fresh buffer containing various concentrations of this compound.

    • Incubate for a specified time (e.g., 2 hours) at 37°C.

    • Collect the supernatant and add a DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Quantify the amount of GLP-1 secreted at each this compound concentration.

    • Plot the GLP-1 concentration against the this compound concentration to assess the dose-dependent effect.

Glucose Uptake Assay

This protocol is for use with differentiated 3T3-L1 adipocytes.[3][10]

  • Cell Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation using a standard MDI (3-isobutyl-1-methylxanthine, dexamethasone, insulin) protocol.

    • Maintain the differentiated adipocytes in culture for 8-12 days.

  • Assay Procedure:

    • Serum-starve the differentiated 3T3-L1 adipocytes for 3-4 hours.

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Treat the cells with various concentrations of this compound for a specified time. Insulin is typically used as a positive control.

    • Add [³H]-2-deoxyglucose to the cells and incubate for a short period (e.g., 5-10 minutes).

    • Stop the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the total protein content of the cell lysates.

    • Plot the normalized glucose uptake against the logarithm of the this compound concentration to determine the pEC50.

In Vivo Metabolic Cage Studies in Mice

This protocol provides a general framework for assessing the in vivo metabolic effects of this compound.[4][11]

  • Animal Acclimation:

    • House mice individually in metabolic cages for several days to acclimate before the start of the experiment.

    • Maintain a controlled environment (temperature, light-dark cycle).

  • Treatment:

    • Administer this compound (e.g., 35 mg/kg) or vehicle to the mice daily via a suitable route (e.g., intraperitoneal injection).

  • Metabolic Monitoring:

    • Continuously monitor key metabolic parameters using the metabolic cage system, including:

      • Oxygen consumption (VO₂)

      • Carbon dioxide production (VCO₂)

      • Respiratory exchange ratio (RER = VCO₂/VO₂)

      • Food and water intake

      • Physical activity

  • Body Composition Analysis:

    • Measure body weight, fat mass, and lean mass at baseline and at the end of the study using techniques such as quantitative nuclear magnetic resonance (qNMR).

  • Data Analysis:

    • Analyze the changes in metabolic parameters, body weight, and body composition between the this compound treated group and the vehicle control group.

    • Calculate fat and glucose oxidation rates from the RER and gas exchange data.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FFA4/GPR120 in metabolic health and disease. The data and protocols presented in this guide demonstrate its potent and selective agonistic activity, leading to beneficial effects on glucose and lipid metabolism in preclinical models. The detailed methodologies and workflow visualizations provided herein are intended to facilitate further research into the therapeutic potential of FFA4 agonism and the development of novel treatments for metabolic disorders. Continued investigation with this compound and next-generation FFA4 agonists will be crucial in translating these promising preclinical findings into clinical applications.

References

Tug-891: A Comprehensive Technical Guide to its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tug-891 has emerged as a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), previously known as G protein-coupled receptor 120 (GPR120). This technical guide provides an in-depth overview of the therapeutic potential of this compound in inflammation. Through its activation of FFA4, this compound orchestrates a range of anti-inflammatory responses, positioning it as a promising candidate for further investigation in inflammatory and metabolic diseases. This document details the key signaling pathways, experimental validation, and quantitative data associated with this compound's mechanism of action.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including type 2 diabetes, atherosclerosis, and inflammatory bowel disease. Free Fatty Acid Receptor 4 (FFA4) has been identified as a critical regulator of metabolic and inflammatory processes. This compound, a selective FFA4 agonist, has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2] This guide serves as a technical resource for understanding the pharmacology and therapeutic utility of this compound in mitigating inflammation.

Core Signaling Pathways of this compound

This compound exerts its anti-inflammatory effects primarily through the activation of FFA4, which initiates two key downstream signaling cascades: the Gq protein-coupled phospholipase C (PLC) pathway and the β-arrestin-2 mediated pathway.

Gq-PLC-Calcium Signaling Pathway

Upon binding of this compound, FFA4 activates the Gq alpha subunit of its associated heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration is a critical event in mediating some of the cellular responses to this compound.[3]

Gq_PLC_Calcium_Signaling Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 Gq Gq Protein FFA4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 Triggers

Gq-PLC-Calcium Signaling Pathway.
β-Arrestin-2 Mediated Anti-inflammatory Pathway

A crucial anti-inflammatory mechanism of this compound involves the recruitment of β-arrestin-2 to the activated FFA4 receptor. This interaction is pivotal for attenuating inflammatory signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. Upon recruitment, the FFA4/β-arrestin-2 complex can interfere with the signaling components that lead to the activation of NF-κB, a master regulator of pro-inflammatory gene expression. This ultimately results in the reduced production of inflammatory cytokines like TNF-α.

Beta_Arrestin_Signaling Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 Arrestin β-Arrestin-2 FFA4->Arrestin Recruits NFkB_Activation NF-κB Activation Arrestin->NFkB_Activation Inhibits Inflammation Pro-inflammatory Gene Expression NFkB_Activation->Inflammation Leads to

β-Arrestin-2 Anti-inflammatory Pathway.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in several key in vitro assays. The following tables summarize the dose-dependent effects of this compound on various inflammatory parameters.

Assay Cell Line Parameter Measured This compound Concentration Result Reference
TNF-α SecretionRAW 264.7 MacrophagesInhibition of LPS-induced TNF-α releasepIC50: 5.86 ± 0.29Potent inhibition[2]
Macrophage MotilityMouse Alveolar MacrophagesCell Area and Variation10 µMSignificant decrease in cell movement[1]
PhagocytosisMouse Alveolar MacrophagesPhagocytosis of fluorescent microspheres10 µMSignificant inhibition of phagocytosis[1]
Calcium MobilizationhFFA4 Flp-In T-REx 293 cellsIntracellular Ca2+ concentrationpEC50: 7.36 (human)Potent agonism[2]
β-Arrestin-2 RecruitmenthFFA4 Flp-In T-REx 293 cellsβ-Arrestin-2 recruitmentpEC50: 7.77 (human)Potent recruitment[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Inhibition of LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages

This assay quantifies the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Cells are seeded at a density of 25,000 cells/well in a 96-well plate and incubated overnight.

  • Treatment: The culture medium is replaced with serum-free medium containing various concentrations of this compound or vehicle control. Cells are incubated for 1 hour.

  • Stimulation: LPS is added to each well at a final concentration of 100 ng/mL to induce TNF-α production.

  • Incubation: The plate is incubated for 6 hours at 37°C.

  • Detection: The supernatant is collected, and TNF-α levels are quantified using a commercial ELISA kit according to the manufacturer's instructions.

TNF_alpha_Assay_Workflow Start Start Plate_Cells Plate RAW 264.7 Cells (25,000 cells/well) Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Add_Tug891 Add this compound or Vehicle Incubate_Overnight->Add_Tug891 Incubate_1hr Incubate for 1 hour Add_Tug891->Incubate_1hr Add_LPS Add LPS (100 ng/mL) Incubate_1hr->Add_LPS Incubate_6hr Incubate for 6 hours Add_LPS->Incubate_6hr Collect_Supernatant Collect Supernatant Incubate_6hr->Collect_Supernatant ELISA Quantify TNF-α by ELISA Collect_Supernatant->ELISA End End ELISA->End

TNF-α Inhibition Assay Workflow.
NF-κB Activation Assay in Caco-2 Cells

This assay assesses the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Methodology:

  • Cell Culture: Caco-2 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.

  • Plating: Transfected cells are seeded in a 96-well plate.

  • Treatment: Cells are pre-treated with this compound for a specified duration.

  • Stimulation: An inflammatory stimulus (e.g., TNF-α) is added to activate the NF-κB pathway.

  • Incubation: Cells are incubated for a period sufficient to allow for reporter gene expression.

  • Detection: Luciferase activity or fluorescence is measured using a plate reader to determine the level of NF-κB activation.

Macrophage Motility Assay

This assay evaluates the impact of this compound on the migratory capacity of macrophages, a critical aspect of the inflammatory response.

Methodology:

  • Cell Isolation: Primary alveolar macrophages are isolated from mice.

  • Plating: Macrophages are plated on glass-bottom dishes and allowed to adhere.

  • Live-Cell Imaging: The dish is placed on a microscope stage equipped with a live-cell imaging system.

  • Treatment: this compound (10 µM) or vehicle is added to the cells.

  • Image Acquisition: Time-lapse images of the cells are captured over several hours.

  • Analysis: Cell movement is quantified by measuring changes in cell area and the variation of the cell area over time using image analysis software. A significant reduction in these parameters indicates inhibited motility.[1]

Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium levels, a hallmark of Gq-coupled receptor activation.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human FFA4 (hFFA4 Flp-In T-REx 293 cells) are used.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Washing: Excess dye is washed off with a suitable buffer.

  • Measurement: The cell plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded.

  • Compound Addition: this compound is automatically injected into the wells at various concentrations.

  • Data Acquisition: Fluorescence intensity is measured kinetically to capture the transient increase in intracellular calcium.

β-Arrestin Recruitment Assay

This assay determines the ability of this compound to promote the interaction between FFA4 and β-arrestin-2.

Methodology:

  • Cell Line: A specialized cell line is used that co-expresses FFA4 fused to a protein fragment and β-arrestin-2 fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).

  • Plating: Cells are seeded in a 96-well or 384-well plate.

  • Compound Addition: this compound is added to the wells.

  • Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.

  • Detection: A substrate for the reporter enzyme is added. The resulting chemiluminescent or fluorescent signal, which is proportional to the extent of FFA4/β-arrestin-2 interaction, is measured using a plate reader.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for studying the role of FFA4 in inflammation and holds significant therapeutic potential. Its ability to potently and selectively activate FFA4, leading to the inhibition of key inflammatory pathways and cellular processes, underscores its promise as a lead compound for the development of novel anti-inflammatory therapies. Future research should focus on in vivo studies to further validate the efficacy of this compound in animal models of inflammatory diseases and to assess its pharmacokinetic and safety profiles. The detailed experimental protocols and quantitative data provided in this guide are intended to support and accelerate these research endeavors.

References

Unraveling the Anti-Inflammatory Potential of Tug-891: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-891 has emerged as a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] This receptor has garnered significant attention for its role in metabolic and inflammatory signaling. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols to facilitate further research and development. Activation of FFA4 by agonists like this compound has been shown to mimic many beneficial properties of long-chain fatty acids, including the inhibition of pro-inflammatory mediators, making it a promising therapeutic target for inflammatory diseases.[3]

Mechanism of Action: FFA4-Mediated Anti-Inflammatory Signaling

The anti-inflammatory effects of this compound are primarily mediated through the activation of the FFA4 receptor on immune cells, particularly macrophages. Upon binding, this compound initiates a cascade of intracellular signaling events that ultimately suppress inflammatory responses.

G-Protein and β-Arrestin Signaling Pathways

This compound's activation of FFA4 stimulates both G-protein-dependent and β-arrestin-dependent signaling pathways.[1] The Gq/11 pathway activation leads to an increase in intracellular calcium ([Ca2+]i) mobilization.[4] Concurrently, FFA4 activation promotes the recruitment of β-arrestin-1 and β-arrestin-2.[1] While both pathways are activated, the β-arrestin pathway is thought to be particularly crucial for the anti-inflammatory effects of FFA4 agonists. This dual signaling capability allows for a multifaceted regulation of cellular responses.

Tug-891_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tug891 This compound FFA4 FFA4/GPR120 Receptor Tug891->FFA4 Binds & Activates Gq11 Gαq/11 FFA4->Gq11 Activates beta_arrestin β-Arrestin 2 FFA4->beta_arrestin Recruits PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release NFkB NF-κB Pathway beta_arrestin->NFkB Inhibits anti_inflammatory Anti-inflammatory Gene Expression pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) LPS_TLR4 LPS -> TLR4 LPS_TLR4->NFkB NFkB->pro_inflammatory

This compound activates FFA4, leading to Gq/11 and β-arrestin pathways, the latter inhibiting NF-κB.
Macrophage Polarization

A key aspect of this compound's anti-inflammatory action is its ability to modulate macrophage polarization. Macrophages can exist in a pro-inflammatory M1 state or an anti-inflammatory M2 state. This compound has been shown to promote the switching of macrophages from the M1 to the M2 phenotype. This is characterized by a decrease in the expression of M1 markers such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), and an increase in M2 markers like Mannose Receptor (Mrc1) and Arginase-1.[5][6] This shift in macrophage phenotype contributes to the resolution of inflammation and tissue repair.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and potency of this compound in various in vitro and in vivo models.

Table 1: In Vitro Potency of this compound in Signaling Assays

Data from assays performed in Flp-In T-REx 293 cells expressing human FFA4.

AssayParameterValue (pEC50/pIC50)
Intracellular Ca²⁺ MobilizationpEC507.4 ± 0.1
β-Arrestin-2 RecruitmentpEC507.7 ± 0.1
ERK 1/2 PhosphorylationpEC506.5 ± 0.1
LPS-Induced TNF-α Inhibition (RAW264.7)pIC505.86 ± 0.29[2][7]
Table 2: In Vivo Effects of this compound on Macrophage Polarization Markers

Data from an atherosclerotic plaque analysis in ApoE-knockout mice treated with this compound (20 mg/kg, s.c., 3x/week for 4 months).[1][5]

Marker TypeGene/ProteinEffect of this compound
M1 (Pro-inflammatory) IL-6 mRNADecreased
TNF-α mRNADecreased
iNOS protein (% in plaque)Decreased (from 42.8% to 30.5%)[6]
M2 (Anti-inflammatory) Mrc1 mRNAIncreased[6]
Arginase-1 protein (% in plaque)Increased (from 2.0% to 5.2%)[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: In Vitro TNF-α Inhibition Assay in RAW264.7 Macrophages

This protocol details the procedure for assessing the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion from murine macrophages.

  • Cell Culture:

    • Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

  • Inflammatory Challenge:

    • Stimulate the cells with LPS (100 ng/mL) for 4-6 hours in the continued presence of this compound.

  • Quantification of TNF-α:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available Mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α secretion for each this compound concentration relative to the LPS-only control.

    • Determine the pIC50 value by fitting the concentration-response data to a four-parameter logistic equation.

TNFa_Inhibition_Workflow start Start plate_cells Plate RAW264.7 Cells (5x10⁴ cells/well) start->plate_cells adhere Incubate Overnight plate_cells->adhere pretreat Pre-treat with this compound (1 hour) adhere->pretreat stimulate Stimulate with LPS (100 ng/mL) (4-6 hours) pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Perform TNF-α ELISA collect->elisa analyze Calculate % Inhibition & pIC50 elisa->analyze end End analyze->end

Workflow for the in vitro TNF-α inhibition assay.
Protocol 2: In Vivo Macrophage Polarization Study in ApoE-Knockout Mice

This protocol describes the in vivo administration of this compound to a mouse model of atherosclerosis to study its effects on macrophage polarization within atherosclerotic plaques.

  • Animal Model:

    • Use male ApoE-knockout mice, a standard model for atherosclerosis research.

    • At 8-10 weeks of age, start the mice on a high-fat diet to induce plaque formation.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound subcutaneously at a dose of 20 mg/kg body weight.[1][5]

    • Treat the mice three times a week for a period of 4 months.[1][5] A control group should receive vehicle only.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice and perfuse with saline.

    • Dissect the aorta and embed in Optimal Cutting Temperature (OCT) compound for cryosectioning.

  • Immunohistochemistry:

    • Cut serial sections of the aortic root.

    • Perform immunohistochemical staining for M1 (e.g., iNOS) and M2 (e.g., Arginase-1) macrophage markers.

    • Use appropriate primary and secondary antibodies and a suitable detection system.

  • Image Analysis and Quantification:

    • Capture images of the stained sections using a microscope.

    • Quantify the percentage of positively stained area for each marker within the atherosclerotic plaques using image analysis software.

  • Gene Expression Analysis (Optional):

    • Isolate RNA from aortic tissue.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of M1 (TNF-α, IL-6) and M2 (Mrc1) markers.

Protocol 3: β-Arrestin Recruitment Assay (BRET)

This bioluminescence resonance energy transfer (BRET) assay is used to measure the recruitment of β-arrestin-2 to the FFA4 receptor upon agonist stimulation.

  • Cell Line and Reagents:

    • Use HEK293T cells transiently co-transfected with plasmids encoding FFA4 fused to Renilla luciferase (RLuc) and β-arrestin-2 fused to a fluorescent protein (e.g., YFP).

    • The BRET substrate is coelenterazine (B1669285) h.

  • Assay Procedure:

    • Plate the transfected cells in a white, clear-bottom 96-well plate.

    • Wash the cells with a suitable assay buffer (e.g., HBSS).

    • Add coelenterazine h to a final concentration of 5 µM and incubate for 5-10 minutes.

    • Measure the baseline BRET signal using a plate reader capable of simultaneous dual-emission detection (e.g., 485 nm for RLuc and 530 nm for YFP).

    • Add this compound at various concentrations and immediately begin kinetic BRET measurements for 15-30 minutes.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the YFP emission by the RLuc emission.

    • Normalize the data to the vehicle control and plot the concentration-response curve to determine the pEC50.

Conclusion

This compound is a valuable pharmacological tool for investigating the therapeutic potential of FFA4 activation. Its demonstrated anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and the promotion of an M2 macrophage phenotype, highlight its promise for the treatment of chronic inflammatory diseases such as atherosclerosis. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug developers to further explore the therapeutic applications of this compound and other FFA4 agonists.

References

The Impact of Tug-891 on Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tug-891 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G-protein coupled receptor 120 (GPR120).[1][2][3] This receptor has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role in regulating glucose homeostasis, inflammation, and lipid metabolism.[4][5] this compound mimics the effects of endogenous long-chain fatty acids, such as α-linolenic acid (aLA), but with significantly greater potency and selectivity.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantified effects on key metabolic processes, detailed experimental protocols for its evaluation, and the current understanding of its therapeutic potential and challenges.

Mechanism of Action: FFA4/GPR120 Signaling

This compound exerts its effects by binding to and activating the FFA4/GPR120 receptor, a G-protein coupled receptor (GPCR). Activation by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[2][6]

In addition to G-protein dependent signaling, this compound also promotes the recruitment of β-arrestin-1 and β-arrestin-2.[2][3] This can lead to receptor internalization, desensitization, and activation of other signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK).[2][5]

Tug891_Signaling_Pathway This compound-Mediated FFA4/GPR120 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER cluster_effects Downstream Physiological Effects Tug891 This compound FFA4 FFA4/GPR120 Receptor Tug891->FFA4 Binds Gq11 Gαq/11 FFA4->Gq11 Activates b_arrestin β-Arrestin 1/2 FFA4->b_arrestin Recruits PLC PLC Gq11->PLC Activates ERK ERK Phosphorylation Gq11->ERK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca2 Ca²⁺ Release ER->Ca2 Releases GLP1 GLP-1 Secretion Ca2->GLP1 GlucoseUptake Glucose Uptake Ca2->GlucoseUptake AntiInflammatory Anti-inflammatory Effects Ca2->AntiInflammatory b_arrestin->ERK ERK->GLP1 ERK->GlucoseUptake ERK->AntiInflammatory

This compound signaling cascade via the FFA4/GPR120 receptor.

Quantitative In Vitro Efficacy

This compound has been characterized across various in vitro assays to determine its potency and efficacy in mediating key metabolic functions.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

Activation of FFA4 in enteroendocrine cells is known to stimulate the secretion of GLP-1, an incretin (B1656795) hormone that potentiates insulin (B600854) release and improves glucose tolerance. This compound robustly stimulates GLP-1 secretion in murine enteroendocrine cell lines, such as STC-1 and GLUTag.[2][7] A dual agonist of GPR120/GPR40, DFL23916, was shown to be more effective at inducing GLP-1 secretion than this compound alone.[8]

Enhancement of Glucose Uptake

In adipocytes, FFA4 activation enhances glucose uptake, a critical process for maintaining glucose homeostasis. Studies using 3T3-L1 adipocytes demonstrate that this compound significantly increases deoxyglucose uptake.[2][9]

Anti-Inflammatory Effects

FFA4 activation in macrophages exerts anti-inflammatory effects. In RAW264.7 macrophages, this compound inhibits the release of pro-inflammatory mediators.[2][5]

Table 1: Summary of In Vitro Quantitative Data for this compound

Cell LineSpeciesAssay EndpointThis compound Potency (pEC₅₀)EfficacyReference
Flp-In T-REx 293HumanCa²⁺ Mobilization7.52 ± 0.08-[2]
Flp-In T-REx 293Humanβ-Arrestin-2 Recruitment7.37 ± 0.04-[2]
Flp-In T-REx 293HumanERK 1/2 Phosphorylation6.51 ± 0.06-[2]
3T3-L1 AdipocytesMouse[³H]Deoxyglucose Uptake5.86 ± 0.29Stimulated uptake significantly (P < 0.001) at 10 µM[2][9]
STC-1 CellsMouseGLP-1 Secretion-Robust increase at 30 µM[7]
RAW264.7 MacrophagesMouseTNFα Secretion Inhibition5.86 ± 0.2930% ± 6% inhibition[10]

In Vivo Impact on Glucose Homeostasis and Metabolic Health

Animal studies have demonstrated the therapeutic potential of this compound in improving metabolic parameters.

Effects on Body Weight and Fat Mass

In C57Bl/6J mice, daily administration of this compound has been shown to reduce total body weight and, most notably, fat mass.[11][12] One study reported a significant 73% reduction in fat mass after 2.5 weeks of treatment.[12] These effects are linked to the activation of brown adipose tissue (BAT), which increases energy expenditure through fat oxidation and mitochondrial respiration.[4][11][12]

Improvement of Glucose Tolerance

While this compound enhances GLP-1 secretion and glucose uptake in vitro, its direct impact on oral glucose tolerance tests (OGTT) in vivo has shown some variability. One study indicated that a selective GPR120 agonist like this compound did not significantly improve glucose homeostasis in an OGTT, whereas a dual GPR120/GPR40 agonist did.[8] However, other evidence suggests this compound can enhance insulin sensitivity.[13]

Table 2: Summary of In Vivo Study Outcomes for this compound

Animal ModelTreatment ProtocolKey Metabolic OutcomesReference
C57Bl/6J MiceDaily IP injection for 2.5 weeks- Reduced total body weight.- 73% reduction in fat mass.- Increased fat oxidation.[12]
C57Bl/6J MiceNot specified- Acutely increases fat oxidation.- Reduces body weight and fat mass.[11]
ICR MiceAcute administration- Did not significantly improve glucose clearance during OGTT.[8]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used to evaluate this compound.

Protocol: Adipocyte Glucose Uptake Assay (3T3-L1 Cells)

This protocol is adapted from studies measuring the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.[2][9]

  • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Serum Starvation: Prior to the assay, starve mature adipocytes in serum-free DMEM for 2-3 hours.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate with this compound (e.g., 10 µM), a vehicle control, or a positive control like insulin (e.g., 1 µM) for 30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose ([³H]DOG) and continue incubation for 5-10 minutes.

  • Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lysis and Scintillation: Lyse the cells with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts to the protein content of each well and express results as a fold change over the vehicle control.

Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)

This is a generalized workflow for assessing the effect of a compound on glucose homeostasis in mice.[8]

  • Animal Acclimatization: Acclimatize male ICR or C57Bl/6J mice for at least one week.

  • Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Blood Sample: Obtain a baseline blood glucose reading (t=0) from the tail vein using a glucometer.

  • Compound Administration: Administer this compound or vehicle control via oral gavage or intraperitoneal (IP) injection.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes post-compound administration), administer a bolus of D-glucose (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) to quantify total glucose excursion.

Experimental_Workflow Typical In Vivo Experimental Workflow for this compound cluster_prep Preparation Phase cluster_treat Treatment & Monitoring Phase cluster_analysis Terminal Analysis Phase start Select Animal Model (e.g., C57Bl/6J Mice) acclimate Acclimatization (1-2 Weeks) start->acclimate group Randomize into Groups (Vehicle vs. This compound) acclimate->group admin Daily Compound Administration (e.g., IP Injection) group->admin monitor Monitor Body Weight, Fat Mass, Food Intake admin->monitor Repeated Daily monitor->admin fast Overnight Fasting monitor->fast End of Treatment Period ogtt Perform OGTT or Insulin Tolerance Test fast->ogtt tissue Collect Tissues (BAT, Adipose, Liver) ogtt->tissue data Biochemical & Gene Expression Analysis tissue->data

Generalized workflow for in vivo evaluation of this compound.

Challenges and Future Perspectives

While this compound is a valuable research tool, several challenges must be considered for therapeutic development. One significant issue is species-dependent selectivity; this compound shows limited selectivity over the mouse FFA1 receptor, which can complicate the interpretation of in vivo studies in this species.[2][3][5] Furthermore, like many GPCRs, FFA4 undergoes rapid ligand-induced internalization and desensitization, which could potentially limit the duration of its therapeutic effect in a clinical setting.[2][5]

Despite these challenges, the activation of FFA4/GPR120 by agonists like this compound remains a highly promising strategy. Its multifaceted action—enhancing incretin secretion, improving glucose uptake, and activating thermogenic brown fat—positions it as an attractive target for combating obesity and type 2 diabetes. Future research will likely focus on developing agonists with improved pharmacokinetic profiles and a better understanding of how to mitigate receptor desensitization to achieve sustained therapeutic benefit.

References

The Role of TUG-891 in Regulating Gastric Peptide Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic agonist TUG-891 and its pivotal role in the regulation of gastric peptide release. This compound is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). [1][2]Activation of this receptor by this compound has been demonstrated to stimulate the secretion of key gastric peptides, most notably glucagon-like peptide-1 (GLP-1), from enteroendocrine cells, highlighting its therapeutic potential for metabolic diseases such as type 2 diabetes and obesity. [1][3]

Core Mechanism of Action

This compound mimics the action of endogenous long-chain fatty acids (LCFAs) by binding to and activating FFA4. [1]This activation initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein subunit. [1][4]The subsequent signaling pathway involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels ([Ca2+]i) and the phosphorylation of extracellular signal-regulated kinase (ERK). [1][4]These signaling events are crucial for the downstream effects of this compound, including the modulation of gastric peptide release.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound in activating FFA4 and stimulating gastric peptide release have been quantified in various in vitro studies. The following tables summarize the key quantitative data.

Table 1: Potency of this compound at Human FFA4

Assay End PointpEC50 / pIC50 (M)
Ca2+ Mobilization7.6 ± 0.1
β-arrestin-2 Recruitment7.8 ± 0.1
ERK Phosphorylation6.5 ± 0.1

Data represents the negative logarithm of the molar concentration of this compound that produces 50% of the maximum possible effect (pEC50) or inhibition (pIC50). Data sourced from studies on human FFA4 expressed in recombinant cell lines. [1] Table 2: this compound-Induced GLP-1 Secretion in Murine Enteroendocrine Cell Lines

Cell LineThis compound Concentration (µM)Fold Increase in GLP-1 Secretion (vs. Vehicle)
STC-130~3.5
GLUTag30~2.5

Data represents the fold increase in GLP-1 secretion upon treatment with this compound compared to a vehicle control. [5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for assessing its effect on GLP-1 release.

TUG891_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TUG891 This compound FFA4 FFA4/GPR120 TUG891->FFA4 Binds to Gq11 Gαq/11 FFA4->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ [Ca2+]i IP3->Ca2 Mobilizes ERK p-ERK DAG->ERK GLP1 GLP-1 Secretion Ca2->GLP1 Stimulates ERK->GLP1 Stimulates

Caption: this compound signaling pathway for gastric peptide release.

GLP1_Secretion_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed enteroendocrine cells (e.g., STC-1, GLUTag) cell_culture Culture to confluency cell_seeding->cell_culture serum_starve Serum starve cells cell_culture->serum_starve add_tug891 Add this compound or vehicle control serum_starve->add_tug891 incubation Incubate for a defined period (e.g., 2 hours) add_tug891->incubation collect_supernatant Collect supernatant incubation->collect_supernatant elisa Measure GLP-1 concentration (ELISA) collect_supernatant->elisa data_analysis Analyze and compare data elisa->data_analysis

Caption: Experimental workflow for GLP-1 secretion assay.

Detailed Experimental Protocols

In Vitro GLP-1 Secretion Assay

Objective: To quantify the effect of this compound on the secretion of GLP-1 from enteroendocrine cells.

Materials:

  • Murine enteroendocrine cell lines (STC-1 or GLUTag).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound.

  • Vehicle control (e.g., DMSO).

  • Assay buffer (e.g., KRB buffer).

  • GLP-1 ELISA kit.

Procedure:

  • Cell Culture: STC-1 or GLUTag cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 24-well plates and grown to approximately 80-90% confluency.

  • Starvation: Prior to the experiment, cells are washed with phosphate-buffered saline (PBS) and then serum-starved in DMEM for 2 hours.

  • Treatment: The starvation medium is replaced with assay buffer containing either this compound at the desired concentration (e.g., 30 µM) or a vehicle control.

  • Incubation: The cells are incubated for 2 hours at 37°C.

  • Supernatant Collection: After incubation, the supernatant is collected and centrifuged to remove any cellular debris.

  • GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The amount of GLP-1 secreted is normalized to the total protein content of the cells in each well. The results are typically expressed as a fold change relative to the vehicle control.

Intracellular Calcium Mobilization Assay

Objective: To measure the this compound-induced increase in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human FFA4.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., HBSS).

Procedure:

  • Cell Culture and Plating: HEK293-hFFA4 cells are cultured and seeded into black-walled, clear-bottom 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) in assay buffer for 1 hour at 37°C.

  • Washing: After loading, the cells are washed with assay buffer to remove excess dye.

  • Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader.

  • Compound Addition: this compound is added to the wells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence, indicative of a change in intracellular calcium concentration, is measured immediately after the addition of this compound and monitored over time.

  • Data Analysis: The increase in fluorescence is calculated relative to the baseline. Dose-response curves are generated to determine the pEC50 value.

Conclusion and Future Directions

This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of FFA4. Its ability to potently and selectively activate this receptor and stimulate the release of important gastric peptides like GLP-1 underscores the therapeutic potential of targeting FFA4 for the treatment of metabolic disorders. [1][3]Future research should focus on the in vivo efficacy and safety of this compound and other FFA4 agonists, as well as exploring the full spectrum of gastric peptides regulated by this pathway. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of FFA4 signaling and its therapeutic applications.

References

The Structure-Activity Relationship of Tug-891: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective FFA4 Agonist for Drug Discovery Professionals

Tug-891, with the chemical name 3-(4-((4-fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)phenyl)propanoic acid, has emerged as a pivotal pharmacological tool for investigating the physiological roles of the Free Fatty Acid Receptor 4 (FFA4), previously known as GPR120.[1][2] This potent and selective agonist has been instrumental in elucidating the therapeutic potential of targeting FFA4 in metabolic and inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Core Structure and Pharmacological Profile

This compound is a synthetic agonist of FFA4, a G protein-coupled receptor (GPCR) activated by long-chain fatty acids.[3] It exhibits high potency for both human and mouse FFA4, with reported pEC50 values of 7.36 and 7.77, respectively. A key feature of this compound is its selectivity for FFA4 over other free fatty acid receptors, notably FFA1 (GPR40), for which it has a pEC50 of 4.19. It shows no significant activity at FFA2 (GPR43) or FFA3 (GPR41). The molecular structure of this compound is characterized by a phenylpropanoic acid moiety linked to a biphenyl (B1667301) system via a methoxy (B1213986) bridge.[1][5]

Structure-Activity Relationship (SAR) of this compound Analogs

The exploration of this compound's SAR has provided critical insights into the chemical features essential for potent and selective FFA4 agonism. These studies have primarily focused on modifications of the biphenyl core, the phenylpropanoic acid tail, and the linking methoxy group.

A key study combined molecular modeling, mutagenesis, and SAR to define the orthosteric binding site of FFA4 and the interactions of this compound.[1] This research highlighted the importance of specific substituents on the biphenyl scaffold for potency and selectivity. For instance, the analog TUG-670, which lacks the 4'-methyl and 4-fluoro substituents of this compound, exhibits reduced potency, underscoring the critical contribution of these groups to the high affinity of this compound.[1]

Recent cryogenic electron microscopy (cryo-EM) studies of this compound bound to the FFA4-Gq complex have provided a high-resolution view of the ligand-receptor interactions, further informing our understanding of the SAR.[6] These structural insights are invaluable for the rational design of novel FFA4 agonists with improved pharmacological properties.

Table 1: Quantitative Structure-Activity Relationship Data for this compound and Related Compounds

CompoundTargetAssaypEC50/EC50Reference(s)
This compound human FFA4β-arrestin-2 recruitment7.36
mouse FFA4β-arrestin-2 recruitment7.77
human FFA1β-arrestin-2 recruitment4.19
human FFA4Ca2+ mobilization~7.4[5]
TUG-670 human FFA4β-arrestin-2 recruitment< 5[1]
GW9508 human FFA4Ca2+ mobilization~6.7[5]
human FFA1-High Affinity[5]
α-Linolenic acid (aLA) human FFA4Ca2+ mobilization~5.7[5]
NCG21 human FFA4Ca2+ mobilization~5.7[5]

Mechanism of Action and Signaling Pathways

This compound activates FFA4, leading to the engagement of multiple intracellular signaling cascades. The primary pathway involves the coupling of FFA4 to Gαq/11 G-proteins.[4][5] This activation stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then triggers the release of intracellular calcium (Ca2+), a hallmark of FFA4 activation that can be readily measured in cellular assays.[5]

In addition to G protein-dependent signaling, this compound also promotes the recruitment of β-arrestin-1 and β-arrestin-2 to the activated receptor.[2][5] This interaction is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling events.[5] Furthermore, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector of both G protein and β-arrestin pathways.[5][7]

Tug891_Signaling_Pathway This compound Signaling Pathway through FFA4 Tug891 This compound FFA4 FFA4 Receptor Tug891->FFA4 binds and activates Gq11 Gαq/11 FFA4->Gq11 activates beta_arrestin β-Arrestin FFA4->beta_arrestin recruits PLC Phospholipase C (PLC) Gq11->PLC activates ERK ERK Phosphorylation Gq11->ERK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization

Figure 1. Signaling cascade initiated by this compound binding to the FFA4 receptor.

Experimental Protocols

Accurate characterization of this compound and its analogs requires robust and reproducible experimental assays. Below are detailed methodologies for the key experiments cited in the literature.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA4 activation.

Materials:

  • Cells stably expressing the target FFA4 receptor (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence microplate reader with automated liquid handling capabilities

Procedure:

  • Cell Plating: Seed the FFA4-expressing cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound or its analogs in the assay buffer in a separate compound plate.

  • Measurement: Place both the cell and compound plates into the fluorescence microplate reader. Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin kinetic fluorescence readings (e.g., excitation at 490 nm and emission at 525 nm for Fluo-4).

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow plate_cells Plate FFA4-expressing cells dye_loading Load cells with calcium indicator dye plate_cells->dye_loading prepare_compounds Prepare serial dilutions of agonist dye_loading->prepare_compounds measure_fluorescence Measure fluorescence in a plate reader prepare_compounds->measure_fluorescence data_analysis Analyze data and generate dose-response curve measure_fluorescence->data_analysis

Figure 2. Workflow for the calcium mobilization assay.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between the activated FFA4 receptor and β-arrestin. Commercially available assays, such as the PathHunter® β-arrestin assay, are commonly used.

Materials:

  • Cells co-expressing FFA4 and a β-arrestin fusion protein (part of a complementation system)

  • Assay-specific detection reagents

  • White, opaque microplates

  • Luminescence plate reader

Procedure:

  • Cell Plating: Seed the engineered cells into the microplates.

  • Compound Addition: Add serial dilutions of this compound or its analogs to the wells and incubate for a specified period (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature to allow for signal development.

  • Measurement: Read the luminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the agonist concentration to determine the EC50 value.

ERK Phosphorylation Assay

This assay measures the level of phosphorylated ERK (p-ERK) as a downstream readout of FFA4 activation.

Materials:

  • FFA4-expressing cells

  • Cell lysis buffer

  • Primary antibodies against phospho-ERK and total ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Plate cells and serum-starve them prior to the experiment. Treat the cells with different concentrations of this compound or its analogs for a specific time (e.g., 5-10 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with the primary antibody against phospho-ERK, followed by the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total ERK for normalization.

  • Data Analysis: Quantify the band intensities and plot the ratio of phospho-ERK to total ERK against the agonist concentration to generate a dose-response curve.

ERK_Phosphorylation_Workflow ERK Phosphorylation Western Blot Workflow cell_treatment Treat FFA4-expressing cells with agonist cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis western_blot Perform SDS-PAGE and Western Blot cell_lysis->western_blot immunodetection_pERK Probe with anti-phospho-ERK antibody western_blot->immunodetection_pERK detection Detect chemiluminescent signal immunodetection_pERK->detection normalization Strip and re-probe with anti-total-ERK antibody detection->normalization data_analysis Quantify and analyze data normalization->data_analysis

Figure 3. Workflow for the ERK phosphorylation assay via Western blot.

Conclusion

This compound is a well-characterized and indispensable tool for the study of FFA4. A thorough understanding of its structure-activity relationship, mechanism of action, and the experimental protocols for its evaluation is crucial for researchers in the field of metabolic and inflammatory drug discovery. The insights gained from this compound and its analogs continue to drive the development of novel therapeutic agents targeting the Free Fatty Acid Receptor 4.

References

The GPR120 Agonist Tug-891: A Potent Inducer of Brown Adipose Tissue Thermogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the selective GPR120 agonist, Tug-891, on brown adipose tissue (BAT) thermogenesis. The information presented is compiled from key research findings, offering a detailed examination of the compound's mechanism of action, supported by quantitative data from in vivo and in vitro studies, and detailed experimental protocols.

Core Concepts: this compound and Brown Adipose Tissue

This compound is a potent and selective synthetic agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] GPR120 is highly expressed in brown adipose tissue, a specialized fat depot responsible for non-shivering thermogenesis, a process of heat production critical for maintaining body temperature and energy expenditure.[1][2] Activation of BAT thermogenesis is a promising therapeutic strategy for combating obesity and related metabolic disorders.[2][3][4][5] This document details the dual mechanism through which this compound activates BAT, involving both GPR120-dependent and -independent signaling pathways.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on metabolic parameters in mice and on the function of brown adipocytes in vitro.

Table 1: In Vivo Effects of this compound in Mice
ParameterVehicle ControlThis compound TreatmentPercentage Change
Body Weight IncreaseDecreaseSignificant Reduction
Fat Mass StableDecreaseSignificant Reduction
Lean Mass StableStableNo Significant Change
Food Intake BaselineDecreaseModerate Reduction
Respiratory Exchange Ratio (RER) BaselineDecreaseShift towards Fat Oxidation
Fat Oxidation BaselineIncreaseSignificantly Increased
Glucose Oxidation BaselineDecreaseSignificantly Decreased
BAT Lipid Content Baseline-28%Reduction in Lipid Droplets
iBAT Organ Weight Baseline-31%Reduction
gWAT Organ Weight Baseline-44%Reduction
[³H]oleate Uptake in iBAT BaselineIncreasedMarkedly Increased
[¹⁴C]deoxyglucose Uptake in iBAT BaselineIncreasedMarkedly Increased

Data extracted from Schilperoort et al., 2018.[5]

Table 2: In Vitro Effects of this compound on Brown Adipocytes
ParameterConditionResult
Oxygen Consumption Rate (OCR) This compound (10 µM)>2-fold increase
OCR with GPR120 Antagonist (AH7614) This compound + AH7614Reduced but not abolished increase
Intracellular Calcium ([Ca²⁺]i) This compoundIncreased
Mitochondrial Membrane Potential This compoundDepolarization
Mitochondrial Morphology This compoundIncreased Fission
OCR in isolated WT mitochondria This compound (≥ 10 µM)Increased
OCR in isolated UCP1 KO mitochondria This compound (≥ 90 µM)Smaller Increase

Data extracted from Schilperoort et al., 2018.[2]

Signaling Pathways and Mechanisms of Action

This compound stimulates brown adipose tissue thermogenesis through two distinct signaling pathways: a GPR120-dependent pathway and a GPR120-independent pathway.

GPR120-Dependent Signaling Pathway

Activation of GPR120 by this compound on the surface of brown adipocytes initiates a signaling cascade that leads to the release of intracellular calcium.[2][3][4] This increase in cytosolic calcium is a key event that triggers mitochondrial depolarization and fission, processes that are associated with increased metabolic activity and thermogenesis.[2][3]

GPR120_Dependent_Pathway GPR120-Dependent Signaling Pathway of this compound in Brown Adipocytes Tug891 This compound GPR120 GPR120 Receptor Tug891->GPR120 Binds to Ca_release Intracellular Ca²⁺ Release GPR120->Ca_release Activates Mito_depol Mitochondrial Depolarization Ca_release->Mito_depol Induces Mito_fission Mitochondrial Fission Mito_depol->Mito_fission Leads to Thermogenesis Increased Thermogenesis Mito_fission->Thermogenesis Contributes to

Caption: GPR120-Dependent Pathway of this compound.

GPR120-Independent Signaling Pathway

Interestingly, this compound can also activate brown adipocyte thermogenesis independently of its receptor, GPR120.[2][3] This is achieved through the direct activation of Uncoupling Protein 1 (UCP1), a key protein in the inner mitochondrial membrane responsible for uncoupling substrate oxidation from ATP synthesis, thereby generating heat.[2][3] this compound appears to relieve the natural inhibition of UCP1 by purine (B94841) nucleotides like GDP.[2]

GPR120_Independent_Pathway GPR120-Independent Signaling Pathway of this compound in Brown Adipocytes cluster_mito Tug891 This compound UCP1 UCP1 Tug891->UCP1 Directly activates Mitochondrion Mitochondrion Proton_leak Proton Leak UCP1->Proton_leak Increases GDP GDP (Inhibitor) GDP->UCP1 Inhibits Heat Heat Production Proton_leak->Heat Generates

Caption: GPR120-Independent Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound and brown adipose tissue thermogenesis.

Animal Studies
  • Animals: Male C57Bl/6J mice were used for in vivo experiments.

  • This compound Administration: Mice were treated daily with intraperitoneal injections of this compound (35 mg/kg body weight) or vehicle for 2.5 weeks.

  • Metabolic Cages: Mice were housed in fully automated metabolic cages to measure respiratory exchange ratio (RER), glucose oxidation, and fat oxidation.

  • Nutrient Uptake Studies: To determine fatty acid and glucose uptake, mice were intravenously injected with [³H]TO-labeled lipoprotein-like emulsion particles and [¹⁴C]deoxyglucose. Tissues were collected after 15 minutes for analysis.

  • Histology: Brown and white adipose tissues were fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) to visualize lipid droplet content and adipocyte size.

In Vitro Brown Adipocyte Studies
  • Cell Culture: Immortalized brown adipocytes were cultured and differentiated.

  • Oxygen Consumption Rate (OCR) Measurement: OCR was measured using a Seahorse XF24 analyzer. Basal OCR was measured for 15 minutes, followed by treatment with this compound (10 µM) or vehicle, with OCR measured for another 30 minutes. For inhibition studies, cells were pretreated with the GPR120 antagonist AH7614 (100 µM) for 30 minutes.

  • Mitochondrial Respiration: Oxygen consumption in isolated BAT mitochondria was measured in a chamber with a medium containing substrates like pyruvate (B1213749) and malate. The effects of GDP and varying concentrations of this compound were assessed.

  • Calcium Imaging: Intracellular calcium levels in brown adipocytes were monitored using fluorescent calcium indicators following stimulation with this compound.

  • Mitochondrial Imaging: Mitochondrial morphology and membrane potential were visualized using fluorescent microscopy in live brown adipocytes treated with this compound.

Experimental_Workflow General Experimental Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_model C57Bl/6J Mice Treatment This compound or Vehicle (i.p. injection) Animal_model->Treatment Metabolic_analysis Metabolic Cages (RER, Fat/Glucose Oxidation) Treatment->Metabolic_analysis Nutrient_uptake Radiolabeled Tracer (³H-oleate, ¹⁴C-deoxyglucose) Treatment->Nutrient_uptake Histology Adipose Tissue Histology Treatment->Histology Cell_culture Immortalized Brown Adipocytes Differentiation Differentiation into Mature Adipocytes Cell_culture->Differentiation OCR_measurement Seahorse XF24 (Oxygen Consumption) Differentiation->OCR_measurement Mito_resp Isolated Mitochondria Respiration Assay Differentiation->Mito_resp Imaging Calcium & Mitochondrial Imaging Differentiation->Imaging

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Tug-891

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-891 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), formerly known as GPR120.[1][2] FFA4 is a G protein-coupled receptor (GPCR) that is activated by long-chain free fatty acids and has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] this compound mimics many of the beneficial effects of endogenous FFA4 activation, including stimulating glucagon-like peptide-1 (GLP-1) secretion, enhancing glucose uptake, and inhibiting pro-inflammatory responses.[1][3] These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, including calcium mobilization, β-arrestin recruitment, and ERK1/2 phosphorylation assays.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity from various functional assays. These values are essential for comparing the potency and efficacy of this compound across different signaling pathways.

AssayCell LineAgonistpEC50 / pIC50Reference
Calcium MobilizationhFFA4 Flp-In T-REx 293This compound7.36[4]
β-Arrestin-2 RecruitmenthFFA4 HEK293TThis compound7.77[4]
ERK1/2 PhosphorylationhFFA4 Flp-In T-REx 293This compound6.2[5]
TNF-α Secretion InhibitionRAW264.7 MacrophagesThis compound5.86
Glucose Uptake3T3-L1 AdipocytesThis compound5.86[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by this compound and the general workflows for the described experimental protocols.

Tug891_Signaling_Pathway Tug891 This compound FFA4 FFA4/GPR120 Receptor Tug891->FFA4 Binds to Gq11 Gαq/11 FFA4->Gq11 Activates BetaArrestin β-Arrestin FFA4->BetaArrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates ERK ERK1/2 Phosphorylation Gq11->ERK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release BetaArrestin->ERK Internalization Receptor Internalization BetaArrestin->Internalization Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed FFA4-expressing cells in a 96-well plate B Incubate overnight A->B C Load cells with Fluo-4 AM dye B->C D Incubate for 1 hour C->D E Prepare this compound serial dilutions D->E F Measure baseline fluorescence E->F G Add this compound and measure fluorescence change F->G H Calculate fluorescence intensity G->H I Generate dose-response curve and calculate EC50 H->I Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis A Seed cells and serum starve B Stimulate with this compound A->B C Lyse cells and quantify protein B->C D SDS-PAGE C->D E Transfer to PVDF membrane D->E F Block membrane E->F G Incubate with primary (p-ERK) antibody F->G H Incubate with secondary antibody G->H I Detect signal H->I J Strip and re-probe for total ERK I->J K Quantify band intensity J->K L Normalize p-ERK to total ERK K->L

References

Tug-891: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-891 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), formerly known as G-protein coupled receptor 120 (GPR120).[1][2][3] As a key regulator of various physiological processes, FFA4 has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[2][4] this compound mimics the effects of endogenous long-chain fatty acids (LCFAs) by activating FFA4, thereby initiating a cascade of intracellular signaling events.[2][5] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its signaling pathways and reported cellular effects.

Mechanism of Action

This compound activates FFA4, a G-protein coupled receptor (GPCR), primarily through the Gαq/11 signaling pathway.[3][6] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] Downstream effects of this compound-mediated FFA4 activation include the phosphorylation of extracellular signal-regulated kinase (ERK), recruitment of β-arrestin-1 and β-arrestin-2, and receptor internalization.[2][5]

Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 Gq11 Gαq/11 FFA4->Gq11 Arrestin β-Arrestin Recruitment FFA4->Arrestin PLC PLC Gq11->PLC ERK ERK Phosphorylation Gq11->ERK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells to Desired Confluency Prepare_Tug891 2. Prepare this compound Working Solution Prepare_Vehicle 3. Prepare Vehicle Control Treat_Cells 4. Treat Cells with This compound or Vehicle Incubate 5. Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells 6. Harvest Cells or Supernatant Analyze 7. Perform Downstream Analysis Harvest_Cells->Analyze cluster_prep cluster_prep cluster_prep->Treat_Cells cluster_exp cluster_exp cluster_exp->Harvest_Cells

References

Application Notes and Protocols for Tug-891 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Tug-891 for in vivo mouse studies, based on currently available scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers designing and conducting experiments with this potent and selective GPR120/FFAR4 agonist.

Summary of this compound In Vivo Administration in Mice

This compound has been successfully administered in mice via several routes, including subcutaneous injection, oral administration in drinking water, and direct lingual application. The choice of administration route and dosage depends on the specific research question and experimental model.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of this compound used in various mouse studies.

Mouse ModelDosageAdministration RouteFrequency & DurationStudy Focus
apoE-knockout20 mg/kgSubcutaneous3 times/week for 4 monthsAtherosclerosis[1][2]
C57Bl/6J35 mg/kgSubcutaneousDaily for 2.5 weeksEnergy Metabolism[3]
C57Bl/6J20 mg/kgNot specifiedFor 2 weeksSleep Fragmentation
Anesthetized Mice100 µM solutionLingual ApplicationSingle doseGustatory Sensing & Gut Axis[4][5]
C57Bl/6J100 µM in drinking waterOralAd libitumFat Preference

Experimental Protocols

Subcutaneous Administration Protocol

Subcutaneous injection is a common method for systemic delivery of this compound in mice.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile saline)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of this compound Formulation:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution (e.g., 0.5% CMC in sterile saline).

    • Suspend this compound in the vehicle to the desired final concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh on the day of injection.

  • Animal Preparation:

    • Weigh the mouse to determine the correct injection volume.

    • Gently restrain the mouse. The scruff of the neck is a common and effective method.

  • Injection:

    • Wipe the injection site (typically the dorsal midline, between the shoulder blades) with 70% ethanol.

    • Lift the skin to create a "tent."

    • Insert the needle at the base of the tented skin, parallel to the spine.

    • Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Inject the this compound suspension slowly.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

Oral Administration in Drinking Water Protocol

This method is suitable for chronic studies where continuous exposure to this compound is desired.

Materials:

  • This compound

  • Drinking water

  • 0.3% Xanthan gum (optional, to aid in suspension)

  • Water bottles

  • Stir plate and stir bar

Procedure:

  • Preparation of this compound Drinking Water:

    • Calculate the total volume of drinking water needed for the study period.

    • To prepare a 100 µM solution, dissolve the appropriate amount of this compound in the drinking water.

    • If using xanthan gum to create a more stable suspension, first prepare a 0.3% xanthan gum solution in water and then add this compound.

    • Stir the solution thoroughly until the this compound is fully dissolved or evenly suspended.

  • Administration:

    • Fill the water bottles with the prepared this compound solution.

    • Provide the bottles to the mice as their sole source of drinking water.

    • Measure water consumption regularly to monitor the daily dose of this compound ingested by the animals.

    • Prepare fresh this compound drinking water solution regularly (e.g., every 2-3 days) to ensure stability and potency.

Lingual Application Protocol

This specialized technique is used to study the direct effects of this compound on taste perception and the tongue-brain-gut axis.

Materials:

  • This compound

  • 0.1% Dimethyl sulfoxide (B87167) (DMSO) in sterile water (vehicle)

  • Anesthetic (e.g., isoflurane)

  • Small paintbrush or micropipette

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in 0.1% DMSO to the desired final concentration (e.g., 100 µM).

  • Animal Anesthesia:

    • Anesthetize the mouse using a standard, approved protocol.

  • Application:

    • Gently extend the mouse's tongue.

    • Using a fine paintbrush or a micropipette, carefully apply a small volume (e.g., 10-20 µL) of the this compound solution onto the dorsal surface of the tongue, ensuring coverage of the taste papillae.

  • Experimental Measurement:

    • Proceed with the planned experimental measurements, such as monitoring physiological responses or collecting samples.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway via GPR120/FFAR4

Tug891_Signaling_Pathway Tug891 This compound GPR120 GPR120/FFAR4 (Cell Membrane) Tug891->GPR120 Binds & Activates Gq Gαq/11 GPR120->Gq Activates beta_arrestin β-Arrestin Recruitment GPR120->beta_arrestin PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto ↑ Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC phys_effects Physiological Effects: - GLP-1 Secretion - Anti-inflammatory Effects - ↑ Insulin Sensitivity Ca_cyto->phys_effects ERK ERK1/2 Phosphorylation PKC->ERK ERK->phys_effects beta_arrestin->phys_effects

This compound activates GPR120, initiating downstream signaling cascades.
Experimental Workflow for In Vivo Mouse Study

InVivo_Workflow start Study Design animal_model Select Mouse Model (e.g., apoE-/-, C57Bl/6J) start->animal_model drug_prep Prepare this compound Formulation (Vehicle Selection & Concentration) start->drug_prep admin Administer this compound (Subcutaneous, Oral, or Lingual) animal_model->admin drug_prep->admin monitoring In-life Monitoring (Body Weight, Food/Water Intake, etc.) admin->monitoring endpoint Endpoint Data Collection (e.g., Blood, Tissue Samples) monitoring->endpoint analysis Data Analysis (Biochemical, Histological, etc.) endpoint->analysis results Results & Interpretation analysis->results

References

Application Notes and Protocols for Calcium Mobilization Assay Using Tug-891

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tug-891, a potent and selective agonist for the free fatty acid receptor 4 (FFA4), in calcium mobilization assays. This document includes detailed protocols, data presentation tables, and diagrams to facilitate the successful implementation and interpretation of these experiments.

Introduction

This compound is a synthetic agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][2][3] FFA4 is a G-protein coupled receptor (GPCR) that is activated by medium and long-chain free fatty acids.[4][5][6] Upon activation, FFA4 primarily couples to the Gαq/11 subunit, initiating a signaling cascade that leads to the mobilization of intracellular calcium.[4][6][7][8] This makes calcium mobilization a reliable readout for assessing the activity of this compound and screening for other FFA4 modulators. This compound exhibits high selectivity for FFA4 over other free fatty acid receptors like FFA1, FFA2, and FFA3.[1][3]

Principle of the Assay

The calcium mobilization assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of FFA4 by this compound. This is typically achieved by pre-loading cells expressing FFA4 with a fluorescent calcium indicator dye. When this compound binds to FFA4, it activates the Gαq/11 pathway, leading to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[8][9] The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable change in fluorescence intensity, which is proportional to the extent of receptor activation.

Data Presentation

Table 1: Potency of this compound in Calcium Mobilization Assays
Cell LineReceptorpEC₅₀EC₅₀ (µM)Reference
Flp-In T-REx 293human FFA47.360.0436[1][3][7]
-mouse FFA47.770.0169[1][3]
Table 2: Selectivity of this compound
ReceptorAssay TypepEC₅₀ / pIC₅₀Selectivity vs. hFFA4 (fold)Reference
human FFA4Ca²⁺ Mobilization7.36 (pEC₅₀)-[3][7]
human FFA1Ca²⁺ Mobilization4.19 (pEC₅₀)~1480[3]
human FFA2-No activity>1000[3]
human FFA3-No activity>1000[3]
mouse FFA1Ca²⁺ Mobilization7.03 (pEC₅₀)~0.2 (less selective)[10]
RAW264.7 (mouse)TNF-α Inhibition5.86 (pIC₅₀)-[11]
3T3-L1 (mouse)Glucose Uptake5.86 (pEC₅₀)-[11]

Signaling Pathway and Experimental Workflow

FFA4 Signaling Pathway Activated by this compound

FFA4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound FFA4 FFA4 (GPR120) This compound->FFA4 Binds to G_protein Gαq/11 FFA4->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream

Caption: FFA4 signaling cascade initiated by this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed FFA4-expressing cells in a 96/384-well plate cell_culture 2. Culture cells to form a confluent monolayer cell_seeding->cell_culture dye_prep 3. Prepare calcium indicator dye solution (e.g., Fluo-4 AM) cell_culture->dye_prep dye_loading 4. Incubate cells with the dye solution dye_prep->dye_loading baseline 5. Measure baseline fluorescence dye_loading->baseline add_compound 6. Add this compound (or other compounds) to the wells baseline->add_compound measurement 7. Immediately measure fluorescence kinetically over time add_compound->measurement response_calc 8. Calculate fluorescence change (ΔF/F₀) measurement->response_calc dose_response 9. Generate dose-response curves response_calc->dose_response ec50_calc 10. Calculate EC₅₀ values dose_response->ec50_calc

References

Application Notes and Protocols for β-Arrestin Recruitment Assay with Tug-891

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-arrestins are crucial intracellular proteins that regulate G protein-coupled receptor (GPCR) signaling. Upon agonist binding to a GPCR, β-arrestins are recruited to the receptor, leading to signal desensitization and receptor internalization.[1] However, β-arrestin recruitment can also initiate G protein-independent signaling cascades, highlighting the complexity of GPCR pharmacology.[2] Assays that measure β-arrestin recruitment are therefore valuable tools in drug discovery for characterizing ligand-receptor interactions and identifying biased agonists.[3]

Tug-891 is a potent and selective synthetic agonist for the long-chain free fatty acid receptor 4 (FFA4), also known as GPR120.[3][4] It mimics the effects of endogenous ligands like α-linolenic acid by activating FFA4.[5] This activation stimulates various downstream signaling pathways, including Gq/11-mediated intracellular calcium mobilization and β-arrestin recruitment.[5][6][7] The ability of this compound to induce robust β-arrestin recruitment makes it an excellent tool for studying FFA4 pharmacology and for use as a reference compound in β-arrestin recruitment assays.[5]

These application notes provide a summary of the signaling properties of this compound, detailed protocols for performing a β-arrestin recruitment assay using this agonist, and visual representations of the associated signaling pathway and experimental workflow.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the potency of this compound in various in vitro assays, providing a quantitative basis for its use as a reference agonist for the human FFA4 receptor.

Assay EndpointAgonistReceptorpEC50Reference
β-Arrestin-2 Recruitment This compoundhuman FFA47.7[5]
α-linolenic acid (aLA)human FFA45.8[5]
GW9508human FFA46.7[5]
NCG21human FFA46.1[5]
β-Arrestin-1 Recruitment This compoundhuman FFA47.4[5]
Ca²⁺ Mobilization This compoundhuman FFA47.5[5]
α-linolenic acid (aLA)human FFA46.2[5]
GW9508human FFA46.6[5]
NCG21human FFA45.8[5]

Signaling Pathway

The binding of this compound to the FFA4 receptor initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway, which leads to the mobilization of intracellular calcium. Concurrently, agonist-induced conformational changes in the receptor promote its phosphorylation by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to signal desensitization, and can also trigger downstream signaling pathways independent of G proteins.[1]

FFA4_Signaling This compound This compound FFA4 FFA4 Receptor This compound->FFA4 Gq11 Gq/11 FFA4->Gq11 Activates GRK GRK FFA4->GRK Recruits P P PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca2 Ca²⁺ ER->Ca2 Releases GRK->FFA4 Phosphorylates bArrestin β-Arrestin Downstream Downstream Signaling (e.g., ERK activation, Internalization) bArrestin->Downstream

This compound mediated FFA4 receptor signaling pathway.

Experimental Protocols

This section provides a detailed protocol for a β-arrestin recruitment assay using this compound as a reference agonist. The protocol is based on established methods such as Bioluminescence Resonance Energy Transfer (BRET) or commercial assays like the PathHunter® system, which utilizes enzyme fragment complementation (EFC).[8][9][10] The following protocol is a generalized workflow adaptable to these technologies.

Objective: To measure the dose-dependent recruitment of β-arrestin-2 to the FFA4 receptor upon stimulation with this compound.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably co-expressing a tagged human FFA4 receptor and a tagged β-arrestin-2. For BRET, this could be FFA4-Rluc and GFP-β-arrestin-2. For PathHunter®, this would be a cell line expressing ProLink™-tagged FFA4 and Enzyme Acceptor-tagged β-arrestin.[8][11]

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Cell Culture Medium: DMEM or Ham's F-12 with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

  • Detection Reagents: Coelenterazine (B1669285) h for BRET assays or PathHunter® detection reagents for EFC assays.[12]

  • Plates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.

  • Luminometer: Plate reader capable of detecting luminescence.

Experimental Workflow Diagram:

B_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A 1. Culture FFA4/ β-arrestin-2 cells B 2. Harvest and seed cells into microplate A->B C 3. Incubate overnight B->C D 4. Prepare serial dilutions of this compound C->D E 5. Add this compound dilutions to cells D->E F 6. Incubate (e.g., 60-90 min at 37°C) E->F G 7. Add detection reagent (e.g., Coelenterazine h) F->G H 8. Incubate (e.g., 10 min at room temp) G->H I 9. Measure luminescence H->I J 10. Analyze data and generate dose-response curve I->J

General workflow for a β-arrestin recruitment assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture the FFA4/β-arrestin-2 expressing cells in T-75 flasks until they reach 80-90% confluency.

    • On the day before the assay, harvest the cells using a non-enzymatic cell dissociation buffer.

    • Resuspend the cells in fresh culture medium and adjust the cell density.

    • Seed the cells into a white, opaque 96-well or 384-well plate at an appropriate density (e.g., 10,000-20,000 cells per well).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Also prepare a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).

  • Agonist Stimulation:

    • Carefully remove the culture medium from the cell plate.

    • Add the diluted this compound and vehicle controls to the respective wells.

    • Incubate the plate at 37°C for a predetermined time, typically 60 to 90 minutes, to allow for β-arrestin recruitment.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Prepare the detection reagent according to the manufacturer's instructions (e.g., dissolve coelenterazine h in assay buffer or prepare the PathHunter® detection cocktail).

    • Add the detection reagent to each well.

    • Incubate the plate in the dark at room temperature for approximately 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal from each well using a plate luminometer.

    • Subtract the average signal from the vehicle control wells (background) from all other readings.

    • Plot the background-subtracted luminescence values against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum response.

Conclusion

The β-arrestin recruitment assay is a robust method for characterizing the pharmacological properties of ligands targeting GPCRs. This compound serves as a reliable and potent reference agonist for FFA4, consistently demonstrating strong induction of β-arrestin recruitment.[5] The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of FFA4 signaling and in broader drug discovery efforts targeting this important receptor.

References

Application Notes and Protocols for Studying GLP-1 Secretion in Enteroendocrine Cells Using Tug-891

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tug-891, a potent and selective free fatty acid receptor 4 (FFA4/GPR120) agonist, to investigate glucagon-like peptide-1 (GLP-1) secretion in enteroendocrine cells. This document includes detailed protocols for in vitro assays, a summary of expected quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a valuable pharmacological tool for elucidating the role of FFA4 in regulating GLP-1 secretion from enteroendocrine L-cells.[1][2] As a potent and selective agonist, it mimics the effects of long-chain fatty acids (LCFAs) in activating FFA4, a G protein-coupled receptor highly expressed in the gastrointestinal tract.[1][3][4] Activation of FFA4 by this compound has been demonstrated to stimulate GLP-1 release from murine-derived enteroendocrine cell lines such as STC-1 and GLUTag, making it an ideal compound for studying the molecular mechanisms underlying incretin (B1656795) hormone secretion.[1][5]

FFA4 activation by agonists like this compound initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway.[6][7] This leads to the mobilization of intracellular calcium (Ca2+) and the activation of extracellular signal-regulated kinase (ERK), both of which are crucial for the secretion of GLP-1.[1][8]

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on GLP-1 secretion in commonly used enteroendocrine cell lines.

Table 1: this compound-Induced GLP-1 Secretion in STC-1 Cells

TreatmentConcentrationFold Increase in GLP-1 Secretion (vs. Vehicle)Reference
This compound30 µM~4.5-fold (P < 0.001)[5]
α-Linolenic acid (aLA)100 µM~4-fold (P < 0.001)[5]

Table 2: this compound-Induced GLP-1 Secretion in GLUTag Cells

TreatmentConcentrationFold Increase in GLP-1 Secretion (vs. Vehicle)Reference
This compound30 µM~2.5-fold (P < 0.01)[5]
α-Linolenic acid (aLA)100 µM~2-fold (P < 0.01)[5]

Experimental Protocols

Protocol 1: In Vitro GLP-1 Secretion Assay Using STC-1 or GLUTag Cells

This protocol outlines the steps for measuring this compound-stimulated GLP-1 secretion from cultured enteroendocrine cells.

Materials:

  • STC-1 or GLUTag cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • HEPES-buffered saline (HBS) or Krebs-Ringer Bicarbonate Buffer (KRBB)

  • DPP-IV inhibitor (e.g., Sitagliptin)

  • Protease inhibitor cocktail

  • GLP-1 ELISA kit

  • BCA Protein Assay Kit

  • Cell lysis buffer (e.g., RIPA buffer)

  • 24-well or 48-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture STC-1 or GLUTag cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in 24-well or 48-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Secretion Assay:

    • On the day of the experiment, gently wash the cells twice with pre-warmed HBS or KRBB.

    • Pre-incubate the cells in HBS or KRBB for 1-2 hours at 37°C to establish basal conditions.

    • Prepare stimulation solutions by diluting this compound to the desired final concentrations (e.g., 10-30 µM) in HBS or KRBB. Include a vehicle control (DMSO) at the same final concentration as in the this compound solutions. It is also recommended to include a positive control, such as α-linolenic acid (aLA) at 100 µM.

    • Add a DPP-IV inhibitor to the stimulation solutions to prevent GLP-1 degradation.

    • Aspirate the pre-incubation buffer and add the stimulation solutions to the respective wells.

    • Incubate for 2 hours at 37°C.

  • Sample Collection and Processing:

    • After incubation, collect the supernatant from each well into microcentrifuge tubes containing a protease inhibitor cocktail.

    • Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the clarified supernatant to new tubes for GLP-1 measurement. Samples can be stored at -80°C if not analyzed immediately.

  • Cell Lysis and Protein Quantification:

    • Wash the remaining cells in the wells with cold PBS.

    • Lyse the cells by adding an appropriate volume of cell lysis buffer to each well.

    • Determine the total protein content in each lysate using a BCA protein assay. This will be used to normalize the GLP-1 secretion data.

  • GLP-1 Measurement:

    • Quantify the concentration of GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the measured GLP-1 concentrations to the total protein content of the corresponding cell lysate.

    • Express the results as fold change relative to the vehicle-treated control group.

Mandatory Visualizations

Tug891_Signaling_Pathway Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 Gq11 Gαq/11 FFA4->Gq11 PLC Phospholipase C (PLC) Gq11->PLC ERK ERK Phosphorylation Gq11->ERK PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC GLP1_Secretion GLP-1 Secretion Ca_ER->GLP1_Secretion PKC->GLP1_Secretion ERK->GLP1_Secretion

Caption: this compound signaling pathway in enteroendocrine cells.

GLP1_Secretion_Workflow Start Start Culture_Cells Culture STC-1 or GLUTag Cells Start->Culture_Cells Wash_Cells Wash Cells with Assay Buffer Culture_Cells->Wash_Cells Pre_Incubate Pre-incubate in Assay Buffer Wash_Cells->Pre_Incubate Stimulate_Cells Incubate Cells with Stimulation Solutions Pre_Incubate->Stimulate_Cells Prepare_Stimuli Prepare this compound and Control Solutions Prepare_Stimuli->Stimulate_Cells Collect_Supernatant Collect Supernatant Stimulate_Cells->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells Measure_GLP1 Measure GLP-1 by ELISA Collect_Supernatant->Measure_GLP1 Measure_Protein Quantify Total Protein Lyse_Cells->Measure_Protein Analyze_Data Normalize and Analyze Data Measure_GLP1->Analyze_Data Measure_Protein->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for GLP-1 secretion assay.

References

Tug-891: A Novel Agonist for FFA4 Receptor in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-891, a potent and selective agonist for the free fatty acid receptor 4 (FFA4), previously known as GPR120, has emerged as a significant research tool in the investigation of prostate cancer. This synthetic small molecule provides a targeted approach to understanding the role of FFA4 in cancer cell signaling, proliferation, and migration. This document provides detailed application notes and experimental protocols for the use of this compound in prostate cancer cell line research, specifically focusing on the DU145 and PC-3 cell lines.

Mechanism of Action

This compound selectively activates the FFA4 receptor, a G-protein coupled receptor (GPCR). In the context of prostate cancer, activation of FFA4 by this compound has been demonstrated to inhibit critical cellular processes associated with cancer progression. Specifically, this compound has been shown to suppress growth factor-induced proliferation and migration of prostate cancer cells.[1] This inhibitory effect is mediated through the downregulation of key signaling pathways.

The activation of FFA4 by this compound leads to the suppression of activating phosphorylations of several crucial downstream signaling molecules, including:

  • Extracellular signal-regulated kinase (ERK)

  • Focal adhesion kinase (FAK)

  • p70S6K

The inhibition of these pathways ultimately disrupts the cellular machinery responsible for cell growth and motility. The specificity of this action is underscored by findings that the knockdown of FFA4 expression abrogates the inhibitory effects of this compound on prostate cancer cell growth and migration.[1]

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effects of this compound on prostate cancer cell lines.

Cell LineAssayAgonistConcentrationEffectReference
DU145ProliferationThis compound1 µMInhibition of LPA- and EGF-induced proliferation[2]
PC-3ProliferationThis compound1 µMInhibition of LPA- and EGF-induced proliferation[2]
DU145MigrationThis compound1 µMInhibition of LPA- and EGF-induced migration[2]
PC-3MigrationThis compound1 µMInhibition of LPA- and EGF-induced migration[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by this compound in prostate cancer cells.

Tug891_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 binds & activates G_protein Gq/11 FFA4->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC ERK_p p-ERK (Inactive) PKC->ERK_p inhibits phosphorylation FAK_p p-FAK (Inactive) PKC->FAK_p inhibits phosphorylation p70S6K_p p-p70S6K (Inactive) PKC->p70S6K_p inhibits phosphorylation Proliferation Inhibition of Proliferation ERK_p->Proliferation Migration Inhibition of Migration FAK_p->Migration p70S6K_p->Proliferation

This compound Signaling Pathway in Prostate Cancer Cells

Experimental Protocols

Cell Culture

DU145 and PC-3 human prostate cancer cell lines can be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they should be subcultured using standard trypsinization procedures.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of prostate cancer cells.

Materials:

  • DU145 or PC-3 cells

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plates for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol details the procedure for analyzing the phosphorylation status of ERK, FAK, and p70S6K in response to this compound treatment.

Materials:

  • DU145 or PC-3 cells

  • 6-well plates

  • This compound

  • Growth factors (LPA or EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Rabbit anti-phospho-FAK (Tyr397)

    • Rabbit anti-FAK

    • Rabbit anti-phospho-p70S6K (Thr389)

    • Rabbit anti-p70S6K

    • Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with this compound (e.g., 1 µM) for 15 minutes.

  • Stimulate the cells with a growth factor such as lysophosphatidic acid (LPA) or epidermal growth factor (EGF) for the desired time (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using an ECL detection reagent and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins and a loading control like β-actin.

Transwell Migration Assay

This assay is used to evaluate the effect of this compound on the migratory capacity of prostate cancer cells.

Materials:

  • DU145 or PC-3 cells

  • 24-well Transwell inserts (8 µm pore size)

  • This compound

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet staining solution

Procedure:

  • Seed 5 x 10^4 cells in the upper chamber of the Transwell insert in serum-free medium.

  • Add complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.

  • Add different concentrations of this compound (e.g., 0.1, 1, 10 µM) to both the upper and lower chambers. Include a vehicle control.

  • Incubate the plate for 24 hours at 37°C.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

  • Quantify the results and express them as a percentage of the control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for studying the effects of this compound on prostate cancer cell lines.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_data_analysis Data Analysis & Interpretation start Start: Prostate Cancer Cell Lines (DU145, PC-3) culture Culture cells to 80-90% confluency start->culture viability Cell Viability Assay (MTT) culture->viability western Western Blot Analysis culture->western migration Transwell Migration Assay culture->migration quantify_viability Quantify Cell Viability (IC50 determination) viability->quantify_viability quantify_protein Quantify Protein Phosphorylation western->quantify_protein quantify_migration Quantify Cell Migration migration->quantify_migration conclusion Conclusion: This compound inhibits proliferation & migration quantify_viability->conclusion quantify_protein->conclusion quantify_migration->conclusion

Experimental Workflow for this compound Research

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the FFA4 receptor in prostate cancer. The protocols and information provided in this document offer a comprehensive guide for researchers to explore the anti-proliferative and anti-migratory effects of this compound in prostate cancer cell lines. Further studies are warranted to fully elucidate the therapeutic potential of targeting the FFA4 receptor in prostate cancer.

References

Application Notes and Protocols: Assessing the Anti-inflammatory Effects of Tug-891 on Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-891 is a potent and selective synthetic agonist for the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] Activation of FFA4 by agonists like this compound has been demonstrated to exert anti-inflammatory effects, making it a promising therapeutic target for inflammatory diseases.[3][4] In macrophages, key cells of the innate immune system, this compound has been shown to inhibit the release of pro-inflammatory mediators and promote a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[2][3]

These application notes provide a comprehensive set of protocols to assess the effects of this compound on macrophage inflammation. The methodologies cover the induction of an inflammatory response in macrophages using lipopolysaccharide (LPS), treatment with this compound, and subsequent analysis of key inflammatory markers and signaling pathways.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle ControlBaselineBaselineBaseline
LPS (100 ng/mL)IncreasedIncreasedIncreased
LPS + this compound (1 µM)DecreasedDecreasedDecreased
LPS + this compound (10 µM)Further DecreasedFurther DecreasedFurther Decreased

Table 2: Effect of this compound on Inflammatory Gene Expression in LPS-Stimulated Macrophages

Treatment GroupTnf (Fold Change)Il6 (Fold Change)Nos2 (Fold Change)Arg1 (Fold Change)
Vehicle Control1.01.01.01.0
LPS (100 ng/mL)>10>10>5~1.0
LPS + this compound (10 µM)<5<5<2>2

Table 3: Effect of this compound on NF-κB Signaling in LPS-Stimulated Macrophages

Treatment Groupp-p65/p65 RatioIκBα/β-actin Ratio
Vehicle ControlBaselineBaseline
LPS (100 ng/mL)IncreasedDecreased
LPS + this compound (10 µM)DecreasedIncreased

Table 4: Effect of this compound on Macrophage Polarization Markers

Treatment Group% CD86+ (M1)% CD206+ (M2)
Vehicle ControlLowHigh
LPS + IFN-γHighLow
IL-4LowHigh
LPS + IFN-γ + this compound (10 µM)DecreasedIncreased

Experimental Protocols

Macrophage Cell Culture and Inflammatory Stimulation

This protocol describes the culture of a murine macrophage cell line (e.g., RAW 264.7) and the induction of an inflammatory response using LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • DMSO (vehicle for this compound)

  • 6-well and 96-well tissue culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in appropriate tissue culture plates (e.g., 1 x 10^6 cells/well for a 6-well plate or 5 x 10^4 cells/well for a 96-well plate) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis). Include a vehicle-only control group.[5]

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Downstream Analysis RAW 264.7 Culture RAW 264.7 Culture Seeding Seeding RAW 264.7 Culture->Seeding Overnight Adhesion Pre-treatment (this compound/Vehicle) Pre-treatment (this compound/Vehicle) Seeding->Pre-treatment (this compound/Vehicle) 1 hour Stimulation (LPS) Stimulation (LPS) Pre-treatment (this compound/Vehicle)->Stimulation (LPS) 6-24 hours ELISA ELISA Stimulation (LPS)->ELISA qPCR qPCR Stimulation (LPS)->qPCR Western Blot Western Blot Stimulation (LPS)->Western Blot Flow Cytometry Flow Cytometry Stimulation (LPS)->Flow Cytometry

Fig 1. Experimental workflow for assessing this compound's effect.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol measures the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants from the experiment in Protocol 1

  • Microplate reader

Procedure:

  • Sample Collection: After the 24-hour stimulation period, collect the cell culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.[6][7][8][9] This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop color.

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol quantifies the mRNA expression of inflammatory genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (Tnf, Il6, Nos2, Arg1) and a housekeeping gene (e.g., Gapdh)[10]

  • qPCR instrument

Procedure:

  • RNA Extraction: After the 6-hour stimulation period, lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using the synthesized cDNA, primers, and master mix.[11][12] A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.[12]

Western Blot for NF-κB Signaling Pathway Analysis

This protocol assesses the activation of the NF-κB signaling pathway by measuring the phosphorylation of p65 and the degradation of IκBα.[13][14]

Materials:

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: After a short stimulation period (e.g., 30 minutes), lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow this with incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of p-p65 to total p65 and IκBα to β-actin.

G cluster_0 FFA4/GPR120 Signaling cluster_1 NF-κB Pathway This compound This compound FFA4/GPR120 FFA4/GPR120 This compound->FFA4/GPR120 Inhibition Inhibition FFA4/GPR120->Inhibition IKK IKK Inhibition->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation p65/p50 p65/p50 IκBα->p65/p50 Releases Nucleus Nucleus p65/p50->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription

Fig 2. This compound inhibits the NF-κB signaling pathway.
Flow Cytometry for Macrophage Polarization

This protocol analyzes the expression of M1 (CD86) and M2 (CD206) surface markers to determine the macrophage polarization state.[16][17][18]

Materials:

  • Bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells

  • Recombinant murine GM-CSF (for M1 differentiation) or M-CSF (for M2 differentiation)

  • Recombinant murine IFN-γ and LPS (for M1 polarization)

  • Recombinant murine IL-4 (for M2 polarization)

  • Fluorochrome-conjugated antibodies (anti-CD11b, anti-F4/80, anti-CD86, anti-CD206)

  • Flow cytometer

Procedure:

  • Macrophage Differentiation and Polarization:

    • For BMDMs, differentiate bone marrow cells with GM-CSF or M-CSF for 7 days.

    • Polarize macrophages towards M1 with IFN-γ (20 ng/mL) and LPS (100 ng/mL) or towards M2 with IL-4 (20 ng/mL) for 24 hours.[19]

    • Include a group treated with M1 polarizing stimuli in the presence of this compound.

  • Cell Staining: Harvest the cells and stain them with the fluorescently labeled antibodies.

  • Flow Cytometry: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the percentage of CD86+ and CD206+ cells within the macrophage population (gated on CD11b+ and F4/80+).

G cluster_0 Macrophage Polarization cluster_M1 M1 (Pro-inflammatory) cluster_M2 M2 (Anti-inflammatory) cluster_Tug This compound Effect M0 Macrophage M0 Macrophage LPS + IFN-γ LPS + IFN-γ M0 Macrophage->LPS + IFN-γ IL-4 IL-4 M0 Macrophage->IL-4 M1 Phenotype M1 Phenotype LPS + IFN-γ->M1 Phenotype This compound This compound M1 Phenotype->this compound Inhibits M2 Phenotype M2 Phenotype IL-4->M2 Phenotype This compound->M2 Phenotype Promotes

Fig 3. This compound modulates macrophage polarization.

References

Troubleshooting & Optimization

Tug-891 Technical Support Center: Solubility and Stability Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Tug-891 in DMSO and aqueous buffers. Below you will find troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO.[1][2] For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the first step.

Q2: How do I prepare aqueous solutions of this compound?

A2: this compound is sparingly soluble in aqueous buffers.[3] To prepare an aqueous solution, first dissolve this compound in DMSO to create a concentrated stock solution. Subsequently, dilute the DMSO stock solution with the aqueous buffer of your choice to the desired final concentration.[3] It is crucial to ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.

Q3: What is the maximum aqueous solubility of this compound?

A3: The aqueous solubility of this compound is limited. One study reports a solubility of approximately 0.1 mg/mL in a 1:5 solution of DMSO:PBS (pH 7.2).[3][4] The final achievable concentration in your specific aqueous buffer may vary.

Q4: How should I store this compound?

A4: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[3][4] It is recommended to store DMSO stock solutions at -20°C or -80°C to maintain stability. Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment or stored for no more than one day.[3]

Troubleshooting Guide

Issue: My this compound is not fully dissolving in DMSO.

  • Possible Cause: The concentration you are trying to achieve exceeds its solubility limit.

  • Solution: Try to dissolve it at a lower concentration. While some sources state solubility up to 100 mM, it's good practice to start with a slightly lower concentration, such as 50 mM, to ensure complete dissolution. Gentle warming and vortexing can also aid in dissolution.

Issue: Precipitation occurs when I dilute my DMSO stock solution into an aqueous buffer.

  • Possible Cause 1: The final concentration in the aqueous buffer is too high.

  • Solution 1: Reduce the final concentration of this compound in your aqueous solution. Due to its low aqueous solubility, high concentrations will lead to precipitation.

  • Possible Cause 2: The final percentage of DMSO is too low to maintain solubility.

  • Solution 2: While minimizing DMSO is important, a certain amount is necessary to keep this compound in solution. Ensure your dilution strategy results in a final DMSO concentration that is both non-toxic to your cells and sufficient to maintain solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

Issue: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Degradation of this compound in the aqueous experimental media.

  • Solution: Prepare fresh dilutions of this compound in your aqueous buffer for each experiment from a frozen DMSO stock. Avoid using aqueous solutions that have been stored for more than a day.[3]

Quantitative Data Summary

For easy reference, the following tables summarize the key solubility and stability data for this compound.

Table 1: this compound Solubility Data

SolventReported Solubility
DMSOSoluble to 100 mM[1][2]
DMSO≥ 180 mg/mL[5]
EthanolApproximately 1 mg/mL[3]
Dimethyl formamide (B127407) (DMF)Approximately 10 mg/mL[3]
1:5 DMSO:PBS (pH 7.2)Approximately 0.1 mg/mL[3][4]

Table 2: this compound Stability Data

FormStorage ConditionReported Stability
Crystalline Solid-20°C≥ 4 years[3][4]
Aqueous SolutionRoom Temperature or 4°CNot recommended for storage longer than one day[3]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (crystalline solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Based on the molecular weight of this compound (364.41 g/mol ), calculate the mass required to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.6441 mg of this compound.

  • Procedure: a. Weigh the calculated amount of this compound into a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO. c. Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

Protocol: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials: 10 mM this compound DMSO stock solution, desired cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM this compound DMSO stock solution. b. Perform a serial dilution. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in your cell culture medium. (e.g., add 1 µL of 10 mM stock to 999 µL of medium). c. Ensure the final DMSO concentration is below the tolerance level of your cells (typically ≤ 0.5%). d. Use the freshly prepared working solution immediately for your experiment.

Visualizing this compound's Mechanism of Action

This compound is a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1][2] Its activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

Tug891_Signaling_Pathway Tug891 This compound GPR120 GPR120 (FFA4) Tug891->GPR120 Binds and Activates Gq11 Gαq/11 GPR120->Gq11 Activates Beta_arrestin β-Arrestin Recruitment GPR120->Beta_arrestin Leads to ERK_phos ERK Phosphorylation GPR120->ERK_phos Leads to PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Mobilization IP3->Ca_release Stimulates

Caption: this compound signaling pathway via GPR120 activation.

The diagram above illustrates the primary signaling cascade initiated by this compound. Upon binding to GPR120, it activates the Gαq/11 subunit, which in turn stimulates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺ mobilization).[6][7] Furthermore, GPR120 activation by this compound leads to β-arrestin recruitment and the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[6]

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissolve Dissolve this compound in DMSO (Stock) dilute Dilute in Aqueous Buffer (Working) dissolve->dilute treat Treat Cells/System dilute->treat incubate Incubate treat->incubate measure Measure Endpoint (e.g., Ca²⁺, pERK) incubate->measure

Caption: General experimental workflow for using this compound.

References

Overcoming poor in vivo stability of Tug-891.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tug-891, a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4/GPR120). The primary focus is to address the challenges associated with its poor in vivo stability and provide actionable strategies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective synthetic agonist for the long-chain free fatty acid receptor 4 (FFA4), also known as GPR120.[1][2] It mimics the effects of endogenous long-chain fatty acids, such as α-linolenic acid, but with greater potency and selectivity.[3] Upon binding to FFA4, this compound activates downstream signaling pathways primarily through Gq protein coupling.[4] This leads to a cascade of intracellular events including the mobilization of calcium (Ca²⁺), recruitment of β-arrestin, and phosphorylation of extracellular signal-regulated kinase (ERK).[1][3] Activation of FFA4 by this compound has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion, enhance glucose uptake in adipocytes, and exert anti-inflammatory effects, making it a valuable tool for research in type 2 diabetes, obesity, and inflammation.[1][5]

Q2: I am observing lower than expected efficacy in my in vivo experiments with this compound. What are the likely causes?

Lower than expected in vivo efficacy is a frequently encountered issue with this compound and can typically be attributed to two main factors:

  • Poor Metabolic Stability: this compound is known to have poor metabolic stability, primarily because its phenylpropanoic acid structure is susceptible to β-oxidation.[6][7] This rapid breakdown in vivo leads to a short half-life and reduced exposure of the target tissue to the active compound.

  • Species-Specific Selectivity: While highly selective for human FFA4, this compound shows only limited selectivity over the mouse FFA1 receptor.[1][5] This cross-reactivity can complicate the interpretation of results in murine models, as activation of FFA1 may produce confounding effects.

Q3: What is the specific metabolic liability of this compound?

The primary metabolic weakness of this compound is the β-oxidation of its phenylpropanoic acid side chain.[6][8] This metabolic process, similar to the breakdown of fatty acids, degrades the molecule, leading to a loss of agonistic activity at the FFA4 receptor.[7] This rapid clearance is a significant limiting factor for its use in chronic in vivo studies.[6][8]

Q4: How can the poor in vivo stability of this compound be addressed?

The most effective strategies involve chemical modification of the this compound structure to protect it from metabolic degradation. Researchers have successfully employed two main approaches:

  • Deuteration: Replacing the hydrogen atoms at the α-position of the phenylpropionic acid with deuterium (B1214612) can strengthen the C-H bond. This "kinetic isotope effect" slows the rate of β-oxidation, thereby improving the compound's metabolic stability and half-life.[8]

  • Structural Analogs: Designing new analogs that replace or modify the metabolically vulnerable phenylpropanoic acid moiety can significantly improve pharmacokinetic properties.[6] This may involve replacing the β-position carbon atom or altering the linker group to prevent enzymatic breakdown.[7][9]

Q5: Are there published analogs of this compound with improved pharmacokinetic profiles?

Yes, several studies have focused on creating this compound analogs with enhanced in vivo performance. For example, compound GPU-028 , a deuterated version of this compound, demonstrated a longer half-life, lower clearance, and a 4-fold higher plasma exposure compared to the parent compound.[8] Another study developed a series of compounds, with 11b showing excellent GPR120 agonistic activity and superior pharmacokinetic properties, including a higher maximum plasma concentration (Cmax) than this compound after oral administration.[6]

Q6: I'm concerned about receptor desensitization with this compound. How does this occur and can it be reversed?

Activation of the FFA4 receptor by this compound leads to its rapid phosphorylation and internalization, moving it from the cell surface into the cell's interior.[1][3] This process is associated with a desensitization of the signaling response upon repeated or continuous exposure to the agonist.[5] However, this effect appears to be reversible. Studies have shown that upon removal of this compound, the FFA4 receptor can rapidly recycle back to the cell surface, leading to a resensitization of the cellular response.[1][5] This suggests that while desensitization can be a challenge for continuous therapeutic use, the receptor system is capable of quick recovery.[3][5]

Data Presentation

Table 1: Comparison of In Vivo Pharmacokinetic Profiles of this compound and Improved Analogs in Mice.

CompoundModificationDose & RouteCmax (ng/mL)T1/2 (h)Clearance (L/h/kg)Relative Exposure (AUC)Reference
This compound -10 mg/kg (gavage)2160--Baseline[6]
Compound 11b Structural Analog10 mg/kg (gavage)2530--Improved vs. This compound[6]
This compound --~1000 µg/L0.442.51Baseline[8]
GPU-028 Deuterated Analog-2035 µg/L1.660.97~4x higher than this compound[8]

Table 2: Potency of this compound at Human and Mouse FFA Receptors.

ReceptorSpeciesAssaypEC50Reference
FFA4 (GPR120) Human-7.36[10]
FFA4 (GPR120) Mouse-7.77[10]
FFA1 (GPR40) Human / MouseCa²⁺ Mobilization4.19[10]

Note: A higher pEC50 value indicates greater potency. The low pEC50 for FFA1 highlights good selectivity in human systems, but other studies note that this compound is more potent at mouse FFA1 than human FFA1, reducing the selectivity margin in mouse models.[3][5]

Visualizations

Tug891_Signaling_Pathway This compound Signaling Pathway Tug891 This compound FFA4 FFA4/GPR120 Receptor Tug891->FFA4 Binds Gq11 Gαq/11 FFA4->Gq11 Activates Arrestin β-Arrestin Recruitment FFA4->Arrestin ERK ERK Phosphorylation FFA4->ERK PLC Phospholipase C (PLC) Gq11->PLC Activates Ca_Release ↑ Intracellular Ca²⁺ PLC->Ca_Release Internalization Receptor Internalization & Desensitization Arrestin->Internalization

Caption: Downstream signaling cascade following FFA4 activation by this compound.

Tug891_Metabolism_Workflow This compound Metabolic Instability & Improvement Strategies cluster_solutions Improvement Strategies Tug891 This compound Metabolism In Vivo Metabolism Tug891->Metabolism Weakness Weak Spot: Phenylpropanoic Acid Moiety Metabolism->Weakness BetaOx β-oxidation Metabolism->BetaOx Deuteration Strategy 1: Deuteration Weakness->Deuteration Protect Modification Strategy 2: Structural Modification Weakness->Modification Replace Loss Loss of Activity BetaOx->Loss GPU028 Result: GPU-028 Deuteration->GPU028 Longer T½ Lower Clearance Cmpd11b Result: Compound 11b Modification->Cmpd11b Higher Cmax Improved PK

Caption: Workflow of this compound's metabolic fate and improvement strategies.

Tug891_Troubleshooting Troubleshooting Poor In Vivo Efficacy of this compound Start Start: Low or Inconsistent In Vivo Efficacy Check1 Is the compound being rapidly metabolized? Start->Check1 Check2 Is the experiment in a mouse model? Check1->Check2 No Sol1 Action: Consider metabolically stable analogs (e.g., GPU-028) or deuterated versions. Check1->Sol1 Yes Check3 Is the formulation and dosing appropriate? Check2->Check3 No Sol2 Action: Be aware of off-target effects via mouse FFA1. Use FFA1 antagonists or knockout models to confirm FFA4-specific effects. Check2->Sol2 Yes Sol3 Action: Prepare fresh solutions daily. Ensure complete solubilization (e.g., in DMSO first). Optimize dose and route. Check3->Sol3 No End Re-evaluate Experiment Check3->End Yes

Caption: A decision tree for troubleshooting common this compound in vivo issues.

Experimental Protocols

Protocol 1: General Protocol for In Vivo Administration in Mice

This protocol provides a general guideline. Specific doses and vehicles should be optimized based on the experimental model and objectives.

  • Reconstitution of this compound:

    • Prepare a high-concentration stock solution of this compound by dissolving it in 100% DMSO. For example, create a 100 mM stock.[10] this compound is soluble to at least 100 mM in DMSO.[10]

    • Vortex thoroughly to ensure complete dissolution. Store the stock solution according to the manufacturer's instructions, typically at -20°C for long-term storage.

  • Preparation of Working Solution:

    • It is highly recommended to prepare fresh working solutions for injection each day.[2]

    • For intraperitoneal (i.p.) injection, the DMSO stock can be diluted in a suitable vehicle such as saline or a solution containing Tween 80 or other surfactants to maintain solubility.

    • Example Dilution: To achieve a final concentration of 5% DMSO, dilute the stock solution 20-fold in sterile saline. For a dose of 35 mg/kg in a 25g mouse, the required dose is 0.875 mg. If the final injection volume is 100 µL, the required concentration is 8.75 mg/mL.

    • Always prepare a vehicle-only control solution (e.g., 5% DMSO in saline) to inject into the control group of animals.

  • Administration:

    • Administer the this compound working solution or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage).[6][11]

    • The volume of administration should be calculated based on the animal's body weight.

    • In the study by Schilperoort et al. (2018), mice were injected daily with this compound at 35 mg/kg for 2.5 weeks.[11]

Protocol 2: In Vitro GLP-1 Secretion Assay

This assay measures the ability of this compound to stimulate GLP-1 secretion from enteroendocrine cell lines.

  • Cell Culture:

    • Culture mouse enteroendocrine cell lines, such as STC-1 or GLUTag, in appropriate media (e.g., DMEM with 10% FBS) as recommended by the supplier.[9] These cell lines are known to endogenously express both FFA4 and FFA1.[9]

    • Plate the cells in 24- or 48-well plates and grow to a suitable confluency (e.g., 80-90%).

  • Secretion Assay:

    • On the day of the experiment, gently wash the cells twice with a serum-free medium or a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) to remove any residual serum.

    • Pre-incubate the cells in the assay buffer for 1-2 hours at 37°C.

    • Prepare stimulation solutions containing different concentrations of this compound (e.g., 0-30 µM) in the assay buffer.[9] Also prepare a vehicle control (containing the same final concentration of DMSO as the highest this compound concentration) and a positive control (e.g., high glucose or other known secretagogues).

    • Remove the pre-incubation buffer and add the stimulation solutions to the cells.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted GLP-1.

    • Centrifuge the samples to pellet any detached cells and transfer the clarified supernatant to new tubes.

    • Quantify the concentration of active GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

    • Normalize the secreted GLP-1 levels to the total protein content of the cells in each well to account for variations in cell number.

References

Technical Support Center: Tug-891 Usage in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tug-891 in murine models. The information provided directly addresses the known limited selectivity of this compound in these models and offers strategies to mitigate potential experimental confounds.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound in murine models.

Issue 1: Unexpected or Off-Target Effects Observed in Murine In Vivo Studies

  • Question: We are observing physiological effects in our mouse model that are inconsistent with selective FFA4/GPR120 activation after administering this compound. How can we troubleshoot this?

  • Answer: This is a critical and recognized challenge when using this compound in murine systems. While this compound is a potent and selective agonist for human FFA4, it demonstrates significantly reduced selectivity over mouse FFA1 (the receptor for short- and medium-chain fatty acids).[1][2][3][4][5] This limited selectivity can lead to the activation of FFA1-mediated signaling pathways, complicating data interpretation.

    Troubleshooting Steps:

    • Confirm On-Target FFA4 Engagement:

      • Utilize FFA4 knockout (KO) mice as a negative control. The persistence of the effect in FFA4 KO mice strongly suggests an off-target mechanism, likely via FFA1 activation.[6]

      • If FFA4 KO mice are unavailable, consider using an FFA4 antagonist in a parallel treatment group to see if the effect is blocked.

    • Assess Potential FFA1 Activation:

      • Use an FFA1-selective antagonist alongside this compound. If the unexpected effect is diminished, it indicates FFA1 involvement.

      • Measure downstream signaling markers known to be activated by FFA1 in the target tissue.

    • Dose-Response Analysis:

      • Perform a careful dose-response study. It's possible that lower concentrations of this compound may provide a better window of selectivity for FFA4 over FFA1.

    • Alternative Agonists:

      • Consider using alternative FFA4 agonists that have been reported to have better selectivity in rodents.

Issue 2: Inconsistent Results in Murine Cell-Based Assays

  • Question: Our in vitro experiments using murine cell lines (e.g., RAW264.7 macrophages, 3T3-L1 adipocytes) are yielding variable results with this compound. What could be the cause?

  • Answer: In addition to the species-specific selectivity issue, variability in cell-based assays can arise from several factors.

    Troubleshooting Steps:

    • Confirm Receptor Expression:

      • Verify the expression levels of both FFA4 (Gpr120) and FFA1 (Gpr40) in your specific murine cell line using qPCR or Western blot. Relative expression levels can influence the net effect of this compound.

    • Assay-Dependent Selectivity:

      • Be aware that the selectivity of this compound can differ depending on the signaling pathway being measured (e.g., G-protein-mediated Ca2+ mobilization vs. β-arrestin recruitment).[3][4] For instance, the selectivity for mouse FFA4 over FFA1 is substantially lower in Ca2+ mobilization assays compared to β-arrestin assays.[3]

    • Cell Culture Conditions:

      • Ensure consistent cell passage numbers and confluency, as receptor expression can change with cell state.

      • Fatty acids in serum can activate FFA4 and FFA1. Consider using serum-free media for a defined period before and during this compound treatment to reduce baseline activation.

Frequently Asked Questions (FAQs)

  • Question 1: What is the mechanism of action for this compound?

    • Answer: this compound is an agonist for the G-protein coupled receptor FFA4 (GPR120).[7] Upon binding, it primarily activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6] this compound also stimulates β-arrestin-1 and β-arrestin-2 recruitment and extracellular signal-regulated kinase (ERK) phosphorylation.[1][7]

  • Question 2: How does the potency and selectivity of this compound differ between human and mouse FFA4?

    • Answer: this compound is a potent agonist for both human and mouse FFA4. However, its selectivity over FFA1 is markedly lower in mice.[1][2][3][5] This is a critical consideration for any study using murine models.

  • Question 3: Are there any known off-target effects of this compound in mice besides FFA1 activation?

    • Answer: The primary documented off-target effect of this compound in murine systems is the activation of FFA1.[1][2][3][4] There is currently limited evidence of other significant off-target interactions. However, as with any small molecule, it is crucial to include proper controls in your experiments to validate the specificity of the observed effects.

Data Presentation

Table 1: Potency and Selectivity of this compound at Human vs. Murine FFA Receptors

Receptor OrthologAssay TypeThis compound pEC50 / pIC50 (M)Selectivity (Fold)
Human FFA4 β-arrestin-2 Recruitment7.5 ± 0.1288-fold over hFFA1
Human FFA1 β-arrestin-2 Recruitment5.0 ± 0.1-
Human FFA4 Ca2+ Mobilization7.4 ± 0.152-fold over hFFA1
Human FFA1 Ca2+ Mobilization5.7 ± 0.1-
Mouse FFA4 β-arrestin-2 Recruitment7.3 ± 0.161-fold over mFFA1
Mouse FFA1 β-arrestin-2 Recruitment5.5 ± 0.1-
Mouse FFA4 Ca2+ Mobilization7.2 ± 0.13-fold over mFFA1
Mouse FFA1 Ca2+ Mobilization6.7 ± 0.1-

Data summarized from Hudson et al. (2013).[3]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay in Murine Cells

  • Cell Culture: Plate murine cells expressing FFA4 and/or FFA1 (e.g., STC-1, GLUTag) in a 96-well black, clear-bottom plate and culture to desired confluency.[8]

  • Dye Loading: Wash cells with a buffered salt solution. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells to remove excess dye.

  • Baseline Reading: Measure the baseline fluorescence using a fluorescent plate reader.

  • Compound Addition: Add varying concentrations of this compound (and controls, such as an FFA1-specific agonist) to the wells.

  • Signal Detection: Immediately begin kinetic reading of fluorescence intensity over time to capture the transient calcium release.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50.

Protocol 2: In Vivo Glucose Tolerance Test in Mice

  • Animal Acclimation: Acclimate mice to handling and experimental procedures for at least one week.

  • Fasting: Fast mice overnight (typically 12-16 hours) with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • This compound Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose. Include a vehicle control group.

  • Glucose Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose bolus (typically 2 g/kg) via oral gavage or intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Visualizations

Tug891_Signaling_Pathway Tug891 This compound FFA4 FFA4/GPR120 (Murine) Tug891->FFA4 High Potency FFA1 FFA1/GPR40 (Murine) Tug891->FFA1 High Potency (Limited Selectivity) Gq Gαq FFA4->Gq Activates beta_arrestin β-Arrestin FFA4->beta_arrestin Recruits FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects_FFA4 FFA4-Mediated Effects (e.g., GLP-1 Secretion, Anti-inflammatory) Ca_release->Physiological_Effects_FFA4 Physiological_Effects_FFA1 FFA1-Mediated Effects (e.g., Insulin Secretion) Ca_release->Physiological_Effects_FFA1 PKC->Physiological_Effects_FFA4 ERK ERK Phosphorylation beta_arrestin->ERK ERK->Physiological_Effects_FFA4

Caption: this compound signaling in murine cells, highlighting the dual activation of FFA4 and FFA1.

Experimental_Workflow_Troubleshooting start Unexpected In Vivo Effect with this compound in Mice check_selectivity Is the effect FFA4-specific? start->check_selectivity run_ko Experiment with FFA4 KO Mice check_selectivity->run_ko Yes conclusion_off_target Conclusion: Off-target effect (likely FFA1) check_selectivity->conclusion_off_target No effect_persists Effect Persists run_ko->effect_persists effect_abolished Effect Abolished run_ko->effect_abolished effect_persists->conclusion_off_target conclusion_on_target Conclusion: On-target FFA4 effect effect_abolished->conclusion_on_target check_ffa1 Test for FFA1 Involvement conclusion_off_target->check_ffa1 ffa1_antagonist Use FFA1 Antagonist with this compound check_ffa1->ffa1_antagonist effect_blocked Unexpected Effect Blocked/Reduced ffa1_antagonist->effect_blocked conclusion_ffa1_involved Conclusion: FFA1 activation is a contributing factor effect_blocked->conclusion_ffa1_involved

Caption: Troubleshooting workflow for unexpected in vivo effects of this compound in murine models.

References

Technical Support Center: Managing Tug-891 Induced FFAR4 Desensitization and Internalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the potent and selective Free Fatty Acid Receptor 4 (FFAR4/GPR120) agonist, Tug-891. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to this compound-induced receptor desensitization and internalization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause Suggested Solution
No or weak response to this compound in a calcium mobilization assay. 1. Cell line does not endogenously express functional FFAR4. 2. Low FFAR4 expression levels in the transfected cell line. 3. Incorrect this compound concentration. 4. Rapid receptor desensitization. 1. Verify FFAR4 expression using RT-PCR or Western blot. 2. Use a cell line with higher transfection efficiency or a stable, inducible expression system (e.g., Flp-In T-REx 293 cells). 3. Perform a dose-response curve to determine the optimal concentration. pEC50 values for this compound in calcium assays are typically around 6.93.[1] 4. Measure calcium response immediately after this compound addition. Pre-stimulation with this compound, even for a short duration, can lead to significant desensitization.[2][3]
High background in FFAR4-eYFP internalization imaging. 1. Overexpression of the fusion protein leading to aggregation. 2. Autofluorescence of cells or medium. 3. Non-specific antibody staining (if applicable). 4. Light scattering from the sample. 1. Optimize transfection conditions to reduce the amount of plasmid DNA. 2. Use phenol (B47542) red-free medium during imaging and check for cellular autofluorescence before transfection. 3. Include appropriate controls (e.g., secondary antibody only) and optimize antibody concentrations. 4. Ensure proper sample preparation and use an appropriate immersion medium.
Inconsistent results in β-arrestin recruitment assays (e.g., BRET). 1. Suboptimal ratio of donor (e.g., Rluc8-β-arrestin) to acceptor (e.g., FFAR4-Venus) plasmids. 2. Instability of the BRET signal. 3. Cell density variation between wells. 1. Titrate the plasmid ratios to find the optimal window for BRET signal. 2. Ensure consistent incubation times and temperature. Read the plate as soon as possible after substrate addition. 3. Ensure a homogenous cell suspension when plating and verify cell density before the assay.
ERK phosphorylation signal is weaker than expected compared to calcium or β-arrestin signals. FFAR4 signaling is inherently biased towards Gq/11-mediated calcium mobilization and β-arrestin recruitment over ERK phosphorylation.[1] This is an expected outcome. While this compound does induce ERK phosphorylation, the potency is lower compared to other signaling pathways.[1] Consider using a more sensitive detection method or focusing on the more robust calcium and β-arrestin recruitment assays for primary screening.

Frequently Asked Questions (FAQs)

This section addresses broader questions about this compound and FFAR4.

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120).[1][4] It mimics the effects of endogenous long-chain fatty acids by binding to and activating FFAR4.[1] This activation triggers downstream signaling cascades, primarily through the Gαq/11 pathway, leading to an increase in intracellular calcium.[1][5] this compound also potently stimulates the recruitment of β-arrestin-1 and β-arrestin-2 to the receptor.[1]

2. How quickly does this compound induce FFAR4 desensitization and internalization?

This compound induces rapid phosphorylation, desensitization, and internalization of FFAR4.[1][2]

  • Desensitization: A second treatment with this compound after a brief washout period can result in a significantly reduced calcium response, indicating rapid desensitization.[2]

  • Internalization: An increase in intracellular FFAR4-eYFP can be observed within 10 minutes of this compound application, with internalization reaching a maximum within approximately 40 minutes.[1][2]

3. Is the this compound-induced desensitization and internalization of FFAR4 reversible?

Yes, both processes are reversible upon removal of this compound.[1]

  • Recycling: Internalized FFAR4 can recycle back to the cell surface. Studies have shown that after a 45-minute treatment with this compound and subsequent washout, cell surface expression of FFAR4 can return to near-control levels within 60 minutes.[1][2]

  • Resensitization: The functional response of the receptor also recovers. The calcium signaling response to this compound can be fully resensitized within 30 to 60 minutes after the initial stimulus is removed.[3][6]

4. What is the role of β-arrestin in this compound-mediated FFAR4 internalization?

β-arrestin-2 plays a significant role in the internalization of FFAR4 induced by this compound. Knockdown of β-arrestin-2 using siRNA has been shown to reduce this compound-mediated internalization of FFAR4 by approximately 70%.[1][2]

5. Are there any species-specific differences in this compound activity?

While this compound is a potent agonist for both human and mouse FFAR4, it exhibits limited selectivity over the mouse free fatty acid receptor 1 (FFA1).[1][4] This is an important consideration for in vivo studies using murine models.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in various functional assays.

Table 1: Potency (pEC50) of this compound at Human FFAR4

AssaypEC50Reference
Ca²⁺ Mobilization6.93 ± 0.07[1]
β-Arrestin-2 Recruitment7.19 ± 0.07[1]
β-Arrestin-1 Recruitment6.89 ± 0.06[1]
ERK Phosphorylation6.22 ± 0.09[1]
Glucose Uptake (3T3-L1 adipocytes)5.86 ± 0.29[6]

Table 2: Inhibitory Potency (pIC50) of this compound

AssaypIC50Reference
Inhibition of TNFα secretion (RAW264.7 cells)5.86 ± 0.29[6]

Key Experimental Protocols

Below are detailed methodologies for key experiments used to study this compound-induced FFAR4 desensitization and internalization.

Protocol 1: FFAR4 Internalization Assay using Confocal Microscopy

Objective: To visualize and quantify the internalization of FFAR4 in response to this compound stimulation.

Materials:

  • HEK293 cells stably expressing FFAR4 tagged with a fluorescent protein (e.g., eYFP).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Paraformaldehyde (4% in PBS) for fixation.

  • Mounting medium with DAPI.

  • Confocal microscope.

Procedure:

  • Cell Seeding: Seed FFAR4-eYFP expressing HEK293 cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 70-80% confluency.

  • Starvation (Optional): For some assays, serum-starve the cells for 2-4 hours prior to the experiment to reduce basal receptor activity.

  • This compound Treatment:

    • Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 10 µM).

    • Replace the culture medium with the this compound solution.

    • Incubate the cells at 37°C for various time points (e.g., 0, 10, 20, 30, 45, 60 minutes).

  • Fixation:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.

  • Imaging:

    • Acquire images using a confocal microscope with appropriate laser lines and filters for eYFP and DAPI.

    • Capture Z-stacks to visualize the entire cell volume.

  • Image Analysis:

    • Quantify internalization by measuring the fluorescence intensity of intracellular puncta compared to the plasma membrane.

    • Software such as ImageJ or specialized high-content analysis software can be used for quantification.

Protocol 2: β-Arrestin Recruitment Assay using BRET

Objective: To measure the recruitment of β-arrestin to FFAR4 upon stimulation with this compound.

Materials:

  • HEK293T cells.

  • Plasmids: FFAR4-Venus (acceptor) and Rluc8-β-arrestin-2 (donor).

  • Transfection reagent.

  • Cell culture medium.

  • This compound stock solution.

  • Coelenterazine (B1669285) h (BRET substrate).

  • White, clear-bottom 96-well plates.

  • BRET-compatible plate reader.

Procedure:

  • Transfection: Co-transfect HEK293T cells with the FFAR4-Venus and Rluc8-β-arrestin-2 plasmids at an optimized ratio.

  • Cell Seeding: 24 hours post-transfection, seed the cells into white, clear-bottom 96-well plates.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound solutions to the wells.

  • Substrate Addition and Measurement:

    • Add coelenterazine h to each well to a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc8 and 535 nm for Venus) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the emission intensity of the acceptor (Venus) by the emission intensity of the donor (Rluc8).

    • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50.

Visualizations

This compound-Induced FFAR4 Signaling Pathway

FFAR4_Signaling cluster_membrane Plasma Membrane cluster_Gprotein G-Protein Signaling cluster_Arrestin β-Arrestin Pathway cluster_MAPK MAPK Pathway FFAR4 FFAR4 Gq11 Gαq/11 FFAR4->Gq11 Coupling GRK GRK FFAR4->GRK Phosphorylation Tug891 This compound Tug891->FFAR4 Activation PLC PLC Gq11->PLC ERK ERK Phosphorylation Gq11->ERK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->ERK pFFAR4 P-FFAR4 GRK->pFFAR4 B_Arrestin β-Arrestin pFFAR4->B_Arrestin Recruitment Internalization Internalization B_Arrestin->Internalization

Caption: this compound activates FFAR4, leading to Gq/11-mediated and β-arrestin-dependent signaling.

Experimental Workflow for Investigating FFAR4 Internalization

Internalization_Workflow start Start seed_cells Seed FFAR4-eYFP expressing cells on glass-bottom dishes start->seed_cells treat_cells Treat cells with this compound (time course) seed_cells->treat_cells fix_cells Fix and permeabilize cells treat_cells->fix_cells stain_cells Counterstain with DAPI fix_cells->stain_cells acquire_images Acquire images using confocal microscopy stain_cells->acquire_images analyze_images Quantify internalization (intracellular vs. membrane fluorescence) acquire_images->analyze_images end End analyze_images->end

Caption: Workflow for visualizing and quantifying FFAR4 internalization.

Troubleshooting Logic for Low this compound Response

Troubleshooting_Logic start Low/No Response to this compound check_expression Is FFAR4 expressed? start->check_expression verify_expression Verify expression (RT-PCR, Western Blot) check_expression->verify_expression No check_concentration Is this compound concentration optimal? check_expression->check_concentration Yes optimize_transfection Optimize transfection or use stable cell line verify_expression->optimize_transfection end Problem Solved optimize_transfection->end dose_response Perform dose-response curve check_concentration->dose_response No check_desensitization Is rapid desensitization occurring? check_concentration->check_desensitization Yes dose_response->end immediate_readout Ensure immediate measurement after agonist addition check_desensitization->immediate_readout Yes immediate_readout->end

Caption: A logical approach to troubleshooting a lack of response to this compound.

References

Troubleshooting Tug-891 off-target effects in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tug-891 in their experiments.

Troubleshooting Guide

Q1: I am observing a response to this compound in my mouse cell line, but I'm not sure if it's a true FFA4-mediated effect or an off-target effect. How can I confirm this?

Possible Cause: this compound has been shown to have limited selectivity over the mouse free fatty acid receptor 1 (FFA1), which can lead to off-target effects in murine models.[1][2][3]

Solution:

To dissect the specific contribution of FFA4 and FFA1 to the observed effects of this compound in mouse cells, a combination of pharmacological and genetic approaches is recommended.

Pharmacological Approach:

  • Use a selective FFA1 antagonist: Pre-treat your cells with a selective FFA1 antagonist before stimulating with this compound. If the response to this compound is diminished or abolished, it suggests an involvement of FFA1.

  • Compare with a selective FFA1 agonist: Use a highly selective FFA1 agonist to characterize the FFA1-mediated response in your cell system. This will help you understand the potential contribution of FFA1 activation.

  • Concentration-response curves: Generate full concentration-response curves for this compound. If the curve is biphasic, it might indicate the involvement of more than one receptor.

Genetic Approach:

  • Use FFA4 or FFA1 knockout/knockdown cells: The most definitive way to confirm the on-target effect is to use cells where the FFA4 or FFA1 gene has been knocked out or its expression knocked down using techniques like siRNA or CRISPR. If the response to this compound is absent in FFA4 knockout/knockdown cells, it confirms that the effect is FFA4-mediated.

  • Control cell line: Use a parental cell line that does not endogenously express FFA4 or FFA1 as a negative control to ensure the observed effects are receptor-dependent.

Q2: I am not seeing the expected level of ERK phosphorylation after treating my cells with this compound, even though I see a robust calcium response.

Possible Cause: FFA4 signaling can exhibit bias, favoring certain downstream pathways over others.[1] Studies have shown that this compound-mediated FFA4 activation may lead to a more pronounced Gq/11-mediated calcium mobilization and β-arrestin recruitment compared to ERK phosphorylation.[1]

Solution:

  • Time-course experiment: ERK phosphorylation is often transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30, and 60 minutes) to identify the peak of ERK activation. The peak response for this compound has been observed as early as 2.5 minutes.[2]

  • Optimize agonist concentration: While potent for calcium and β-arrestin pathways, higher concentrations of this compound might be required to elicit a strong ERK phosphorylation signal. Perform a full concentration-response curve for ERK activation.

  • Positive control: Use a known potent activator of the ERK pathway in your cell line (e.g., EGF or FBS) to ensure the assay is working correctly.

  • Assay sensitivity: Ensure your detection method for phosphorylated ERK (e.g., Western blot, ELISA, HTRF) is sensitive enough to detect subtle changes.

Q3: The response to this compound in my cells seems to decrease with repeated stimulation.

Possible Cause: Like many G protein-coupled receptors (GPCRs), FFA4 can undergo desensitization and internalization upon prolonged or repeated agonist exposure.[1][3] Activation of FFA4 by this compound can lead to rapid receptor phosphorylation and internalization, which can result in a diminished response to subsequent stimulations.[1][3]

Solution:

  • Washout period: After the initial stimulation, ensure a sufficient washout period to allow for receptor recycling to the cell surface and resensitization. The removal of this compound has been shown to allow for rapid recycling and resensitization of the FFA4 calcium signaling response.[1][3]

  • Single stimulation experiments: For endpoint assays, design your experiments to involve a single stimulation with this compound.

  • Internalization assay: To confirm that receptor internalization is occurring, you can perform an internalization assay using a fluorescently tagged FFA4 receptor.

  • Lower agonist concentration: Use the lowest concentration of this compound that gives a robust response to minimize receptor desensitization.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound? this compound is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as GPR120.[2] Upon binding to FFA4, it can activate downstream signaling pathways, including Gq-mediated calcium mobilization, β-arrestin recruitment, and ERK phosphorylation.[1][3]

What are the known off-target effects of this compound? The most significant known off-target effect of this compound is its activity on the mouse free fatty acid receptor 1 (FFA1).[1][2][3] It shows limited selectivity for mouse FFA4 over mouse FFA1, which can complicate the interpretation of in vivo studies in mice.[1][2][3]

What concentration of this compound should I use in my experiments? The optimal concentration of this compound will depend on the specific assay and cell type being used. It is always recommended to perform a concentration-response experiment to determine the EC50 for your particular system. Refer to the data tables below for reported potency values in various assays.

How should I prepare and store this compound? this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable organic solvent like DMSO. Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock in your assay buffer. It is advisable to prepare fresh working solutions for each experiment to avoid potential degradation.

Data Presentation

Table 1: Potency of this compound at Human FFA4

AssaypEC50EC50 (nM)
Calcium Mobilization7.4 ± 0.1~40
β-arrestin-2 Recruitment7.7 ± 0.1~20
ERK Phosphorylation6.5 ± 0.1~316

Data compiled from Hudson et al., 2013.

Table 2: Potency of this compound at Mouse FFA4 vs. Mouse FFA1

ReceptorAssaypEC50EC50 (nM)
Mouse FFA4 β-arrestin-2 Recruitment7.8 ± 0.1~16
Calcium Mobilization6.8 ± 0.1~158
Mouse FFA1 β-arrestin-2 Recruitment6.4 ± 0.1~398
Calcium Mobilization6.9 ± 0.1~126

Data compiled from Hudson et al., 2013.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

  • Cell Plating: Seed cells expressing FFA4 into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer at a concentration 2-5 times the final desired concentration.

  • Measurement: Use a fluorescence plate reader equipped with an automated injector (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, inject the this compound solution, and then continuously record the fluorescence signal for at least 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the data to a positive control (e.g., ATP or ionomycin) and plot the response against the logarithm of the this compound concentration to determine the EC50.

β-Arrestin Recruitment Assay

This protocol describes a common method using a commercially available BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) based assay system.

  • Cell Transfection/Plating: Co-transfect cells with plasmids encoding for FFA4 fused to a donor fluorophore (e.g., Rluc) and β-arrestin-2 fused to an acceptor fluorophore (e.g., YFP). Alternatively, use a stable cell line co-expressing these constructs. Plate the cells in a white-walled, clear-bottom 96-well or 384-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.

  • Assay Initiation: Add the this compound dilutions to the cells.

  • Incubation: Incubate the plate for a predetermined amount of time (e.g., 30-60 minutes) at 37°C.

  • Substrate Addition: Add the substrate for the donor fluorophore (e.g., coelenterazine (B1669285) h for Rluc).

  • Measurement: Immediately measure the luminescence at two different wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET or FRET measurements.

  • Data Analysis: Calculate the BRET or FRET ratio by dividing the acceptor emission by the donor emission. Plot the ratio against the logarithm of the this compound concentration to determine the EC50.

ERK Phosphorylation Assay

This protocol outlines a general procedure for measuring ERK phosphorylation by Western blot.

  • Cell Culture and Starvation: Plate cells in 6-well or 12-well plates and grow to 70-80% confluency. Before stimulation, serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.

  • Compound Stimulation: Treat the cells with different concentrations of this compound for a specific time (e.g., 5 minutes). Include a vehicle control and a positive control (e.g., EGF or FBS).

  • Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal to the total amount of ERK protein.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK and plot this ratio against the logarithm of the this compound concentration.

Mandatory Visualization

FFA4_Signaling_Pathway Tug891 This compound FFA4 FFA4 (GPR120) Tug891->FFA4 Binds to Gq_G11 Gαq/11 FFA4->Gq_G11 Activates beta_arrestin β-Arrestin FFA4->beta_arrestin Recruits PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway Activates beta_arrestin->ERK_pathway Activates ERK_pathway->Downstream Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Off_Target Potential Off-Target Effect (e.g., in mouse cells)? Start->Check_Off_Target Use_Antagonist Use selective FFA1 antagonist Check_Off_Target->Use_Antagonist Yes Use_KO_KD Use FFA4/FFA1 knockout/ knockdown cells Check_Off_Target->Use_KO_KD Yes Check_Signaling_Bias Differential Pathway Activation (e.g., Ca²⁺ vs. ERK)? Check_Off_Target->Check_Signaling_Bias No Interpret Interpret Results Use_Antagonist->Interpret Use_KO_KD->Interpret Time_Course Perform time-course experiment for weaker signal Check_Signaling_Bias->Time_Course Yes Dose_Response Run full dose-response curve for each pathway Check_Signaling_Bias->Dose_Response Yes Check_Desensitization Diminished Response on Repeated Stimulation? Check_Signaling_Bias->Check_Desensitization No Time_Course->Interpret Dose_Response->Interpret Washout Incorporate washout steps Check_Desensitization->Washout Yes Single_Stimulation Use single-point stimulation protocols Check_Desensitization->Single_Stimulation Yes Check_Desensitization->Interpret No Washout->Interpret Single_Stimulation->Interpret Experimental_Workflow Start Start Cell_Prep Cell Preparation (Plating/Transfection) Start->Cell_Prep Compound_Prep This compound Serial Dilution Start->Compound_Prep Assay Perform Assay Cell_Prep->Assay Compound_Prep->Assay Ca_Assay Calcium Mobilization Assay->Ca_Assay B_Arrestin_Assay β-Arrestin Recruitment Assay->B_Arrestin_Assay ERK_Assay ERK Phosphorylation Assay->ERK_Assay Data_Acquisition Data Acquisition (Plate Reader/Imaging) Ca_Assay->Data_Acquisition B_Arrestin_Assay->Data_Acquisition ERK_Assay->Data_Acquisition Data_Analysis Data Analysis (Normalization, Curve Fitting) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Optimizing Tug-891 Concentration for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tug-891 in cell-based assays. This compound is a potent and selective synthetic agonist for the free fatty acid receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120).[1][2] Proper concentration optimization is critical for obtaining robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule agonist of the free fatty acid receptor 4 (FFAR4/GPR120).[2] Upon binding to FFAR4, a G protein-coupled receptor (GPCR), it primarily activates the Gαq signaling pathway.[3][4][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), a key second messenger in many cellular processes.[6][7][8] this compound has also been shown to induce β-arrestin recruitment, leading to receptor internalization and desensitization.[1][7][9]

Q2: What is the typical effective concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound can vary significantly depending on the cell type, the specific assay endpoint being measured, and the species from which the receptor originates. Generally, concentrations ranging from 10 nM to 10 µM are used in in vitro studies.[6][10] For instance, the EC50 values for human and mouse FFAR4 are reported to be around 43.6 nM and 16.9 nM, respectively.[10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound selective for FFAR4?

A3: this compound is highly selective for FFAR4 over other free fatty acid receptors like FFAR2 and FFAR3, against which it shows no activity. However, it displays some cross-reactivity with FFAR1 (GPR40), particularly in mice, which should be a consideration when working with murine models.[1][9] The EC50 for human FFAR1 is reported to be 64.5 µM, indicating significantly lower potency compared to its activity at FFAR4.[10]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically supplied as a crystalline solid.[10] It is soluble in organic solvents such as DMSO and ethanol.[10] For cell-based assays, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C.[2] Working solutions can then be prepared by diluting the stock solution in the appropriate cell culture medium. It is recommended to prepare fresh working solutions for each experiment to ensure consistency.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low response to this compound 1. Suboptimal this compound concentration.2. Low FFAR4 expression in the cell line.3. Receptor desensitization or internalization.4. Incorrect assay setup or reagents.1. Perform a dose-response curve (e.g., 1 nM to 30 µM) to determine the optimal concentration.2. Verify FFAR4 expression using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line.3. Reduce incubation time or pre-treat with an antagonist to assess desensitization. Allow for receptor recycling by removing the agonist.4. Ensure the assay is sensitive enough to detect the expected signal (e.g., calcium mobilization, ERK phosphorylation).
High background signal or off-target effects 1. This compound concentration is too high.2. Cross-reactivity with other receptors (e.g., FFAR1 in mouse cells).3. Cytotoxicity at high concentrations.1. Lower the this compound concentration. Use the lowest effective concentration determined from the dose-response curve.2. Use a more selective FFAR4 agonist if available, or use FFAR1 antagonists to block potential off-target effects.3. Perform a cell viability assay (e.g., MTT, trypan blue) to assess cytotoxicity at the concentrations used.
Inconsistent results between experiments 1. Variability in this compound stock solution.2. Differences in cell passage number or confluency.3. Inconsistent incubation times.1. Prepare fresh working solutions from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.2. Maintain consistent cell culture conditions, including passage number and seeding density.3. Standardize all incubation times precisely.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Potency of this compound at FFAR4 in Different Assay Formats

AssayCell LineSpeciespEC50 / pIC50EC50 / IC50
Ca2+ MobilizationHEK293 (hFFA4)Human7.3643.6 nM[10]
Ca2+ MobilizationFlp-In T-REx 293 (mFFA4)Mouse7.7716.9 nM[10]
β-arrestin-2 RecruitmentHEK293T (hFFA4)Human~7.5[6]~30 nM
ERK PhosphorylationFlp-In T-REx 293 (hFFA4)Human~6.0[6]~1 µM
Glucose Uptake3T3-L1 adipocytesMouse5.86[6]1.38 µM
Inhibition of TNFα secretionRAW264.7 macrophagesMouse5.86[6]1.38 µM

Table 2: Selectivity Profile of this compound

ReceptorSpeciespEC50EC50
FFAR4 (GPR120)Human7.3643.6 nM[10]
FFAR1 (GPR40)Human4.1964.5 µM[10]
FFAR2 (GPR43)HumanNo activity-
FFAR3 (GPR41)HumanNo activity-

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Calcium Mobilization Assay

This protocol describes a general method for determining the dose-dependent effect of this compound on intracellular calcium levels in cells expressing FFAR4.

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells stably expressing human FFAR4) in a black, clear-bottom 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Aspirate the growth medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) or a similar buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubating the cells with the dye solution for 30-60 minutes at 37°C.

  • This compound Preparation:

    • Prepare a series of this compound dilutions in HBSS at 2x the final desired concentrations. A typical concentration range to test would be from 1 nM to 30 µM.

  • Calcium Measurement:

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Inject the this compound dilutions into the wells and continue to measure the fluorescence intensity for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

FFAR4_Signaling_Pathway Tug891 This compound FFAR4 FFAR4 (GPR120) Tug891->FFAR4 Binds Gq Gαq FFAR4->Gq Activates beta_arrestin β-Arrestin FFAR4->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release [Ca2+]i ↑ ER->Ca_release Releases Ca2+ Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Internalization Receptor Internalization beta_arrestin->Internalization

Caption: FFAR4 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (FFAR4-expressing cells) Plate_Cells 2. Plate Cells (96-well plate) Cell_Culture->Plate_Cells Dye_Loading 3. Load with Calcium Dye Plate_Cells->Dye_Loading Measure_Fluorescence 5. Measure Fluorescence (Baseline & Post-injection) Dye_Loading->Measure_Fluorescence Prepare_Tug891 4. Prepare this compound Dilution Series Prepare_Tug891->Measure_Fluorescence Calculate_Response 6. Calculate ΔF Measure_Fluorescence->Calculate_Response Plot_Curve 7. Plot Dose-Response Curve Calculate_Response->Plot_Curve Determine_EC50 8. Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Issue Encountered No_Response No/Low Response Start->No_Response High_Background High Background Start->High_Background Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_Conc Perform Dose-Response? No_Response->Check_Conc Check_Toxicity Assess Cytotoxicity? High_Background->Check_Toxicity Check_Stock Prepare Fresh Solutions? Inconsistent_Results->Check_Stock Check_Expression Verify FFAR4 Expression? Check_Conc->Check_Expression No Solution_Conc Solution: Optimize Concentration Check_Conc->Solution_Conc Yes Check_Assay Check Assay Sensitivity? Check_Expression->Check_Assay No Solution_Expression Solution: Use High-Expressing Cells Check_Expression->Solution_Expression Yes Solution_Assay Solution: Optimize Assay Protocol Check_Assay->Solution_Assay Yes Lower_Conc Lower this compound Concentration? Check_Toxicity->Lower_Conc No Solution_Toxicity Solution: Use Non-Toxic Concentration Check_Toxicity->Solution_Toxicity Yes Solution_Lower_Conc Solution: Use Lowest Effective Dose Lower_Conc->Solution_Lower_Conc Yes Check_Cells Standardize Cell Culture? Check_Stock->Check_Cells No Solution_Stock Solution: Use Fresh Aliquots Check_Stock->Solution_Stock Yes Solution_Cells Solution: Maintain Consistent Culture Check_Cells->Solution_Cells Yes

Caption: Troubleshooting decision tree for this compound assays.

References

Best practices for storing and handling Tug-891.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Tug-891, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Storage and Handling

Proper storage and handling of this compound are critical for maintaining its stability and activity.

Storage Recommendations:

ConditionPowderIn Solvent
Long-term -20°C (up to 4 years)-80°C (up to 2 years)
Short-term 4°C (up to 2 years)-20°C (up to 1 year)

Handling Guidelines:

  • Reconstitution: For aqueous experiments, it is recommended to first dissolve this compound in an organic solvent such as DMSO, ethanol, or DMF.[1] A stock solution can be prepared in DMSO (e.g., 10 mg/mL or up to 100 mM) and then further diluted with the aqueous buffer of choice.[1][2] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[1]

  • Freeze-Thaw Cycles: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Precipitation in Cell Culture Media

  • Question: I observed precipitation after adding the this compound stock solution to my cell culture media. What should I do?

  • Answer: Precipitation can occur due to the low aqueous solubility of this compound.[1] To address this:

    • Ensure Proper Dilution: First, dissolve this compound in 100% DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer or cell culture medium. The final concentration of DMSO in the media should be kept low (typically <0.5%) to avoid solvent-induced cell toxicity.

    • Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.

    • Vortexing: Vortex the solution immediately after adding the this compound stock to ensure it is well-dispersed.

    • Lower the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.

Issue 2: Inconsistent or No Biological Activity

  • Question: I am not observing the expected biological effect of this compound in my assay. What could be the reason?

  • Answer: Several factors could contribute to a lack of activity:

    • Improper Storage: Verify that the compound has been stored according to the recommended conditions to prevent degradation.

    • Receptor Expression: Confirm that your cell line endogenously expresses the target receptor, FFA4 (GPR120), at sufficient levels.

    • Receptor Desensitization: Prolonged exposure to this compound can lead to rapid receptor phosphorylation and internalization, resulting in desensitization of the signaling response. Consider using shorter incubation times or allowing for a recovery period after treatment for the receptor to recycle back to the cell surface.

    • Incorrect Reconstitution: Ensure that the compound was fully dissolved in the organic solvent before further dilution in aqueous media.

Issue 3: Poor In Vivo Stability

  • Question: I am planning in vivo experiments with this compound and have read about its poor stability. How can I address this?

  • Answer: this compound has been noted to have poor stability in vivo, which can be a challenge for animal studies.[3] While there are no established protocols to completely overcome this, consider the following:

    • Formulation: For in vivo administration, this compound can be formulated in vehicles such as a solution of DMSO and corn oil.

    • Dosing Regimen: More frequent dosing may be necessary to maintain effective concentrations in vivo.

    • Alternative Compounds: For long-term in vivo studies, you might consider exploring newer-generation FFA4 agonists that have been developed with improved pharmacokinetic properties.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as GPR120.[3] Activation of FFA4 by this compound initiates a signaling cascade that includes Gq/11 protein coupling, leading to an increase in intracellular calcium ([Ca2+]), recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase (ERK).[4] This is followed by rapid receptor phosphorylation and internalization.[4]

Q2: What is the selectivity of this compound for FFA4 compared to other free fatty acid receptors?

A2: this compound is highly selective for human FFA4 over other free fatty acid receptors like FFA1 (GPR40), FFA2 (GPR43), and FFA3 (GPR41). However, it shows limited selectivity over mouse FFA1, which may be a consideration for experiments using murine models.

Q3: Can this compound be used in both in vitro and in vivo experiments?

A3: Yes, this compound is widely used in in vitro studies with various cell lines. It has also been used in in vivo animal models to study its effects on metabolism and inflammation.[5] However, its poor in vivo stability should be taken into account when designing long-term animal studies.[3]

Q4: What are the primary research areas where this compound is used?

A4: this compound is primarily used in research related to metabolic diseases such as type 2 diabetes and obesity, as well as in studies on inflammation and cancer.[5] Its ability to stimulate GLP-1 secretion, enhance glucose uptake, and inhibit pro-inflammatory mediators makes it a valuable tool in these fields.

Experimental Protocols & Data

Quantitative Data Summary
ParameterValueSpeciesReference
EC50 (FFA4) 0.0436 µMHuman[5]
0.0169 µMMouse[5]
EC50 (FFA1) 64.5 µMHuman[5]
pEC50 (FFA4) 7.36Human[2]
7.77Mouse[2]
pEC50 (FFA1) 4.19Human[2]
Key Experimental Methodologies

1. Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon FFA4 activation by this compound.

  • Cell Seeding: Seed cells expressing FFA4 (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of this compound to the wells.

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the change in intracellular calcium levels.

2. ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream target in the FFA4 signaling pathway.

  • Cell Culture and Starvation: Culture cells expressing FFA4 to near confluence. Before the experiment, starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.

  • This compound Treatment: Treat the starved cells with different concentrations of this compound for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting or ELISA: Determine the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using Western blotting with specific antibodies or a dedicated ELISA kit. The ratio of p-ERK to total ERK indicates the extent of ERK activation.

3. GLP-1 Secretion Assay

This assay measures the ability of this compound to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine cells.

  • Cell Culture: Culture enteroendocrine cell lines (e.g., STC-1 or GLUTag cells) in appropriate media.

  • Pre-incubation: Wash the cells with a secretion buffer (e.g., KRB buffer) and pre-incubate for a period to establish a baseline.

  • Stimulation: Replace the buffer with a fresh secretion buffer containing different concentrations of this compound and incubate for a defined time (e.g., 2 hours).

  • Sample Collection: Collect the supernatant, which contains the secreted GLP-1.

  • Quantification: Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.

Visualizations

This compound Signaling Pathway

Tug891_Signaling_Pathway Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 Gq11 Gq/11 FFA4->Gq11 activates beta_arrestin β-Arrestin 1/2 FFA4->beta_arrestin recruits PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., GLP-1 secretion, Glucose uptake) Ca_release->Response ERK ERK1/2 Phosphorylation PKC->ERK activates ERK->Response Internalization Receptor Internalization beta_arrestin->Internalization mediates

Caption: Signaling pathway of this compound via the FFA4/GPR120 receptor.

This compound Experimental Workflow

Tug891_Experimental_Workflow start Start reconstitute Reconstitute this compound in DMSO start->reconstitute treat_cells Treat Cells with This compound Dilution reconstitute->treat_cells prepare_cells Prepare Target Cells (e.g., Culture, Seed, Starve) prepare_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay incubate->assay ca_assay Calcium Mobilization assay->ca_assay erk_assay ERK Phosphorylation assay->erk_assay glp1_assay GLP-1 Secretion assay->glp1_assay data_analysis Data Analysis ca_assay->data_analysis erk_assay->data_analysis glp1_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies using this compound.

References

How to mitigate variability in Tug-891 experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate variability in experimental results when working with the FFA4/GPR120 agonist, Tug-891.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] Its primary mechanism of action involves binding to and activating FFA4, which in turn initiates several downstream signaling cascades. These include the mobilization of intracellular calcium ([Ca2+]), recruitment of β-arrestin proteins, and the phosphorylation of extracellular signal-regulated kinase (ERK).[2][3][4]

Q2: What are the common downstream signaling pathways activated by this compound?

A2: this compound-mediated activation of FFA4 can trigger multiple signaling pathways, which can sometimes proceed simultaneously and contribute to varied cellular responses.[5] The primary pathways include:

  • Gq/11-protein pathway: This leads to the activation of phospholipase C (PLC), which subsequently results in an increase in intracellular calcium.[6]

  • β-arrestin pathway: Following receptor activation, β-arrestin 1 and 2 are recruited to the receptor. This process is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling.[2][3]

  • ERK1/2 phosphorylation: Activation of FFA4 by this compound leads to the phosphorylation of ERK1/2, a key signaling event in cell proliferation and differentiation. This can be mediated through both Gq/11-dependent and β-arrestin-dependent mechanisms.[3][5]

Q3: Why am I observing high variability in my experimental results with this compound?

A3: Variability in this compound experiments can arise from several factors, both biological and technical. Key sources include:

  • Receptor Desensitization and Internalization: Continuous exposure to this compound can lead to rapid phosphorylation and internalization of the FFA4 receptor, resulting in a diminished cellular response over time (desensitization).[2][3][4] The kinetics of receptor recycling back to the cell surface can vary, introducing variability.[2][3]

  • Cellular Context and Receptor Expression Levels: The specific cell line used, its passage number, and the expression level of FFA4 can significantly impact the magnitude of the response to this compound.

  • Species-Specific Differences: this compound exhibits different selectivity profiles for human and mouse FFA4 receptors, which can lead to inconsistent results if not accounted for in cross-species studies.[2][5]

  • Ligand Preparation and Stability: Improper solubilization or storage of this compound can affect its effective concentration and activity.

  • Assay Conditions: Variations in cell density, incubation times, and reagent concentrations can all contribute to experimental noise.

Troubleshooting Guides

Issue 1: Inconsistent Calcium Mobilization Results

Symptoms:

  • High well-to-well or day-to-day variability in the peak fluorescence signal.

  • Drifting baseline fluorescence.

  • Low signal-to-noise ratio.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Uneven Dye Loading Ensure homogenous dye loading by gently mixing the dye solution and incubating for the recommended time. Use a no-wash dye kit to minimize cell loss and variability.
Cell Health and Viability Use cells at a consistent and optimal confluency. Ensure high cell viability (>95%) before starting the experiment. Avoid over-trypsinization.
Receptor Desensitization Minimize pre-stimulation of cells. If investigating desensitization, carefully control the timing and concentration of this compound pre-treatment.
Inconsistent Agonist Addition Use an automated liquid handler for precise and simultaneous addition of this compound to all wells.
Phototoxicity Minimize exposure of fluorescent dyes to light to prevent photobleaching and cell damage.
Issue 2: Variable ERK Phosphorylation Signal in Western Blots

Symptoms:

  • Inconsistent band intensities for phosphorylated ERK (p-ERK) across replicate samples.

  • High background signal.

  • Difficulty in detecting a clear dose-dependent effect of this compound.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Timing of Cell Lysis The kinetics of ERK phosphorylation can be transient. Perform a time-course experiment to determine the optimal time point for cell lysis after this compound stimulation.
Inconsistent Cell Density Seed an equal number of cells for each experimental condition and ensure they are evenly distributed in the culture vessel.
Inefficient Protein Extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK. Ensure complete cell lysis.
Loading Inaccuracies Quantify total protein concentration accurately (e.g., using a BCA assay) and load equal amounts of protein for each sample. Normalize p-ERK signal to total ERK as a loading control.
Antibody Performance Use a validated p-ERK antibody at its optimal dilution. Ensure proper blocking and washing steps to minimize background.

Data Presentation

Table 1: Potency of this compound in Different In Vitro Assays

AssayReceptorCell LinepEC50 / pIC50 (mean ± SEM)
Calcium Mobilizationhuman FFA4Flp-In T-REx 2937.36 ± 0.05
β-arrestin-2 Recruitmenthuman FFA4HEK293T7.71 ± 0.06
ERK Phosphorylationhuman FFA4Flp-In T-REx 2936.89 ± 0.11
GLP-1 Secretionmouse FFA4STC-1~6.0
Glucose Uptakemouse FFA43T3-L1 adipocytes5.86 ± 0.29
TNF-α Release Inhibitionmouse FFA4RAW 264.75.86 ± 0.29

Data compiled from Hudson et al. (2013).[3]

Table 2: Selectivity of this compound for Human vs. Mouse FFA4

AssayHuman FFA4 (pEC50)Mouse FFA4 (pEC50)Selectivity (Human/Mouse)
Calcium Mobilization7.367.77~0.6-fold
β-arrestin-2 Recruitment7.717.94~0.6-fold

Data compiled from Hudson et al. (2013).[3]

Experimental Protocols

Calcium Mobilization Assay
  • Cell Seeding: Seed cells expressing FFA4 into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.

  • Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the cell plate and immediately begin recording the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the peak response against the this compound concentration to determine the EC50.

ERK Phosphorylation Western Blot
  • Cell Treatment: Seed cells in a multi-well plate and grow to the desired confluency. Starve the cells in serum-free medium for several hours before treating with various concentrations of this compound for the predetermined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

  • Densitometry: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Mandatory Visualization

Tug891_Signaling_Pathway Tug891 This compound FFA4 FFA4/GPR120 Receptor Tug891->FFA4 Gq11 Gαq/11 FFA4->Gq11 Activates beta_arrestin β-Arrestin FFA4->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates ERK ERK1/2 Phosphorylation Gq11->ERK IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization Mediates beta_arrestin->ERK

Caption: this compound signaling through the FFA4/GPR120 receptor.

Experimental_Workflow_Troubleshooting cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase cell_culture Cell Culture (Passage, Confluency) assay_setup Assay Setup (Cell Seeding, Incubation) cell_culture->assay_setup ts1 Inconsistent cell state cell_culture->ts1 ligand_prep This compound Preparation (Solubilization, Storage) treatment This compound Treatment (Concentration, Duration) ligand_prep->treatment ts2 Ligand degradation ligand_prep->ts2 assay_setup->treatment ts3 Assay condition drift assay_setup->ts3 data_acq Data Acquisition (e.g., Fluorescence, Western Blot) treatment->data_acq ts4 Receptor desensitization treatment->ts4 data_analysis Data Analysis (Normalization, Statistics) data_acq->data_analysis interpretation Results Interpretation data_analysis->interpretation ts5 Inadequate controls data_analysis->ts5 variability High Variability in Results interpretation->variability

Caption: Troubleshooting workflow for this compound experiments.

References

Interpreting unexpected results in Tug-891 studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tug-891, a potent and selective agonist for the free fatty acid receptor 4 (FFA4/GPR120). This guide is intended for researchers, scientists, and drug development professionals to interpret unexpected results and optimize their experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and actionable solutions.

Observed Issue Potential Causes Recommended Actions
No or low cellular response to this compound 1. Low or absent FFA4/GPR120 expression in the cell line. 2. Receptor desensitization and internalization due to prolonged or high-concentration agonist exposure.[1][2] 3. Issues with this compound compound integrity or concentration.1. Verify FFA4/GPR120 expression levels in your cell model via RT-PCR or Western blot. 2. Optimize this compound incubation time and concentration. Consider using a lower concentration or a shorter stimulation period. Allow for a washout period for the receptor to recycle to the cell surface.[1][2] 3. Confirm the quality and concentration of your this compound stock solution.
Variability in experimental replicates 1. Inconsistent cell passage number or confluency. 2. Differences in serum concentration in the media, which can contain endogenous FFA4/GPR120 ligands. 3. This compound has limited selectivity for mouse FFA4 over mouse FFA1, which could lead to off-target effects in murine models.[1][2]1. Maintain consistent cell culture conditions, including passage number and confluency at the time of the experiment. 2. Use serum-free media or a defined, low-serum media for the duration of the this compound treatment to reduce background activation. 3. In murine cell systems, consider using FFA1 antagonists like GW1100 to dissect FFA4-specific effects.
Unexpected off-target effects observed 1. In mouse models, this compound can activate FFA1, leading to confounding results.[1][2] 2. Potential for GPR120-independent mechanisms of action.[3]1. For in vivo studies in mice, be aware of the limited selectivity and consider co-administration with an FFA1 antagonist.[1][2] 2. Investigate GPR120-independent effects by using GPR120 knockout/knockdown models.[4]
Modest or lower-than-expected effect on glucose uptake 1. The effect of this compound on glucose uptake can be modest compared to insulin.[5] 2. The adipogenic differentiation protocol used may influence the responsiveness to this compound.[6]1. Include a positive control, such as insulin, to benchmark the response.[5] 2. Review and optimize the adipogenic differentiation protocol. Some studies suggest that less robust differentiation protocols might show a greater effect of this compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[7][8] Upon binding, it activates downstream signaling pathways, primarily through Gαq/11, leading to intracellular calcium mobilization.[1][4] It can also stimulate β-arrestin recruitment and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2]

Q2: What are the known downstream effects of this compound?

A2: Activation of FFA4/GPR120 by this compound has been shown to have several beneficial effects, including:

  • Stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells.[1][2]

  • Enhancement of glucose uptake in adipocytes.[1][5]

  • Inhibition of pro-inflammatory mediators in macrophages.[2][4]

  • Stimulation of mitochondrial respiration in brown adipose tissue.[9][3]

Q3: Does this compound exhibit any species-specific differences in activity?

A3: Yes, this compound shows limited selectivity for mouse FFA4 over mouse FFA1, which can complicate the interpretation of in vivo studies in mice due to potential off-target effects through FFA1 activation.[1][2]

Q4: Can prolonged exposure to this compound lead to receptor desensitization?

A4: Yes, studies have shown that activation of FFA4 by this compound can lead to rapid phosphorylation, internalization, and desensitization of the receptor.[1][2] However, removal of this compound allows for rapid recycling of the receptor back to the cell surface and resensitization of the signaling response.[1][2]

Q5: Are there any known GPR120-independent effects of this compound?

A5: Some studies have suggested the existence of GPR120-independent mechanisms for this compound's effects, particularly in stimulating oxygen consumption in brown adipocytes.[9][3] It is recommended to use GPR120-knockout models to confirm that the observed effects are mediated by the intended receptor.[4]

Quantitative Data Summary

The following table summarizes the reported potency and efficacy of this compound and other relevant ligands from the literature.

Assay Ligand Cell Line Species Potency (pEC50 / pIC50) Reference
Ca²⁺ Mobilization This compoundhFFA4 Flp-In T-REx 293HumanNot explicitly stated, but ~7-fold more potent than α-linolenic acid[1]
β-arrestin-2 Recruitment This compoundHEK293THumanNot explicitly stated[1]
ERK Phosphorylation This compoundhFFA4 Flp-In T-REx 293HumanNot explicitly stated[1]
[³H]deoxyglucose Uptake This compound3T3-L1 adipocytesMousepEC50: 5.86 ± 0.29[5]
TNFα Secretion Inhibition This compoundNot specifiedMousepIC50: 5.86 ± 0.29[5]
GLP-1 Secretion This compoundSTC-1 & GLUTagMouse30 µM stimulated secretion[6]

Experimental Protocols

Calcium Mobilization Assay

  • Cell Culture: Plate Flp-In T-REx 293 cells engineered to express human FFA4 (hFFA4) in a 96-well plate and induce receptor expression with doxycycline.

  • Dye Loading: Wash the cells with a suitable buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds.

  • Measurement: Use a fluorescence plate reader to measure the change in intracellular calcium concentration upon the addition of the compounds. Data is typically recorded as a change in fluorescence intensity over time.

GLP-1 Secretion Assay

  • Cell Culture: Culture enteroendocrine cell lines (e.g., STC-1 or GLUTag) in appropriate media until they reach the desired confluency.

  • Pre-incubation: Wash the cells with a serum-free medium and pre-incubate for a defined period.

  • Stimulation: Replace the medium with one containing this compound, a vehicle control, and other relevant compounds (e.g., FFA1 antagonist). Incubate for a specified time (e.g., 2 hours).

  • Sample Collection: Collect the supernatant for GLP-1 measurement.

  • Quantification: Measure the concentration of secreted GLP-1 in the supernatant using a commercially available ELISA kit.

Visualizations

Tug891_Signaling_Pathway Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 Binds to Gq11 Gαq/11 FFA4->Gq11 Activates beta_arrestin β-arrestin FFA4->beta_arrestin Recruits PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC ERK ERK Phosphorylation PKC->ERK Internalization Receptor Internalization beta_arrestin->Internalization

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Line Selection & Culture start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment assay Downstream Assay (e.g., Ca²⁺, GLP-1, Gene Expression) treatment->assay data_analysis Data Analysis assay->data_analysis interpretation Interpretation of Results data_analysis->interpretation troubleshooting Troubleshooting Unexpected Results interpretation->troubleshooting conclusion Conclusion interpretation->conclusion troubleshooting->treatment Optimize Protocol troubleshooting->conclusion Valid Conclusion

Caption: General Experimental Workflow for this compound Studies.

References

Strategies to enhance the therapeutic efficacy of Tug-891.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tug-891. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), formerly known as G-protein coupled receptor 120 (GPR120)[1][2]. Its primary mechanism of action is to mimic the effects of long-chain fatty acids by binding to and activating FFA4. This activation stimulates downstream signaling pathways, including Gαq/11-mediated intracellular calcium (Ca²⁺) mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation[1][2][3].

Q2: What are the potential therapeutic applications of this compound?

A2: this compound has demonstrated potential in preclinical studies for the treatment of metabolic and inflammatory diseases. Its activation of FFA4 can lead to several beneficial effects, including:

  • Stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells, which is beneficial for glucose homeostasis[2][4].

  • Enhancement of glucose uptake in adipocytes[2][5].

  • Inhibition of pro-inflammatory mediators in macrophages[2][4].

  • Activation of brown adipose tissue (BAT) to increase energy expenditure, reduce body weight, and decrease fat mass[6][7][8].

  • Amelioration of atherogenesis by promoting the polarization of macrophages to an anti-inflammatory M2 phenotype[9].

Q3: Is this compound selective for human FFA4 over mouse FFA4?

A3: this compound is a potent agonist for both human and mouse FFA4. However, it exhibits limited selectivity over the mouse Free Fatty Acid Receptor 1 (FFA1)[2][3]. This is a critical consideration for in vivo studies using murine models, as some observed effects could be partially mediated through FFA1 activation.

Q4: Are there any known GPR120-independent effects of this compound?

A4: Yes, some studies suggest that this compound can exert effects through GPR120-independent mechanisms. For instance, in brown adipocytes, this compound has been shown to acutely induce oxygen consumption through both GPR120-dependent and independent pathways[6][7][8].

Troubleshooting Guide

Issue 1: Diminished or no cellular response to repeated this compound stimulation.

  • Possible Cause: Receptor desensitization and internalization. Activation of FFA4 by this compound leads to rapid receptor phosphorylation and internalization, which can cause a temporary loss of signaling response[2][3].

  • Troubleshooting Steps:

    • Washout Period: After the initial stimulation, ensure a sufficient washout period to allow for receptor recycling to the cell surface and resensitization of the signaling response[2][3].

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of this compound exposure for your specific assay.

    • Receptor Expression Levels: Verify the expression levels of FFA4 in your cell model. Low expression may lead to a weaker and more rapidly desensitized response.

Issue 2: Inconsistent or unexpected results in mouse in vivo studies.

  • Possible Cause: Off-target effects due to limited selectivity. As mentioned, this compound shows limited selectivity over mouse FFA1[2][3].

  • Troubleshooting Steps:

    • Control Experiments: Include appropriate controls, such as FFA1 knockout mice or co-administration with a selective FFA1 antagonist, to dissect the specific contributions of FFA4 and FFA1 to the observed effects.

    • Dose-Response Analysis: Conduct a thorough dose-response study to identify a concentration of this compound that maximizes FFA4 activation while minimizing FFA1-mediated effects.

    • Alternative Agonists: Consider using other FFA4 agonists with a different selectivity profile for comparison.

Issue 3: Variability in brown adipose tissue (BAT) activation.

  • Possible Cause: Complex signaling mechanisms involving both GPR120-dependent and -independent pathways[6][8].

  • Troubleshooting Steps:

    • GPR120 Knockout/Knockdown Models: Utilize GPR120 knockout or knockdown models to differentiate between GPR120-dependent and -independent effects of this compound on BAT metabolism[10].

    • Mitochondrial Respiration Assays: Directly measure oxygen consumption rates in brown adipocytes to assess the acute effects of this compound on mitochondrial function[7][8].

    • Upstream and Downstream Signaling Analysis: Investigate key signaling molecules involved in both pathways, such as intracellular calcium, mitochondrial fission/fusion proteins, and UCP1 activation[7][8].

Quantitative Data Summary

Table 1: Potency of this compound in various in vitro assays.

AssayCell LineSpeciespEC50 / pIC50 (mean ± SEM)Reference
Ca²⁺ MobilizationFlp-In T-REx 293 (hFFA4)Human7.40 ± 0.04[3]
β-arrestin-2 RecruitmentHEK293T (hFFA4)Human7.12 ± 0.05[3]
ERK PhosphorylationFlp-In T-REx 293 (hFFA4)Human6.80 ± 0.10[3]
[³H]deoxyglucose Uptake3T3-L1 AdipocytesMouse5.86 ± 0.29[5]
Inhibition of TNFα SecretionRAW264.7 MacrophagesMouse5.86 ± 0.29[5]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is adapted from studies characterizing this compound's effect on intracellular calcium levels[3][11].

  • Cell Culture: Culture Flp-In T-REx 293 cells engineered to express human FFA4 (hFFA4) in DMEM supplemented with 10% FBS, 5 µg/ml blasticidin, and 200 µg/ml hygromycin B. Induce receptor expression with doxycycline.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for the manufacturer-specified duration.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the peak response against the logarithm of the this compound concentration to determine the pEC50.

Protocol 2: GLP-1 Secretion Assay

This protocol is based on experiments measuring GLP-1 release from enteroendocrine cell lines[11][12].

  • Cell Culture: Culture STC-1 or GLUTag enteroendocrine cells in the appropriate growth medium.

  • Cell Plating: Seed the cells into 24-well plates and grow to a suitable confluency.

  • Starvation: Prior to the experiment, gently wash the cells with a serum-free medium and incubate for 2 hours to establish a baseline.

  • Stimulation: Replace the medium with a secretion buffer containing different concentrations of this compound or controls (e.g., vehicle, other agonists). Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor.

  • Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well.

Visualizations

Tug891_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Responses This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 Gq11 Gαq/11 FFA4->Gq11 beta_arrestin β-arrestin FFA4->beta_arrestin recruits PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release GLP1 GLP-1 Secretion Ca_release->GLP1 ERK ERK Phosphorylation PKC->ERK Glucose_Uptake Glucose Uptake ERK->Glucose_Uptake Internalization Receptor Internalization beta_arrestin->Internalization Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory

Caption: this compound signaling pathway via FFA4/GPR120 activation.

Tug891_Troubleshooting_Workflow Start Experiment with this compound Unexpected_Results Unexpected or Inconsistent Results? Start->Unexpected_Results Check_Desensitization Issue: Diminished Response - Perform washout - Time-course study Unexpected_Results->Check_Desensitization Yes Check_Selectivity Issue: In Vivo Off-Target Effects - Use FFA1 KO/antagonist - Dose-response analysis Unexpected_Results->Check_Selectivity Yes Check_BAT_Mechanism Issue: Variable BAT Activation - Use GPR120 KO model - Measure O2 consumption Unexpected_Results->Check_BAT_Mechanism Yes Successful_Experiment Successful Experiment Unexpected_Results->Successful_Experiment No Check_Desensitization->Unexpected_Results Issue Persists Check_Selectivity->Unexpected_Results Issue Persists Check_BAT_Mechanism->Unexpected_Results Issue Persists

Caption: Troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

Tug-891 vs. GW9508: A Comparative Guide for FFA4 Agonist Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable chemical probe is critical for elucidating the physiological roles of Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. This guide provides a comprehensive comparison of two commonly used FFA4 agonists, Tug-891 and GW9508, to aid in the selection of the appropriate tool compound for your research needs.

This comparison guide synthesizes experimental data on the potency, selectivity, and signaling profiles of this compound and GW9508. We present quantitative data in structured tables, detail the methodologies of key experiments, and provide diagrams of relevant signaling pathways and experimental workflows to facilitate an informed decision.

Overview of this compound and GW9508

This compound is recognized as a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4/GPR120)[1][2]. In contrast, GW9508 is an experimental drug that functions as a mixed agonist for both Free Fatty Acid Receptor 1 (FFAR1/GPR40) and FFA4[3]. While GW9508 is approximately 60 times more potent as an agonist at FFAR1, it has been frequently utilized as a model agonist for FFA4 in tissues lacking FFAR1 or in the presence of FFAR1 antagonists[3].

Quantitative Comparison of Agonist Activity

The following tables summarize the potency (pEC50 and EC50 values) of this compound and GW9508 in various in vitro functional assays.

Table 1: Potency (pEC50) of Agonists at Human FFA4

AssayThis compoundGW9508
Ca²⁺ Mobilization7.3 ± 0.16.5 ± 0.1
β-arrestin-2 Recruitment7.7 ± 0.16.7 ± 0.1
β-arrestin-1 Recruitment7.4 ± 0.16.4 ± 0.1
ERK Phosphorylation6.4 ± 0.15.9 ± 0.1

Data sourced from Hudson et al., 2013.[4]

Table 2: Potency (EC50) of Agonists at Human and Mouse Receptors

CompoundReceptorEC50 (µM)
This compound human FFA40.0436
mouse FFA40.0169
human FFA164.5
GW9508 human FFA43.467
human FFA10.0478

Data for this compound sourced from Cayman Chemical[5]. Data for GW9508 sourced from Cayman Chemical[6].

These data highlight that this compound is significantly more potent at human FFA4 than GW9508 across all tested signaling endpoints[4]. Furthermore, this compound demonstrates high selectivity for FFA4 over FFA1, whereas GW9508 is markedly more potent at FFA1[5][6]. However, it is important to note that this compound shows limited selectivity over mouse FFA1, which can complicate its use in in vivo studies in this species[1][7].

Signaling Pathways and In Vitro Effects

Activation of FFA4 by both this compound and GW9508 initiates downstream signaling cascades, primarily through the Gαq/11 pathway, leading to intracellular calcium mobilization. Additionally, FFA4 activation leads to the recruitment of β-arrestin-1 and β-arrestin-2, as well as the phosphorylation of extracellular signal-regulated kinase (ERK)[1][4].

This compound has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion in enteroendocrine cells, enhance glucose uptake in adipocytes, and inhibit the release of pro-inflammatory mediators from macrophages[1][5][7]. GW9508 has also been demonstrated to have anti-inflammatory effects[3].

FFA4 Signaling Pathway cluster_membrane Plasma Membrane FFA4 FFA4/GPR120 Gaq11 Gαq/11 FFA4->Gaq11 Activates beta_arrestin β-arrestin 1/2 FFA4->beta_arrestin Recruits Agonist This compound or GW9508 Agonist->FFA4 Binds to PLC Phospholipase C (PLC) Gaq11->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_effects Physiological Effects (e.g., GLP-1 secretion, anti-inflammatory) Ca_release->Physiological_effects ERK ERK Phosphorylation PKC->ERK ERK->Physiological_effects Internalization Receptor Internalization beta_arrestin->Internalization beta_arrestin->Physiological_effects

FFA4 Receptor Signaling Cascade

In Vivo Considerations

While this compound is a valuable tool for in vitro research, it has demonstrated poor stability in vivo[2]. This limitation has spurred the development of numerous derivatives with improved pharmacokinetic properties. Conversely, the in vivo application of GW9508 can be compromised by its poor tolerance in animals and its primary activity at FFAR1, which can confound the interpretation of results in tissues where both receptors are expressed[8].

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of the methodologies used in key comparative studies.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium Mobilization Assay A Seed HEK293 cells expressing FFA4 B Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of this compound or GW9508 B->C D Measure fluorescence intensity over time using a plate reader C->D E Calculate EC50 values D->E

Workflow for Calcium Mobilization Assay

Protocol:

  • HEK293 cells stably expressing human FFA4 are seeded into 96-well plates.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

  • Varying concentrations of the agonist (this compound or GW9508) are added to the wells.

  • The change in fluorescence, which corresponds to the change in intracellular calcium, is monitored over time.

  • The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and calculate the EC50 value.[4]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.

Beta-Arrestin Recruitment Assay A Co-transfect cells with FFA4 fused to a reporter fragment and β-arrestin fused to the complementary fragment B Seed transfected cells into a multi-well plate A->B C Add varying concentrations of this compound or GW9508 B->C D Incubate to allow for receptor activation and β-arrestin recruitment C->D E Add substrate and measure luminescence or fluorescence D->E F Calculate EC50 values E->F

Workflow for β-Arrestin Recruitment Assay

Protocol:

  • Cells (e.g., HEK293) are co-transfected with two constructs: one for FFA4 fused to a reporter enzyme fragment and another for β-arrestin-1 or -2 fused to the complementary fragment of the reporter enzyme.

  • Transfected cells are plated in a multi-well format.

  • The cells are then stimulated with different concentrations of the agonist.

  • Upon agonist binding, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme.

  • A substrate for the enzyme is added, and the resulting luminescence or fluorescence is measured.

  • The signal intensity is proportional to the extent of β-arrestin recruitment, from which dose-response curves and EC50 values are determined. A common commercial assay for this is the PathHunter® assay.[9]

Logical Framework for Agonist Selection

The choice between this compound and GW9508 depends heavily on the specific research question and experimental system.

Agonist Selection Logic Start Start: Need an FFA4 agonist Check_FFA1 Is FFA1 expressed in the system? Start->Check_FFA1 Use_Tug891 Use this compound Check_FFA1->Use_Tug891 No Consider_GW9508 Consider GW9508 (with caution or with FFAR1 antagonist) Check_FFA1->Consider_GW9508 Yes Check_in_vivo Is the experiment in vivo? Use_Tug891->Check_in_vivo Consider_GW9508->Check_in_vivo Check_in_vivo->Use_Tug891 No, in vitro Consider_derivatives Consider this compound derivatives with improved stability Check_in_vivo->Consider_derivatives Yes Check_species Is the in vivo model murine? Consider_derivatives->Check_species Check_species->Consider_derivatives No, other species Caution_Tug891 Use this compound with caution due to low selectivity over mouse FFA1 Check_species->Caution_Tug891 Yes

Decision tree for selecting an FFA4 agonist.

Conclusion and Recommendation

For in vitro studies requiring high potency and selectivity for human FFA4, This compound is the superior choice . Its selectivity allows for the specific interrogation of FFA4-mediated signaling pathways without the confounding effects of FFAR1 activation.

GW9508 may be considered for in vitro systems that do not express FFAR1 or when used in conjunction with a selective FFAR1 antagonist. However, its lower potency at FFA4 should be taken into account.

For in vivo studies, the choice is more complex. The poor stability of this compound and its limited selectivity in mice present significant challenges[1][2][7]. Researchers should consider newer, more stable this compound analogs or exercise caution and implement appropriate controls when using this compound in murine models. The toxicity and off-target effects of GW9508 also warrant careful consideration for in vivo applications[8].

Ultimately, the selection of the appropriate FFA4 agonist requires a thorough understanding of the experimental context and the pharmacological properties of each compound. This guide provides the necessary data and frameworks to make an evidence-based decision.

References

A Comparative Analysis of Tug-891 and α-Linolenic Acid: Potency and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the synthetic agonist Tug-891 and the endogenous free fatty acid α-linolenic acid, focusing on their potency and selectivity as ligands for the free fatty acid receptor 4 (FFA4), also known as GPR120. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic disease research.

Introduction

This compound is a potent and selective synthetic agonist for the human free fatty acid receptor 4 (FFA4/GPR120), a G protein-coupled receptor that has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2][3] α-linolenic acid, an essential omega-3 fatty acid, is a natural ligand for FFA4.[4] This guide presents a comparative analysis of the pharmacological properties of these two molecules, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.

Quantitative Comparison of Potency and Selectivity

The following table summarizes the available quantitative data on the potency (EC50 values) and selectivity of this compound and α-linolenic acid across various in vitro assays targeting human and mouse orthologs of FFA4 and the related receptor, FFA1 (GPR40).

LigandReceptor (Species)AssayPotency (EC50, µM)Selectivity (FFA4 vs FFA1)Reference
This compound hFFA4Ca²⁺ Mobilization0.0436~1480-fold vs hFFA1[2]
mFFA4Ca²⁺ Mobilization0.0169Limited vs mFFA1[1][2]
hFFA4β-Arrestin-2 RecruitmentPotent (nanomolar)>100-fold vs hFFA1[5]
hFFA1Ca²⁺ Mobilization64.5-[2]
α-Linolenic Acid hFFA4Ca²⁺ Mobilization~2.5Dual Agonist[6]
hFFA1Ca²⁺ MobilizationPotentDual Agonist[7][8]
hFFA4β-Arrestin-2 Recruitment-Non-selective[4]

Note: Data for α-linolenic acid is less comprehensively reported across identical assays in direct comparison to this compound. The term "Potent" is used where specific EC50 values were not provided in the cited literature, but significant activity was reported. The selectivity of α-linolenic acid is generally described as being a dual agonist for FFA1 and FFA4.

Signaling Pathways and Experimental Workflows

The activation of FFA4 by both this compound and α-linolenic acid initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Downstream of these events is the phosphorylation of extracellular signal-regulated kinase (ERK). Additionally, FFA4 activation leads to the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling.

FFA4_Signaling_Pathway cluster_membrane Plasma Membrane FFA4 FFA4/GPR120 G_protein Gαq/11 FFA4->G_protein activates beta_arrestin β-Arrestin FFA4->beta_arrestin recruits Ligand This compound or α-Linolenic Acid Ligand->FFA4 binds PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 produces ERK_phos ERK Phosphorylation PLC->ERK_phos leads to Ca_release Ca²⁺ Release IP3->Ca_release triggers Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization mediates

FFA4/GPR120 Signaling Pathway

The potency and selectivity of these ligands are typically determined through a series of in vitro cellular assays. The general workflow for these experiments is depicted below.

Experimental_Workflow cluster_assays Specific Assays start Start: Cell Culture (e.g., HEK293 expressing receptor) assay_plate Seed Cells in Assay Plate start->assay_plate ligand_prep Prepare Ligand Dilutions (this compound or α-Linolenic Acid) add_ligand Add Ligand to Cells ligand_prep->add_ligand assay_plate->add_ligand incubation Incubate for Defined Time add_ligand->incubation readout Measure Signal incubation->readout analysis Data Analysis (EC50 determination) readout->analysis ca_assay Ca²⁺ Mobilization (Fluorescent Dye) readout->ca_assay barrestin_assay β-Arrestin Recruitment (e.g., BRET/FRET) readout->barrestin_assay erk_assay ERK Phosphorylation (e.g., Western Blot, ELISA) readout->erk_assay

General Experimental Workflow

The logical relationship for determining selectivity involves comparing the potency of a ligand at the target receptor (FFA4) versus its potency at off-target receptors (e.g., FFA1).

Selectivity_Determination ligand Test Ligand assay_ffa4 Determine EC50 at hFFA4 ligand->assay_ffa4 assay_ffa1 Determine EC50 at hFFA1 ligand->assay_ffa1 compare Compare Potencies (EC50 FFA1 / EC50 FFA4) assay_ffa4->compare assay_ffa1->compare selective High Ratio: Selective for FFA4 compare->selective >100 non_selective Low Ratio: Non-Selective/Dual Agonist compare->non_selective ~1

References

Tug-891: A Potent and Selective FFA4 Agonist - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Tug-891, a potent and selective agonist for Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. We will delve into its selectivity for FFA4 over the closely related Free Fatty Acid Receptor 1 (FFA1/GPR40), presenting supporting experimental data and detailed protocols. Furthermore, this guide will objectively compare this compound with other commercially available FFA4 agonists, offering researchers the necessary information to make informed decisions for their studies.

Unveiling the Selectivity of this compound

This compound has emerged as a valuable pharmacological tool due to its significant selectivity for human FFA4 over FFA1.[1] This selectivity is crucial for dissecting the specific physiological roles of FFA4 in various processes, including metabolic regulation and inflammation.[2]

Quantitative Comparison of Agonist Potency and Selectivity

The following table summarizes the potency (pEC50/EC50) of this compound and other FFA4 agonists at human FFA4 and FFA1 across different functional assays. The data clearly illustrates the superior selectivity of this compound for FFA4.

CompoundTargetAssaypEC50 / EC50Selectivity (FFA4 vs. FFA1)Reference
This compound human FFA4 β-Arrestin Recruitment - ~288-fold [3]
human FFA1 β-Arrestin Recruitment - [3]
human FFA4 Calcium Mobilization - ~52-fold [3]
human FFA1 Calcium Mobilization - [3]
human FFA4 DMR 0.29 ± 0.03 μM ~200-fold [4]
human FFA1 DMR ~32 μM [4]
GW9508human FFA4Calcium MobilizationpEC50 = 5.46Dual Agonist (FFA1 > FFA4)[5]
human FFA1Calcium MobilizationpEC50 = 7.32[5]
NCG21FFA4--~10-fold selective for FFA4[5]
Compound Ahuman FFA4-EC50 = ~0.35 µMSelective vs. FFA1[5]
Metabolex 36GPR120 (FFA4)Calcium Mobilization-Selective vs. GPR40 (FFA1)[6]
TUG-1197human FFA4Calcium MobilizationpEC50 = 6.6-[5]
murine FFA4Calcium MobilizationpEC50 = 6.8[5]

Note: It is important to consider that the selectivity of this compound is significantly reduced in rodent models.[2][3][5]

Experimental Protocols for Selectivity Validation

To aid in the replication and validation of these findings, detailed experimental protocols for the key assays are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq/11-coupled GPCR signaling.

Materials:

  • CHO-K1 cells stably expressing human FFA4 (CHO-hFFA4) or FFA1.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Test compounds (this compound and others).

  • Fluorescence plate reader with automated liquid handling.

Protocol:

  • Cell Plating: Seed CHO-hFFA4 or CHO-hFFA1 cells into black, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the dye loading solution to the cells. Incubate for 1 hour at 37°C.[7]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer in a separate plate.

  • Measurement: Place the cell and compound plates in a fluorescence plate reader. Program the instrument to add the compounds to the cell plate and immediately begin kinetic fluorescence readings (Excitation: ~485-490 nm, Emission: ~515-525 nm).[7][8][9][10]

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling. The DiscoverX PathHunter® β-arrestin assay is a commonly used platform.

Principle: The assay utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[11][12]

Protocol (based on DiscoverX PathHunter®):

  • Cell Handling: Thaw and plate the PathHunter® eXpress cells stably co-expressing the tagged GPCR (FFA4 or FFA1) and β-arrestin into the provided 96-well plates. Incubate for 24 or 48 hours.[13]

  • Compound Addition: Prepare serial dilutions of test compounds in the provided Cell Plating (CP) reagent. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.[14]

  • Detection: Add the PathHunter Detection Reagents, which contain the substrate for the complemented enzyme.

  • Measurement: After a further incubation period (typically 60 minutes at room temperature), measure the chemiluminescent signal using a plate reader.[15]

  • Data Analysis: The luminescence intensity is proportional to the extent of β-arrestin recruitment. Plot the signal against the agonist concentration to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event following FFA4 activation.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293) expressing the receptor of interest. Starve the cells in serum-free media before treating with various concentrations of the agonist for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of ERK activation.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.

FFA4_Signaling_Pathway Tug891 This compound FFA4 FFA4 Receptor Tug891->FFA4 binds Gq11 Gαq/11 FFA4->Gq11 activates beta_arrestin β-Arrestin FFA4->beta_arrestin recruits PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway activates pERK p-ERK ERK_pathway->pERK Internalization Receptor Internalization beta_arrestin->Internalization Inflammation Anti-inflammatory Effects beta_arrestin->Inflammation

Caption: FFA4 Receptor Signaling Cascade upon this compound binding.

FFA1_Signaling_Pathway Agonist FFA1 Agonist FFA1 FFA1 Receptor Agonist->FFA1 binds Gq11 Gαq/11 FFA1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates Insulin_Secretion Insulin Secretion (Pancreatic β-cells) Ca_release->Insulin_Secretion potentiates

Caption: Simplified FFA1 Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., CHO-hFFA4/hFFA1) start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep calcium_assay Calcium Mobilization Assay assay_prep->calcium_assay barrestin_assay β-Arrestin Recruitment Assay assay_prep->barrestin_assay erk_assay ERK Phosphorylation Assay assay_prep->erk_assay data_acq Data Acquisition (Plate Reader / Imager) calcium_assay->data_acq barrestin_assay->data_acq erk_assay->data_acq data_analysis Data Analysis (Dose-Response Curves, EC50) data_acq->data_analysis selectivity Determine Selectivity (FFA4 vs. FFA1) data_analysis->selectivity end End selectivity->end

Caption: General Experimental Workflow for Selectivity Profiling.

Conclusion

This compound stands out as a highly selective and potent agonist for human FFA4, making it an invaluable tool for investigating the receptor's role in health and disease. This guide provides the essential data, protocols, and pathway information to empower researchers in their exploration of FFA4 pharmacology. When selecting an agonist, it is crucial to consider the species-specific differences in selectivity and to choose the most appropriate compound based on the experimental context.

References

Tug-891: A Comprehensive Guide for Validating FFA4 as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tug-891, a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), with other relevant compounds. It is designed to serve as a practical resource for researchers validating FFA4 as a therapeutic target in metabolic and inflammatory diseases. This document summarizes key performance data, details essential experimental protocols, and visualizes critical signaling pathways and workflows.

Performance Comparison of FFA4 Agonists

This compound has emerged as a valuable tool for dissecting the physiological roles of FFA4 due to its high potency and selectivity for the human receptor.[1][2] The following tables present a comparative summary of this compound against other commonly used FFA4 agonists, including the endogenous ligand α-linolenic acid (aLA), and the synthetic compounds GW9508 and NCG21.[1][3]

In Vitro Potency at Human FFA4
CompoundCalcium (Ca²⁺) Mobilization (pEC₅₀)β-Arrestin-2 Recruitment (pEC₅₀)ERK1/2 Phosphorylation (pEC₅₀)
This compound 7.7 ± 0.17.9 ± 0.16.5 ± 0.1
GW95086.9 ± 0.16.9 ± 0.16.1 ± 0.1
NCG216.0 ± 0.16.3 ± 0.1< 5.0
α-Linolenic Acid (aLA)6.0 ± 0.16.0 ± 0.1< 5.0

Data compiled from studies in HEK293 or Flp-In T-REx 293 cells expressing human FFA4.[1][3] pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Selectivity Profile
CompoundSelectivity for human FFA4 over human FFA1Selectivity for mouse FFA4 over mouse FFA1
This compound >1000-fold[4]Limited[1][5]
GW9508Agonist at both, but more potent at FFA1Agonist at both
NCG21Limited selectivityLimited selectivity
α-Linolenic Acid (aLA)Activates both FFA1 and FFA4Activates both FFA1 and FFA4

Key Therapeutic-Relevant Effects of this compound

Pharmacological studies using this compound have substantiated the therapeutic potential of FFA4 activation in various cell-based models mimicking key aspects of metabolic and inflammatory diseases.[1][5]

Biological EffectCell ModelObserved Outcome with this compound
GLP-1 Secretion Murine enteroendocrine STC-1 and GLUTag cellsStimulation of glucagon-like peptide-1 (GLP-1) release.[2]
Glucose Uptake Murine 3T3-L1 adipocytesEnhancement of deoxyglucose uptake.[2]
Anti-inflammatory Action Murine RAW264.7 macrophagesInhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-α (TNF-α) release.[2]

Signaling Pathways and Experimental Workflows

FFA4 Signaling Cascade

Activation of FFA4 by an agonist such as this compound initiates a cascade of intracellular events. The receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][6] Additionally, FFA4 activation promotes the recruitment of β-arrestin, which can mediate G-protein-independent signaling and is involved in the receptor's anti-inflammatory effects.[7] Both G-protein-dependent and -independent pathways can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]

FFA4_Signaling cluster_membrane Plasma Membrane cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway Tug891 This compound FFA4 FFA4 Receptor Tug891->FFA4 Activation Gq11 Gαq/11 FFA4->Gq11 bArrestin β-Arrestin FFA4->bArrestin PLC PLC Gq11->PLC Activates ERK ERK1/2 Phosphorylation Gq11->ERK IP3 IP₃ PLC->IP3 Generates Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces AntiInflammatory Anti-inflammatory Effects bArrestin->AntiInflammatory Mediates bArrestin->ERK

FFA4 receptor signaling pathways upon agonist binding.

Experimental Workflow: Calcium Mobilization Assay

The following diagram outlines a typical workflow for assessing FFA4 activation using a calcium mobilization assay, a primary method for quantifying agonist potency.

Calcium_Assay_Workflow cluster_workflow Calcium Mobilization Assay Workflow A 1. Cell Culture (e.g., HEK293 expressing hFFA4) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Incubation (37°C, 30-60 min) B->C D 4. Compound Addition (this compound & Comparators) C->D E 5. Fluorescence Reading (Plate Reader, Ex/Em ~490/525 nm) D->E F 6. Data Analysis (Dose-response curve, pEC₅₀ calculation) E->F

A typical workflow for a calcium mobilization assay.

Detailed Experimental Protocols

Calcium (Ca²⁺) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA4 activation.

  • Cell Culture: Plate Flp-In T-REx 293 cells stably expressing human FFA4 onto black-walled, clear-bottom 96-well plates and culture overnight. Induce receptor expression with doxycycline.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-transport inhibitor (e.g., probenecid).[8] Incubate the plate at 37°C for 45-60 minutes.

  • Compound Preparation: Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence, then add the compounds and continuously record the fluorescence signal (Excitation: ~490 nm, Emission: ~525 nm) for at least 120 seconds.[9]

  • Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the maximum response and fit to a four-parameter logistic equation to determine pEC₅₀ values.

β-Arrestin Recruitment Assay (BRET)

This assay quantifies the interaction between FFA4 and β-arrestin-2 upon agonist stimulation, often using Bioluminescence Resonance Energy Transfer (BRET).[10]

  • Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding FFA4 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant) in 96-well white plates.[2][3]

  • Assay Procedure: 24-48 hours post-transfection, replace the culture medium with assay buffer. Add the BRET substrate (e.g., coelenterazine (B1669285) h) and incubate.

  • Compound Addition: Add serial dilutions of this compound or other agonists.

  • BRET Measurement: Immediately measure the luminescence emitted by both the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Subtract the basal BRET ratio (vehicle control) to obtain the net BRET. Plot the net BRET ratio against the agonist concentration and fit the data to determine pEC₅₀ values.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream signaling event of FFA4 activation.[1]

  • Cell Culture and Stimulation: Culture cells (e.g., Flp-In T-REx 293-hFFA4) in 6-well plates. Serum-starve the cells for several hours before stimulating with various concentrations of this compound or other compounds for a defined period (e.g., 5-10 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify band intensities using densitometry software. Express p-ERK1/2 levels as a ratio to total ERK1/2 and normalize to the vehicle control.

Conclusion

This compound is a highly potent and selective agonist of human FFA4, demonstrating superior performance in vitro compared to other available tool compounds.[1] Its ability to elicit therapeutically relevant responses in cell-based assays validates its use in exploring the physiological functions of FFA4 and in the preclinical assessment of this receptor as a target for metabolic and inflammatory disorders.[5] A key consideration is its limited selectivity for the mouse FFA4 receptor over the mouse FFA1 receptor, which necessitates careful experimental design and interpretation in murine in vivo studies.[1][5] The provided data and protocols offer a robust framework for utilizing this compound to further investigate the therapeutic potential of FFA4.

References

Comparative Analysis of Tug-891 and Other Synthetic FFA4 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic Free Fatty Acid Receptor 4 (FFA4) agonist, Tug-891, with other notable synthetic agonists. This analysis is supported by experimental data to highlight performance differences and includes detailed methodologies for key experiments.

Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, has emerged as a significant therapeutic target for metabolic and inflammatory diseases. Agonists of this receptor, particularly synthetic small molecules, are of great interest for their potential in treating conditions like type 2 diabetes and obesity. This compound is a potent and selective FFA4 agonist that has been extensively studied.[1][2] This guide will compare its activity with other synthetic FFA4 agonists, focusing on their signaling properties and functional effects.

Performance Comparison of Synthetic FFA4 Agonists

The potency and efficacy of synthetic FFA4 agonists can be evaluated through various in vitro assays that measure different aspects of receptor activation. The following table summarizes the performance of this compound in comparison to other well-known synthetic FFA4 agonists.

AgonistAssaySpeciesEC50 / pEC50SelectivityReference
This compound Ca²⁺ Mobilization Human0.0436 µMSelective for FFA4 over FFA1[2]
Mouse0.0169 µMLimited selectivity over mouse FFA1[2][3]
β-arrestin-2 Recruitment HumanpEC50: ~6.5-[3]
ERK Phosphorylation HumanpEC50: ~5.5-[3]
GW9508 Ca²⁺ Mobilization HumanpEC50: 5.46Dual agonist for FFA1 and FFA4[4]
NCG21 Ca²⁺ Mobilization Human-10-fold higher selectivity for FFA4 over FFA1[4]
Compound A AP-TGF-α shedding assay -EC50: ~0.35 µMSelective FFA4 agonist[4]
GSK137647A AP-TGF-α shedding assay -Less potent than this compound and Compound AHigher selectivity for FFA4 over FFA1[4]

EC50: Half-maximal effective concentration. pEC50: -log(EC50).

This compound consistently demonstrates high potency at the human FFA4 receptor across various signaling endpoints.[3] Notably, while it is highly selective for human FFA4 over FFA1, its selectivity is limited in rodents, which is an important consideration for in vivo studies.[3][5] GW9508, one of the first synthetic dual agonists, shows significantly lower potency for FFA4 compared to FFA1.[4]

Key Signaling Pathways of FFA4 Agonists

Activation of FFA4 by agonists like this compound initiates multiple intracellular signaling cascades. The primary pathways involve Gαq/11-mediated signaling and β-arrestin-mediated signaling.[6][7] These pathways lead to various cellular responses, including calcium mobilization, ERK phosphorylation, and anti-inflammatory effects.

Gαq/11 Signaling Pathway

Upon agonist binding, FFA4 couples to the Gαq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[8] This increase in intracellular calcium is a hallmark of FFA4 activation and a common readout in agonist screening assays.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tug891 This compound FFA4 FFA4 Receptor Tug891->FFA4 Gq Gαq/11 FFA4->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Release

Caption: Gαq/11 signaling pathway activated by this compound.

β-Arrestin Signaling Pathway

FFA4 activation also leads to the recruitment of β-arrestin proteins.[9] This pathway is crucial for the anti-inflammatory effects of FFA4 agonists.[7] Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin-2, which can lead to receptor internalization and desensitization.[3][7] Importantly, the FFA4/β-arrestin-2 complex can also act as a signaling scaffold, inhibiting the TAK1 signaling pathway, which in turn suppresses the activation of pro-inflammatory transcription factors like NF-κB.[7]

B_arrestin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tug891 This compound FFA4 FFA4 Receptor Tug891->FFA4 GRK GRK FFA4->GRK Activation P_FFA4 Phosphorylated FFA4 GRK->FFA4 Phosphorylation B_arrestin β-arrestin-2 P_FFA4->B_arrestin Recruitment Complex FFA4/β-arrestin-2 Complex TAK1 TAK1 Complex->TAK1 Inhibition NFkB NF-κB TAK1->NFkB Activation Inflammation Inflammation NFkB->Inflammation Promotes

Caption: β-arrestin signaling pathway initiated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to characterize FFA4 agonists.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency and efficacy of FFA4 agonists in stimulating calcium release.

Methodology:

  • Cell Culture: CHO-hFFA4 cells (Chinese Hamster Ovary cells stably expressing human FFA4) are seeded in 96-well black, clear-bottom plates and cultured overnight.[8]

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a loading buffer for 1 hour at 37°C.[8]

  • Compound Addition: The dye solution is removed, and cells are washed with an assay buffer. The plate is then placed in a fluorescence plate reader.

  • Data Acquisition: Baseline fluorescence is measured before the automated addition of the FFA4 agonist at various concentrations. Fluorescence is then monitored over time to detect changes in intracellular calcium levels.

  • Analysis: The peak fluorescence signal is used to determine the concentration-response curve and calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated FFA4 receptor and β-arrestin.

Objective: To quantify the ability of FFA4 agonists to induce β-arrestin recruitment.

Methodology:

  • Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method. Cells are co-transfected with FFA4 fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with the BRET constructs and seeded in 96-well white plates.

  • Assay Procedure: After 24-48 hours, the culture medium is replaced with an assay buffer. The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.

  • Compound Stimulation: The FFA4 agonist is added at various concentrations, and the plate is incubated.

  • BRET Measurement: The plate is read on a BRET-compatible plate reader that measures the light emission at two different wavelengths (corresponding to RLuc and YFP).

  • Analysis: The BRET ratio (YFP emission / RLuc emission) is calculated. An increase in the BRET ratio indicates receptor-β-arrestin interaction. Concentration-response curves are generated to determine EC50 values.[3]

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target in the FFA4 signaling pathway.

Objective: To assess the activation of the MAPK/ERK pathway by FFA4 agonists.

Methodology:

  • Cell Culture and Starvation: Cells expressing FFA4 (e.g., hFFA4 Flp-In T-REx 293 cells) are seeded and grown to confluency. Prior to the experiment, cells are serum-starved for several hours to reduce basal ERK phosphorylation.[3]

  • Agonist Stimulation: Cells are treated with the FFA4 agonist at various concentrations for a specific time (e.g., 5 minutes).[5]

  • Cell Lysis: The stimulation is stopped by adding a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined.

  • Detection of Phospho-ERK: Phosphorylated ERK (pERK) and total ERK levels are measured using methods like Western blotting or an ELISA-based assay.

  • Analysis: The ratio of pERK to total ERK is calculated and normalized to the vehicle control. Concentration-response curves are plotted to determine the EC50.[3]

experimental_workflow cluster_ca Calcium Mobilization Assay cluster_bret β-Arrestin Recruitment (BRET) Assay cluster_erk ERK Phosphorylation Assay ca_cell Seed Cells ca_dye Load with Fluo-4 AM ca_cell->ca_dye ca_agonist Add Agonist ca_dye->ca_agonist ca_read Measure Fluorescence ca_agonist->ca_read bret_transfect Transfect Cells bret_seed Seed Cells bret_transfect->bret_seed bret_agonist Add Substrate & Agonist bret_seed->bret_agonist bret_read Measure BRET Signal bret_agonist->bret_read erk_cell Seed & Starve Cells erk_agonist Add Agonist erk_cell->erk_agonist erk_lyse Lyse Cells erk_agonist->erk_lyse erk_detect Detect pERK/Total ERK erk_lyse->erk_detect

Caption: Workflow for key in vitro agonist characterization assays.

Functional Effects of this compound

Beyond its activity in recombinant cell systems, this compound has been shown to elicit several therapeutically relevant functional responses in various cell types.

  • GLP-1 Secretion: this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which is a key mechanism for its potential anti-diabetic effects.[3][10]

  • Glucose Uptake: In adipocytes, this compound enhances glucose uptake, contributing to improved glucose homeostasis.[3]

  • Anti-inflammatory Effects: this compound inhibits the release of pro-inflammatory mediators, such as TNF-α, from macrophages.[3]

  • Brown Adipose Tissue (BAT) Activation: this compound has been shown to activate brown adipose tissue, stimulating fat oxidation and mitochondrial respiration, which can increase energy expenditure.[11][12]

References

Evaluating the Gq-Biased Agonism of Tug-891: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tug-891 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1][2][3] This G protein-coupled receptor (GPCR) is a sensor for medium and long-chain fatty acids, playing a crucial role in metabolic and inflammatory processes.[4][5] This guide provides a comparative analysis of this compound's performance against other FFA4 agonists, focusing on its Gq-biased agonism, supported by experimental data and detailed protocols.

Performance Comparison of FFA4 Agonists

This compound demonstrates distinct signaling properties compared to endogenous and other synthetic FFA4 agonists.[1][3] Its potency and bias towards specific signaling pathways are critical for its therapeutic potential. The following tables summarize the quantitative data from key in vitro assays.

Agonist Potency at Human FFA4 (hFFA4)
AgonistAssaypEC50 / pIC50
This compound Ca²⁺ Mobilization7.6 ± 0.1
β-arrestin-2 Recruitment7.4 ± 0.1
ERK Phosphorylation6.5 ± 0.1
α-Linolenic acid (aLA) Ca²⁺ Mobilization5.9 ± 0.1
β-arrestin-2 Recruitment5.8 ± 0.1
ERK Phosphorylation~5.0
GW9508 Ca²⁺ Mobilization6.7 ± 0.1
β-arrestin-2 Recruitment6.5 ± 0.1
ERK Phosphorylation6.1 ± 0.1
NCG21 Ca²⁺ Mobilization5.8 ± 0.1
β-arrestin-2 Recruitment5.7 ± 0.1
ERK Phosphorylation~5.0

Data compiled from studies on human FFA4-expressing cells.[1]

Bias plot analyses indicate that FFA4 signaling demonstrates an inherent bias towards Ca²⁺ mobilization and β-arrestin-2 recruitment over ERK phosphorylation for all tested agonists.[1]

Signaling Pathways and Experimental Workflows

To understand the Gq-biased agonism of this compound, it is essential to visualize the downstream signaling cascades and the experimental procedures used to measure them.

FFA4 Gq-Mediated Signaling Pathway

Free Fatty Acid Receptor 4 (FFA4) is primarily coupled to Gq/11 proteins.[4][6] Upon agonist binding, such as this compound, the receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This cascade ultimately results in various cellular responses. Additionally, FFA4 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a process that is predominantly Gq/11-mediated.[1][8]

FFA4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 binds Gq Gq/11 FFA4->Gq activates PLC PLC Gq->PLC activates ERK_Phos ERK Phosphorylation Gq->ERK_Phos leads to PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC PKC DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response ERK_Phos->Cellular_Response

FFA4 Gq-mediated signaling pathway.
Experimental Workflow: Calcium Mobilization Assay

The calcium mobilization assay is a key method to quantify the activation of Gq-coupled receptors.[7] It measures the increase in intracellular calcium concentration following agonist stimulation.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay A Seed cells expressing FFA4 B Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) A->B C Add this compound or other agonists B->C D Measure fluorescence intensity over time (e.g., using FLIPR) C->D E Analyze data to determine pEC50 D->E

Workflow for a calcium mobilization assay.
Experimental Workflow: ERK Phosphorylation Assay

ERK phosphorylation is another important downstream event following FFA4 activation.[1] Assays measuring phosphorylated ERK (pERK) levels provide insights into this signaling branch.

ERK_Phosphorylation_Workflow cluster_workflow ERK Phosphorylation Assay A Seed cells and serum-starve B Treat with this compound or other agonists for a specific time A->B C Lyse cells to extract proteins B->C D Detect pERK and total ERK levels (e.g., Western Blot, In-Cell Western, TR-FRET) C->D E Normalize pERK to total ERK and analyze D->E

Workflow for an ERK phosphorylation assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Calcium Mobilization Assay Protocol

This protocol is adapted from studies evaluating FFA4 agonism.[1][7]

  • Cell Culture: Flp-In T-REx 293 cells stably expressing human FFA4 are cultured in DMEM supplemented with 10% FBS, blasticidin, and hygromycin B.

  • Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Agonist Preparation: this compound and other agonists are prepared in a series of concentrations in the assay buffer.

  • Fluorescence Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of the agonist solutions.

  • Data Acquisition: Fluorescence intensity is monitored in real-time immediately after agonist addition.

  • Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the agonist concentration to determine the pEC50 values.

ERK Phosphorylation Assay Protocol

This protocol is based on established methods for measuring ERK1/2 phosphorylation.[9][10]

  • Cell Culture and Seeding: Cells (e.g., HEK293T or Flp-In T-REx 293 cells expressing FFA4) are seeded in multi-well plates and grown to an appropriate density.

  • Serum Starvation: Prior to the experiment, cells are serum-starved for 2-4 hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Cells are treated with varying concentrations of this compound or other agonists for a predetermined time (e.g., 5 minutes).

  • Cell Lysis: The stimulation medium is removed, and cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined.

  • Detection (In-Cell Western Example):

    • Cells are fixed with 4% paraformaldehyde.

    • Permeabilization is done with Triton X-100.

    • Non-specific sites are blocked.

    • Cells are incubated with primary antibodies against both phosphorylated ERK1/2 and total ERK1/2.

    • Incubation with corresponding secondary antibodies conjugated to different fluorophores follows.

  • Data Analysis: The fluorescence signals for phosphorylated and total ERK are measured. The ratio of phosphorylated to total ERK is calculated and plotted against agonist concentration to determine pEC50 values.

References

On-Target Efficacy of Tug-891 Confirmed with FFA4 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tug-891's performance, supported by experimental data, to validate its on-target effects through the use of Free Fatty Acid Receptor 4 (FFA4) knockout models.

This compound is a potent and selective synthetic agonist for Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. This G protein-coupled receptor has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Confirmation of on-target effects is a critical step in the validation of a pharmacological tool and potential therapeutic agent. The use of FFA4 knockout models has been instrumental in demonstrating that the biological activities of this compound are indeed mediated through its intended target.

Data Presentation: this compound Efficacy in Wild-Type vs. FFA4 Knockout Models

The following table summarizes the key findings from studies utilizing this compound in wild-type and FFA4 knockout models, demonstrating the necessity of FFA4 for this compound's therapeutic effects.

Parameter Wild-Type (WT) Model FFA4 Knockout (KO) Model Key Finding References
Body Weight and Fat Mass Daily administration of this compound for 2.5 weeks resulted in a significant decrease in body weight and fat mass in C57Bl/6J mice.The metabolic benefits of this compound, including reductions in body weight and fat mass, were absent in GPR120-knockout mice.FFA4 is essential for this compound-mediated improvements in metabolic parameters.[1][2]
Fat Oxidation This compound treatment led to an increase in fat oxidation in C57Bl/6J mice.The effects of this compound on fat oxidation are dependent on the presence of FFA4.This compound promotes a shift towards fat utilization through an FFA4-dependent mechanism.[1]
Brown Adipose Tissue (BAT) Activity This compound stimulated nutrient uptake by BAT and increased oxygen consumption in brown adipocytes.GPR120 deficiency resulted in reduced expression of genes involved in nutrient handling in BAT.FFA4 plays a crucial role in mediating this compound's effects on thermogenesis and energy expenditure in brown fat.[1][3]
Macrophage Function In mouse alveolar macrophages, this compound inhibited motility and phagocytosis.The observed effects on macrophage function are attributed to GPR120 activation.This compound modulates immune cell function through FFA4.[2]
Atherosclerosis In a mouse model of atherosclerosis (ApoE-knockout), this compound administration reduced atherosclerotic plaque size and necrotic cores.While not a direct FFA4 knockout, the anti-atherosclerotic effects are consistent with FFA4's known anti-inflammatory roles.This compound's vasoprotective effects are likely mediated through FFA4.[4][5][6]
Liver Steatosis Treatment with this compound inhibited the progression of liver steatosis in ApoE-knockout mice fed a high-fat diet.The observed hepatoprotective effects are in line with FFA4's role in metabolic regulation.This compound may offer therapeutic benefits for nonalcoholic fatty liver disease via FFA4 activation.[7][8]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound and to confirm its on-target effects, specific signaling pathways and experimental workflows are employed.

This compound Signaling Pathway

This compound activates FFA4, which primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the phosphorylation of extracellular signal-regulated kinase (ERK), a key mediator of cellular responses.

Tug891_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tug891 This compound FFA4 FFA4 (GPR120) Tug891->FFA4 Binds to Gq Gαq/11 FFA4->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC PKC DAG->PKC Activates ERK p-ERK PKC->ERK Phosphorylates Experimental_Workflow cluster_models Experimental Models cluster_treatment Treatment cluster_assays Functional Assays cluster_results Expected Results WT Wild-Type (WT) Cells / Animal Tug_WT This compound WT->Tug_WT KO FFA4 Knockout (KO) Cells / Animal Tug_KO This compound KO->Tug_KO Assay_WT e.g., Ca²⁺ Mobilization, p-ERK, GLP-1 Secretion Tug_WT->Assay_WT Assay_KO e.g., Ca²⁺ Mobilization, p-ERK, GLP-1 Secretion Tug_KO->Assay_KO Result_WT Response Observed Assay_WT->Result_WT Result_KO Response Abolished or Significantly Reduced Assay_KO->Result_KO Conclusion Conclusion: Effect is On-Target

References

Comparative Analysis of Tug-891 and Endogenous Long-Chain Fatty Acids as FFA4 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthetic FFA4 agonist, Tug-891, and endogenous long-chain fatty acids. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Introduction

Free fatty acid receptor 4 (FFA4), also known as GPR120, is a G protein-coupled receptor that is activated by medium and long-chain fatty acids.[1][2] Its role in regulating metabolism, inflammation, and insulin (B600854) sensitivity has made it an attractive therapeutic target for conditions such as type 2 diabetes and obesity.[3] Endogenous long-chain fatty acids, such as α-linolenic acid (aLA), docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA), are the natural ligands for FFA4.[3] However, these endogenous ligands are generally non-selective, also activating the related free fatty acid receptor 1 (FFA1/GPR40), and exhibit lower potency.[3]

This compound is a potent and selective synthetic agonist developed for FFA4.[4][5] It has been instrumental in elucidating the physiological functions of FFA4 due to its enhanced selectivity and potency compared to endogenous ligands.[4][5] This guide compares the pharmacological properties of this compound with those of key endogenous long-chain fatty acids, focusing on their potency in activating downstream signaling pathways and their selectivity for FFA4.

Data Presentation: Quantitative Comparison of Agonist Potency

The following tables summarize the potency (pEC50) of this compound and the endogenous agonist α-linolenic acid (aLA) in various in vitro functional assays on human FFA4 (hFFA4).

Table 1: Agonist Potency (pEC50) at human FFA4
Agonist Calcium Mobilization β-Arrestin-2 Recruitment ERK Phosphorylation
This compound7.37 ± 0.057.41 ± 0.057.10 ± 0.06
α-Linolenic Acid (aLA)5.66 ± 0.075.76 ± 0.045.16 ± 0.11
Data sourced from Hudson et al., 2013.
Table 2: Agonist Selectivity Profile
Agonist Selectivity for human FFA4 over human FFA1
This compound~1000-fold
Endogenous LCFAs (e.g., aLA)Non-selective
Data sourced from Hudson et al., 2013 and Olsen et al., 2013.

Signaling Pathways and Experimental Workflows

Activation of FFA4 by both this compound and endogenous long-chain fatty acids initiates a cascade of intracellular events. The primary pathway involves coupling to Gαq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6][7] This is followed by the recruitment of β-arrestin, which mediates receptor internalization and can trigger further signaling, such as the phosphorylation of extracellular signal-regulated kinase (ERK).[4][5]

FFA4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Agonist Agonist (this compound or LCFA) FFA4 FFA4/GPR120 Agonist->FFA4 Gq11 Gαq/11 FFA4->Gq11 Activation beta_arrestin β-Arrestin FFA4->beta_arrestin Recruitment PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ (intracellular) ER->Ca2 Release Effects GLP-1 Secretion Anti-inflammatory Effects Insulin Sensitization Ca2->Effects ERK ERK beta_arrestin->ERK Activation pERK pERK ERK->pERK Phosphorylation pERK->Effects

Caption: FFA4 signaling cascade initiated by agonist binding.

Calcium_Assay_Workflow start Start cell_plating Seed CHO-hFFA4 cells in 96-well plates start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with Fluo-4 AM calcium indicator incubation1->dye_loading incubation2 Incubate for 1 hour at 37°C dye_loading->incubation2 compound_prep Prepare serial dilutions of agonist (this compound or LCFA) incubation2->compound_prep measurement Measure fluorescence kinetically using a plate reader (e.g., FLIPR) compound_prep->measurement data_analysis Plot dose-response curve and calculate EC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for studying GPCR activation.

This assay measures the increase in intracellular calcium following FFA4 activation.[6]

  • Cell Line: CHO-K1 cells stably expressing human FFA4 (CHO-hFFA4).

  • Materials:

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Fluo-4 AM calcium indicator dye.

    • Pluronic F-127.

    • Agonist stock solutions (in DMSO).

    • 96- or 384-well black, clear-bottom assay plates.

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

  • Protocol:

    • Cell Plating: Seed CHO-hFFA4 cells into assay plates at an appropriate density and incubate overnight to allow for cell attachment.[6]

    • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading buffer to the cells. Incubate for 1 hour at 37°C.[6]

    • Compound Preparation: Prepare serial dilutions of the FFA4 agonist in the assay buffer in a separate compound plate.[6]

    • Measurement: Place the cell and compound plates into the fluorescence plate reader. The instrument adds the agonist to the cell plate and immediately begins kinetic fluorescence readings (e.g., excitation at 485 nm, emission at 525 nm).[6]

    • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.[6]

This assay measures the recruitment of β-arrestin to the activated FFA4 receptor, a key step in receptor desensitization and signaling.

  • Assay Principle: This protocol typically uses a commercially available assay, such as the PathHunter® β-arrestin assay, which is based on enzyme fragment complementation.

  • Cell Line: A cell line (e.g., HEK293) co-expressing FFA4 fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

  • Protocol:

    • Cell Plating: Seed the engineered cells in a white, clear-bottom 96- or 384-well plate and incubate overnight.

    • Agonist Addition: Add serial dilutions of the agonist to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.

    • Detection: Add the detection reagents (substrate for the complemented enzyme) and incubate at room temperature.

    • Measurement: Read the chemiluminescent signal using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.

    • Data Analysis: Plot the luminescent signal against the agonist concentration to determine the EC50 value.

This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event of FFA4 activation.

  • Cell Line: Flp-In T-REx 293 cells engineered to express human FFA4.

  • Protocol:

    • Cell Culture and Starvation: Culture cells to ~80% confluency. To minimize basal ERK phosphorylation, serum-starve the cells for 4-6 hours prior to the experiment.[8]

    • Ligand Stimulation: Treat the serum-starved cells with various concentrations of the agonist for a short period (typically 5-10 minutes) at 37°C.[8]

    • Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.[8]

      • Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

      • After detecting the p-ERK signal, strip the membrane and re-probe with an antibody for total ERK to normalize the data.[8]

    • Data Analysis: Quantify the band intensities. The ratio of p-ERK to total ERK is plotted against the agonist concentration to determine the EC50 value.

Conclusion

This compound demonstrates significantly higher potency and selectivity for the human FFA4 receptor compared to endogenous long-chain fatty acids like α-linolenic acid.[4][5] While it displays similar signaling properties, including the stimulation of Ca²⁺ mobilization, β-arrestin recruitment, and ERK phosphorylation, its improved pharmacological profile makes it a valuable tool for studying the therapeutic potential of FFA4 activation.[4][9] A key advantage of this compound is that it is not metabolized intracellularly, which avoids the confounding effects that can arise from the metabolites of endogenous fatty acids.[7] However, it is important to note that the selectivity of this compound is reduced at the mouse ortholog of FFA4, where it shows some activity at FFA1, a factor to consider when interpreting in vivo studies in murine models.[4][10] The data and protocols presented in this guide provide a comprehensive framework for researchers to evaluate and compare the activity of various agonists at the FFA4 receptor.

References

Replicating and validating published findings on Tug-891.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tug-891's performance with alternative compounds, supported by experimental data. The information is presented to facilitate the replication and validation of published findings on this potent and selective free fatty acid receptor 4 (FFA4/GPR120) agonist.

This compound has emerged as a significant pharmacological tool for studying the physiological roles of FFA4, a G protein-coupled receptor implicated in various metabolic and inflammatory processes. This guide summarizes its mechanism of action, compares its in vitro activity with other known FFA4 agonists, and provides an overview of its effects in cellular systems.

Comparative Performance of FFA4 Agonists

This compound demonstrates superior potency and selectivity for human FFA4 (hFFA4) compared to other commonly used agonists. The following table summarizes the half-maximal effective concentration (EC50) and pEC50 (-log(EC50)) values from in vitro assays, highlighting the distinct pharmacological profile of this compound.

CompoundAssay TypeEC50 (µM)pEC50Selectivity for hFFA4 over hFFA1
This compound Ca²+ Mobilization0.0436 (human), 0.0169 (mouse)[1]7.36 ± 0.06>1000-fold[2]
β-arrestin-2 Recruitment-7.15 ± 0.07-
ERK Phosphorylation-6.22 ± 0.11-
α-Linolenic acid (aLA)Ca²+ Mobilization-5.51 ± 0.05-
β-arrestin-2 Recruitment-5.22 ± 0.10-
ERK Phosphorylation-4.88 ± 0.06-
GW9508Ca²+ Mobilization-6.31 ± 0.04-
β-arrestin-2 Recruitment-6.16 ± 0.09-
ERK Phosphorylation-5.38 ± 0.09-
NCG21Ca²+ Mobilization-5.86 ± 0.078-fold[2]
β-arrestin-2 Recruitment-5.61 ± 0.06-
ERK Phosphorylation-5.01 ± 0.08-

Mechanism of Action and Signaling Pathways

This compound activates FFA4, leading to the initiation of several downstream signaling cascades. Its binding to the receptor stimulates Gαq/11-mediated pathways, resulting in intracellular calcium mobilization.[2][3] Furthermore, this compound induces the recruitment of β-arrestin-1 and β-arrestin-2, as well as the phosphorylation of extracellular signal-regulated kinase (ERK).[2][4]

The activation of FFA4 by this compound also triggers rapid receptor phosphorylation and internalization.[2][4] While this leads to a desensitization of the signaling response, the receptor can be rapidly recycled back to the cell surface upon removal of the agonist, allowing for the resensitization of the calcium signaling response.[2]

Tug891_Signaling_Pathway Tug891 This compound FFA4 FFA4/GPR120 Tug891->FFA4 Binds to Gq11 Gαq/11 FFA4->Gq11 Activates beta_arrestin β-arrestin 1/2 FFA4->beta_arrestin Recruits PLC PLC Gq11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release ERK ERK Phosphorylation beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization

This compound signaling cascade via FFA4/GPR120.

Physiological and Cellular Effects

Published findings have demonstrated a range of physiological effects mediated by this compound through FFA4 activation. These include the stimulation of brown adipose tissue (BAT) thermogenesis, leading to increased fat oxidation and reduced body weight and fat mass in mice.[5] In adipocytes, this compound has been shown to stimulate fat oxidation and mitochondrial respiration.[6]

Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators.[7] It also plays a role in glucose homeostasis by enhancing glucose uptake in adipocytes and stimulating the secretion of glucagon-like peptide-1 (GLP-1).[1][7]

Experimental Protocols

To facilitate the validation of these findings, detailed methodologies for key experiments are crucial. Below is a generalized workflow for assessing the effect of this compound on intracellular calcium mobilization.

Calcium_Mobilization_Workflow start Start cell_culture Culture hFFA4-expressing cells (e.g., Flp-In T-REx 293) start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_tug891 Add varying concentrations of this compound baseline->add_tug891 measure_response Measure fluorescence change over time add_tug891->measure_response analysis Analyze data to determine EC50 values measure_response->analysis end End analysis->end

Generalized workflow for a calcium mobilization assay.
Detailed Methodology: Intracellular Calcium Mobilization Assay

  • Cell Culture: Flp-In T-REx 293 cells engineered to express human FFA4 (hFFA4) are cultured in appropriate media, typically supplemented with fetal bovine serum, antibiotics, and an inducing agent like doxycycline (B596269) to ensure receptor expression.[2]

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to an appropriate confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer at 37°C for a specified time (e.g., 60 minutes).

  • Washing: After incubation, the cells are washed with the buffer to remove any excess dye.

  • Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of this compound or other test compounds.

  • Fluorescence Measurement: The change in intracellular calcium is monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is normalized to the baseline, and concentration-response curves are generated to calculate EC50 values using a suitable nonlinear regression model.[2]

By providing a clear comparison of this compound with other FFA4 agonists and detailing the experimental protocols, this guide aims to support the scientific community in further exploring the therapeutic potential of targeting the FFA4 receptor.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Tug-891

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of Tug-891, a potent and selective agonist for the free fatty acid receptor 4 (FFA4/GPR120). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound Chemical and Safety Data

A summary of the key quantitative data for this compound is presented below. This information is essential for safe handling and for determining the appropriate disposal route.

PropertyValue
Molecular Formula C₂₃H₂₁FO₃
Molecular Weight 364.41 g/mol
Appearance White to beige crystalline solid
Solubility Soluble in DMSO (up to 100 mM), ethanol (B145695), and dimethyl formamide (B127407) (DMF).[1][2] Sparingly soluble in aqueous buffers.[1]
Storage Temperature -20°C for long-term storage.[1] Can be stored at room temperature for shorter periods.
Hazard Classification Conflicting data exists. One source indicates it is not a hazardous substance, while others recommend treating it as hazardous until more information is available.[1] It is classified as a combustible solid.

Experimental Protocol: Proper Disposal of this compound

Given the conflicting safety information, a conservative approach to the disposal of this compound is recommended. The following step-by-step protocol is based on general best practices for laboratory chemical waste disposal.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (Butyl gloves are recommended when handling DMSO solutions)

Disposal Procedure:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound (e.g., pipette tips, vials, gloves) should be considered chemical waste.

    • Segregate this compound waste from other laboratory waste streams.

  • Solid Waste Disposal:

    • Collect solid this compound waste in a clearly labeled, sealed container. The label should include "this compound Solid Waste" and the appropriate hazard symbols (if required by your institution's EHS guidelines).

    • Store the sealed container in a designated hazardous waste accumulation area.

  • Solutions of this compound in Organic Solvents (e.g., DMSO):

    • Do not dispose of this compound solutions down the drain.

    • Collect liquid waste containing this compound in a dedicated, labeled, and sealed waste container compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO solutions).

    • The waste container should be labeled as "Hazardous Waste: this compound in [Solvent Name]" and stored in a designated waste accumulation area.

  • Decontamination of Glassware:

    • Rinse glassware that has come into contact with this compound three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, the glassware can be washed with soap and water.

  • Waste Pickup and Disposal:

    • Arrange for the disposal of the collected this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

Tug891_Disposal_Workflow cluster_prep Waste Generation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal start Handling this compound solid_waste Solid this compound Waste (e.g., contaminated labware) start->solid_waste liquid_waste This compound Solutions (e.g., in DMSO) start->liquid_waste collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Waste Bottle liquid_waste->collect_liquid storage_area Store in Designated Hazardous Waste Area collect_solid->storage_area collect_liquid->storage_area ehs_disposal Dispose via Institutional EHS or Licensed Contractor storage_area->ehs_disposal

Caption: this compound Disposal Workflow.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.